molecular formula C59H75FN10O12 B12379836 Autac2-2G

Autac2-2G

货号: B12379836
分子量: 1135.3 g/mol
InChI 键: ZANJBLYAAWXSAG-CRCOQUFZSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Autac2-2G is a useful research compound. Its molecular formula is C59H75FN10O12 and its molecular weight is 1135.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式

C59H75FN10O12

分子量

1135.3 g/mol

IUPAC 名称

[(1R)-1-[3-[[4-[3-[2-[2-[3-[4-[2-amino-9-[(4-fluorophenyl)methyl]-6-oxo-1H-purin-8-yl]pyrazol-1-yl]propoxy]ethoxy]ethoxy]propylamino]-4-oxobutanoyl]amino]phenyl]-3-(3,4-dimethoxyphenyl)propyl] (2S)-1-(3,3-dimethyl-2-oxopentanoyl)piperidine-2-carboxylate

InChI

InChI=1S/C59H75FN10O12/c1-6-59(2,3)52(73)56(75)69-27-8-7-14-45(69)57(76)82-46(21-17-39-18-22-47(77-4)48(34-39)78-5)41-12-9-13-44(35-41)64-50(72)24-23-49(71)62-25-10-28-79-30-32-81-33-31-80-29-11-26-68-38-42(36-63-68)53-65-51-54(66-58(61)67-55(51)74)70(53)37-40-15-19-43(60)20-16-40/h9,12-13,15-16,18-20,22,34-36,38,45-46H,6-8,10-11,14,17,21,23-33,37H2,1-5H3,(H,62,71)(H,64,72)(H3,61,66,67,74)/t45-,46+/m0/s1

InChI 键

ZANJBLYAAWXSAG-CRCOQUFZSA-N

手性 SMILES

CCC(C)(C)C(=O)C(=O)N1CCCC[C@H]1C(=O)O[C@H](CCC2=CC(=C(C=C2)OC)OC)C3=CC(=CC=C3)NC(=O)CCC(=O)NCCCOCCOCCOCCCN4C=C(C=N4)C5=NC6=C(N5CC7=CC=C(C=C7)F)N=C(NC6=O)N

规范 SMILES

CCC(C)(C)C(=O)C(=O)N1CCCCC1C(=O)OC(CCC2=CC(=C(C=C2)OC)OC)C3=CC(=CC=C3)NC(=O)CCC(=O)NCCCOCCOCCOCCCN4C=C(C=N4)C5=NC6=C(N5CC7=CC=C(C=C7)F)N=C(NC6=O)N

产品来源

United States

Foundational & Exploratory

AUTAC vs. PROTAC: A Technical Deep Dive into Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of targeted protein degradation (TPD) has revolutionized the landscape of drug discovery, offering a novel modality to eliminate disease-causing proteins rather than merely inhibiting their function. At the forefront of this innovation are two powerful chimeric molecules: Autophagy-Targeting Chimeras (AUTACs) and Proteolysis-Targeting Chimeras (PROTACs). While both orchestrate the degradation of specific proteins of interest (POIs), they hijack distinct cellular disposal systems, leading to fundamental differences in their mechanisms, scope, and therapeutic potential. This technical guide provides an in-depth comparison of AUTACs and PROTACs, detailing their mechanisms of action, quantitative efficacy, and the experimental protocols required for their evaluation.

Core Mechanisms: Two Paths to Degradation

The fundamental distinction between AUTACs and PROTACs lies in the cellular degradation pathway they exploit. PROTACs utilize the ubiquitin-proteasome system (UPS), while AUTACs leverage the autophagy-lysosome pathway.[1][2]

PROTACs: Hijacking the Ubiquitin-Proteasome System

PROTACs are heterobifunctional molecules composed of a ligand that binds to a POI and another ligand that recruits an E3 ubiquitin ligase, connected by a chemical linker.[3] This tripartite complex formation brings the POI into close proximity with the E3 ligase, facilitating the transfer of ubiquitin from an E2 conjugating enzyme to the target protein.[4][5] The resulting polyubiquitin (B1169507) chain, typically linked through lysine (B10760008) 48 (K48), acts as a molecular tag, marking the POI for recognition and degradation by the 26S proteasome. The PROTAC molecule itself is not degraded in this process and can catalytically induce the degradation of multiple POI molecules.

AUTACs: Engaging the Autophagy-Lysosome Pathway

AUTACs are also chimeric molecules, but they are designed to engage the autophagy-lysosome pathway for protein degradation. An AUTAC consists of a POI-binding ligand and a degradation tag, often a guanine (B1146940) derivative that mimics S-guanylation. This modification is thought to induce K63-linked polyubiquitination of the target protein. Unlike K48-linked chains that primarily signal for proteasomal degradation, K63-linked polyubiquitin chains are recognized by autophagy receptors, such as p62/SQSTM1. This recognition facilitates the engulfment of the ubiquitinated POI by a double-membraned vesicle called an autophagosome. The autophagosome then fuses with a lysosome to form an autolysosome, where the encapsulated cargo is degraded by lysosomal hydrolases.

Comparative Analysis: AUTAC vs. PROTAC

FeatureAUTAC (Autophagy-Targeting Chimera)PROTAC (Proteolysis-Targeting Chimera)
Degradation Pathway Autophagy-Lysosome PathwayUbiquitin-Proteasome System (UPS)
Mechanism of Action Induces K63-linked polyubiquitination, leading to recognition by autophagy receptors (e.g., p62/SQSTM1) and sequestration into autophagosomes for lysosomal degradation.Forms a ternary complex between the target protein, an E3 ubiquitin ligase, and the PROTAC, leading to K48-linked polyubiquitination and degradation by the 26S proteasome.
Target Scope Can degrade a broader range of substrates, including protein aggregates, damaged organelles (e.g., mitochondria), and pathogens. Limited to the cytoplasm.Primarily targets soluble intracellular proteins. Can target nuclear proteins.
Molecular Structure Comprises a target-binding ligand and a degradation tag (e.g., a guanine derivative).Consists of a target-binding ligand and an E3 ligase-binding ligand connected by a linker.
Ubiquitin Linkage Primarily K63-linked polyubiquitination.Primarily K48-linked polyubiquitination.
Advantages - Ability to degrade larger, more complex substrates. - Potential to clear protein aggregates associated with neurodegenerative diseases.- Well-established technology with several candidates in clinical trials. - High potency and selectivity can be achieved.
Limitations - Generally less mature technology compared to PROTACs. - The precise mechanism of degradation tag recognition is still under investigation.- Limited to targets accessible to the proteasome. - Potential for off-target effects and resistance mechanisms.

Quantitative Data Presentation

Table 1: Representative Efficacy of AUTACs

AUTACTarget ProteinCell LineDC50DmaxReference
AUTAC-1 MetAP2HeLa~1-10 µM>90%
JQ1-AUTAC BRD4HeLa~3 µM~30%

Note: DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values for AUTACs are reported less frequently in the literature compared to PROTACs.

Table 2: Representative Efficacy of PROTACs

PROTACTarget ProteinE3 Ligase RecruitedCell LineDC50 (nM)Dmax (%)Reference
ARV-110 Androgen ReceptorVHLVCaP< 1>95%
ARV-471 Estrogen ReceptorCRBNMCF71.8>90%
ERD-308 ERαVHLMCF-70.17>95%
dBET1 BRD4CRBNHEK293~10>90%
MZ1 BRD4VHLHeLa~25>90%
LC-2 KRAS G12CVHLNCI-H35830-300>90%
RC-3 BTKCRBNMino2.297%

Signaling Pathway Diagrams

PROTAC_Mechanism PROTAC Mechanism of Action cluster_UPS Ubiquitin-Proteasome System (UPS) E1 E1 (Ubiquitin-Activating Enzyme) E2 E2 (Ubiquitin-Conjugating Enzyme) E1->E2 ATP ADP+Pi E3 E3 Ubiquitin Ligase (e.g., VHL, CRBN) E2->E3 TernaryComplex Ternary Complex (POI-PROTAC-E3) E2->TernaryComplex Ub E3->TernaryComplex Ub Ubiquitin Ub->E1 Proteasome 26S Proteasome Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation POI Protein of Interest (POI) POI->TernaryComplex PROTAC PROTAC PROTAC->E3 PROTAC->POI PolyUb_POI Polyubiquitinated POI (K48-linked) TernaryComplex->PolyUb_POI Polyubiquitination PolyUb_POI->Proteasome Recognition

Caption: PROTACs induce proximity between a target protein and an E3 ligase.

AUTAC_Mechanism AUTAC Mechanism of Action cluster_Autophagy Autophagy-Lysosome Pathway Autophagosome Autophagosome Autolysosome Autolysosome Autophagosome->Autolysosome Fusion Lysosome Lysosome Lysosome->Autolysosome Degraded_POI Degraded Amino Acids Autolysosome->Degraded_POI Degradation POI Protein of Interest (POI) Tagged_POI Tagged POI POI->Tagged_POI AUTAC AUTAC AUTAC->POI PolyUb_POI Polyubiquitinated POI (K63-linked) Tagged_POI->PolyUb_POI K63 Polyubiquitination p62 p62/SQSTM1 (Autophagy Receptor) PolyUb_POI->p62 Recognition p62->Autophagosome Sequestration

Caption: AUTACs tag proteins for autophagic degradation.

Experimental Protocols

A rigorous evaluation of AUTAC and PROTAC activity requires a series of well-defined experiments to confirm target engagement, degradation, and mechanism of action.

Experimental Workflow

Experimental_Workflow Experimental Workflow for AUTAC and PROTAC Evaluation cluster_Initial_Screening Initial Screening cluster_Mechanism_Validation Mechanism of Action Validation cluster_PROTAC_Assays PROTAC Assays cluster_AUTAC_Assays AUTAC Assays Western_Blot Western Blot Analysis (Dose-response & Time-course) PROTAC_MoA PROTAC Specific Assays Western_Blot->PROTAC_MoA AUTAC_MoA AUTAC Specific Assays Western_Blot->AUTAC_MoA Ubiquitination_Assay Ubiquitination Assay (in vitro or in-cell) PROTAC_MoA->Ubiquitination_Assay Ternary_Complex Ternary Complex Formation (e.g., SPR, ITC, FRET) PROTAC_MoA->Ternary_Complex Autophagy_Flux Autophagy Flux Assay (LC3 turnover, p62 degradation) AUTAC_MoA->Autophagy_Flux Lysosome_Inhibitor Lysosomal Inhibition (e.g., Bafilomycin A1) AUTAC_MoA->Lysosome_Inhibitor

Caption: Workflow for evaluating AUTAC and PROTAC activity.

Western Blot Analysis for Protein Degradation

This is the primary method to quantify the extent of protein degradation.

  • Objective: To determine the dose-dependent and time-dependent degradation of the POI.

  • Methodology:

    • Cell Culture and Treatment: Plate cells and treat with a range of concentrations of the AUTAC or PROTAC for various time points (e.g., 2, 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).

    • Cell Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

    • SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.

    • Immunoblotting:

      • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

      • Incubate with a primary antibody specific to the POI overnight at 4°C.

      • Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

      • Probe for a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.

    • Detection and Analysis: Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensities to determine the percentage of protein degradation relative to the vehicle control. Calculate DC50 and Dmax values.

Ubiquitination Assay (for PROTACs)

This assay confirms that the PROTAC induces ubiquitination of the POI.

  • Objective: To detect the polyubiquitination of the POI upon PROTAC treatment.

  • Methodology (In-cell):

    • Cell Treatment: Treat cells with the PROTAC, with and without a proteasome inhibitor (e.g., MG132). The proteasome inhibitor will lead to the accumulation of polyubiquitinated proteins.

    • Immunoprecipitation: Lyse cells and immunoprecipitate the POI using a specific antibody conjugated to beads.

    • Western Blotting: Elute the immunoprecipitated proteins, separate them by SDS-PAGE, and transfer to a membrane.

    • Detection: Probe the membrane with an anti-ubiquitin antibody. An increase in high molecular weight smears in the PROTAC-treated samples (especially with proteasome inhibition) indicates polyubiquitination of the POI.

Autophagy Flux Assay (for AUTACs)

This assay measures the flow through the autophagy pathway and confirms its involvement in AUTAC-mediated degradation.

  • Objective: To assess whether the AUTAC enhances autophagic flux.

  • Methodology (LC3 Turnover Assay):

    • Cell Treatment: Treat cells with the AUTAC in the presence or absence of a lysosomal inhibitor (e.g., Bafilomycin A1 or Chloroquine). Lysosomal inhibitors block the degradation of autophagosomes, leading to the accumulation of LC3-II.

    • Cell Lysis and Western Blotting: Lyse the cells and perform Western blotting as described above.

    • Detection: Probe the membrane with an antibody against LC3. Autophagy induction leads to the conversion of LC3-I (cytosolic form) to LC3-II (lipidated, autophagosome-associated form). An increase in the LC3-II band, particularly in the presence of a lysosomal inhibitor, indicates increased autophagic flux.

  • Methodology (p62/SQSTM1 Degradation Assay):

    • Cell Treatment and Western Blotting: Treat cells with the AUTAC and perform Western blotting.

    • Detection: Probe the membrane with an antibody against p62/SQSTM1. Since p62 is itself degraded by autophagy, a decrease in its levels upon AUTAC treatment suggests an increase in autophagic activity.

Conclusion and Future Outlook

AUTACs and PROTACs represent two distinct yet powerful strategies for targeted protein degradation. PROTACs, having been in development for a longer period, are more established with several candidates in clinical trials. Their mechanism is well-characterized, and they have demonstrated high potency and selectivity for a range of intracellular targets.

AUTACs, while a more recent innovation, hold immense promise for expanding the scope of TPD. Their ability to target protein aggregates and organelles opens up new therapeutic avenues, particularly for neurodegenerative diseases and other conditions characterized by the accumulation of non-functional cellular components.

The future of TPD will likely involve the continued refinement of both technologies. For PROTACs, efforts are focused on expanding the repertoire of usable E3 ligases, overcoming resistance mechanisms, and improving oral bioavailability. For AUTACs, further elucidation of the precise molecular mechanisms governing their activity and optimizing their potency and selectivity are key areas of research. Ultimately, the choice between an AUTAC and a PROTAC will depend on the specific target, its subcellular localization, and the desired therapeutic outcome. The complementary nature of these two approaches ensures a bright future for the field of targeted protein degradation.

References

Second-Generation AUTACs: A Technical Guide to Targeted Autophagy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted protein degradation has emerged as a transformative modality in drug discovery, offering the potential to address previously "undruggable" targets. While proteolysis-targeting chimeras (PROTACs) have successfully utilized the ubiquitin-proteasome system, a new class of degraders, Autophagy-Targeting Chimeras (AUTACs), has been developed to harness the cell's own autophagy-lysosome pathway. Second-generation AUTACs represent a significant advancement in this technology, demonstrating enhanced efficacy, improved cell permeability, and a broader therapeutic window. This in-depth technical guide provides a comprehensive overview of the core principles of second-generation AUTACs, their mechanism of action, experimental validation, and future directions.

Evolution from First to Second-Generation AUTACs

First-generation AUTACs established the foundational principle of linking a target-binding ligand to an autophagy-inducing moiety. These initial constructs typically incorporated a cyclic phosphate-containing guanine (B1146940) derivative that mimicked S-guanylation, a post-translational modification known to trigger selective autophagy. However, the negatively charged phosphate (B84403) group limited cell membrane permeability and, consequently, overall efficacy.

Second-generation AUTACs were developed through rigorous structure-activity relationship (SAR) studies to overcome these limitations. The key innovation was the replacement of the cysteine substructure and its associated cyclic phosphate in the degradation tag with other moieties. This modification eliminated the negative charge, leading to improved physicochemical properties and significantly enhanced degradation activity. For instance, the development of 2G-AUTAC2 resulted in a 100-fold increase in degradation activity compared to its first-generation counterpart.

Core Mechanism of Action

Second-generation AUTACs function as bifunctional molecules that orchestrate the targeted degradation of proteins via the selective autophagy pathway. The process can be broken down into a series of key steps:

  • Target Engagement: The "warhead" portion of the AUTAC molecule, a ligand designed with high affinity and selectivity, binds to the protein of interest (POI) within the cell.

  • S-Guanylation Mimicry and Ubiquitination: The "degradation tag" of the AUTAC, a modified guanine derivative, mimics the natural process of S-guanylation on the target protein. This mimicry is a crucial signal that leads to the recruitment of E2 and E3 ubiquitin ligases, which catalyze the formation of a K63-linked polyubiquitin (B1169507) chain on the POI. This is a key distinction from PROTACs, which typically induce K48-linked ubiquitination for proteasomal degradation.

  • Autophagy Receptor Recruitment: The K63-polyubiquitinated POI is then recognized by the autophagy receptor protein p62/SQSTM1. The p62 protein contains a ubiquitin-binding domain (UBA) that specifically interacts with the K63 ubiquitin chains.

  • Phagophore Engulfment: p62 also possesses a light chain 3 (LC3)-interacting region (LIR). This allows it to bind to LC3 proteins that are localized on the surface of the forming autophagosome (also known as a phagophore). This interaction tethers the p62-POI complex to the autophagosome, ensuring its engulfment.

  • Autolysosome Formation and Degradation: The mature autophagosome, now containing the AUTAC-POI complex, fuses with a lysosome to form an autolysosome. The acidic environment and hydrolytic enzymes within the autolysosome then degrade the POI and the AUTAC molecule.

Signaling Pathway and Experimental Workflow Diagrams

AUTAC_Signaling_Pathway cluster_Extracellular Extracellular Space cluster_Intracellular Intracellular Space AUTAC Second-Gen AUTAC Target Target Protein (POI) AUTAC->Target 1. Cell Entry & Target Binding AUTAC_bound AUTAC-POI Complex Target->AUTAC_bound Ub_Target Ubiquitinated AUTAC-POI AUTAC_bound->Ub_Target 2. K63 Poly- ubiquitination Ub K63-linked Polyubiquitin p62_complex p62-Ub-AUTAC-POI Complex Ub_Target->p62_complex 3. p62 Recruitment p62 p62/SQSTM1 p62->p62_complex Autophagosome Autophagosome (Phagophore) p62_complex->Autophagosome 4. Tethering to Autophagosome via LC3 Autolysosome Autolysosome Autophagosome->Autolysosome 5. Fusion Lysosome Lysosome Lysosome->Autolysosome Degradation Degraded Products Autolysosome->Degradation 6. Degradation

Caption: Signaling pathway of second-generation AUTACs.

Experimental_Workflow Start Start: Cell Culture Treatment Treat cells with Second-Gen AUTAC Start->Treatment Lysate Cell Lysis & Protein Quantification Treatment->Lysate IF Immunofluorescence (p62 puncta, LC3 puncta) Treatment->IF Flux Autophagy Flux Assay (with Bafilomycin A1) Treatment->Flux WB Western Blotting (Target Protein, LC3, p62) Lysate->WB Data Data Analysis: Degradation (DC50, Dmax) Autophagy Induction WB->Data IF->Data Flux->Data End Conclusion Data->End

Caption: Experimental workflow for characterizing second-generation AUTACs.

Quantitative Data Summary

The efficacy of second-generation AUTACs has been demonstrated across various targets. The following tables summarize key quantitative data for representative second-generation AUTACs.

AUTAC CompoundTarget ProteinCell LineDC50 (µM)Dmax (%)Fold Improvement vs. 1st Gen
2G-AUTAC-FKBP12 FKBP12HeLa~0.1>90~100x
2G-AUTAC-BRD4 BRD422Rv1~0.5~85-
Mito-AUTAC MitochondriaHeLa---

Note: Data is compiled from various sources and serves as a representative example. Specific values may vary depending on experimental conditions.

Detailed Experimental Protocols

1. Western Blotting for Target Protein Degradation

This protocol details the steps to quantify the degradation of a target protein following treatment with a second-generation AUTAC.

  • Cell Culture and Treatment:

    • Seed cells (e.g., HeLa, 22Rv1) in 6-well plates at a density that allows for 70-80% confluency at the time of harvest.

    • Allow cells to adhere overnight.

    • Treat cells with various concentrations of the second-generation AUTAC (e.g., 0.01, 0.1, 1, 10 µM) and a vehicle control (e.g., DMSO) for a specified time course (e.g., 6, 12, 24 hours).

  • Cell Lysis and Protein Quantification:

    • After treatment, wash cells twice with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells and collect the lysate.

    • Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant and determine the protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein concentrations for all samples and prepare them with Laemmli sample buffer.

    • Boil samples at 95°C for 5 minutes.

    • Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific to the target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Data Analysis:

    • Quantify the band intensities using densitometry software (e.g., ImageJ).

    • Normalize the target protein band intensity to the loading control.

    • Calculate the percentage of protein degradation relative to the vehicle-treated control.

    • Determine the DC50 (concentration at which 50% degradation is achieved) and Dmax (maximum degradation) values.

2. Autophagy Flux Assay using Bafilomycin A1

This protocol is used to confirm that the observed protein degradation is dependent on the autophagy-lysosome pathway. Bafilomycin A1 is a vacuolar H+-ATPase inhibitor that blocks the fusion of autophagosomes with lysosomes.

  • Cell Treatment:

    • Seed and treat cells with the second-generation AUTAC as described in the Western blotting protocol.

    • In a parallel set of wells, co-treat the cells with the AUTAC and Bafilomycin A1 (e.g., 100 nM) for the final 4-6 hours of the AUTAC treatment period. Include controls for vehicle, AUTAC alone, and Bafilomycin A1 alone.

  • Western Blotting for LC3 and p62:

    • Perform cell lysis, protein quantification, SDS-PAGE, and Western blotting as described previously.

    • Use primary antibodies against LC3 and p62. The conversion of LC3-I to the lipidated, autophagosome-associated form LC3-II is a marker of autophagy induction. p62 is a cargo receptor that is itself degraded during autophagy.

  • Data Analysis:

    • Quantify the band intensities for LC3-II and p62, normalized to a loading control.

    • An accumulation of LC3-II in the presence of Bafilomycin A1 compared to treatment with the AUTAC alone indicates an increase in autophagic flux.

    • A rescue of p62 and the target protein from degradation in the presence of Bafilomycin A1 confirms that their degradation is autophagy-dependent.

3. Immunofluorescence for p62 Puncta Formation

This protocol visualizes the recruitment of the autophagy receptor p62 to the target protein, a key step in AUTAC-mediated degradation.

  • Cell Culture and Treatment:

    • Seed cells on glass coverslips in a 24-well plate.

    • Treat cells with the second-generation AUTAC and a vehicle control for the desired time.

  • Immunostaining:

    • Fix the cells with 4% paraformaldehyde for 15 minutes.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

    • Block with 1% BSA in PBS for 1 hour.

    • Incubate with a primary antibody against p62 overnight at 4°C.

    • Wash three times with PBS.

    • Incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

    • Wash three times with PBS.

    • Mount the coverslips on microscope slides with a mounting medium containing DAPI to stain the nuclei.

  • Imaging and Analysis:

    • Visualize the cells using a fluorescence or confocal microscope.

    • Quantify the number and intensity of p62 puncta per cell. An increase in p62 puncta in AUTAC-treated cells compared to the control indicates the formation of p62-containing aggregates destined for autophagic degradation.

Conclusion and Future Perspectives

Second-generation AUTACs represent a powerful and versatile platform for targeted protein degradation. By leveraging the autophagy-lysosome pathway, they offer the potential to degrade a wide range of intracellular targets, including those that have been challenging for traditional inhibitors and even proteasome-based degraders. The improved drug-like properties of second-generation AUTACs make them promising candidates for further preclinical and clinical development.

Future research in this area will likely focus on expanding the repertoire of targetable proteins, further optimizing the chemical linkers and degradation tags for enhanced potency and selectivity, and exploring novel delivery strategies to improve their in vivo performance. The continued development of AUTAC technology holds great promise for the treatment of a wide range of diseases, including cancer, neurodegenerative disorders, and infectious diseases.

The Role of AUTAC2-2G in Selective Autophagy: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Autophagy-targeting chimeras (AUTACs) represent a novel class of molecules designed to hijack the cell's natural autophagic machinery for the targeted degradation of specific proteins and organelles. Second-generation AUTACs, such as AUTAC2-2G, have demonstrated significantly enhanced activity, offering a powerful tool for research and therapeutic development. This technical guide provides an in-depth overview of the core mechanisms of this compound-mediated selective autophagy, detailed experimental protocols for its characterization, and quantitative data to support its efficacy.

Introduction to AUTACs and Selective Autophagy

Selective autophagy is a highly regulated cellular process responsible for the targeted degradation of specific cytoplasmic components, including protein aggregates and damaged organelles, through the lysosomal pathway.[1] This process is crucial for maintaining cellular homeostasis.[1] Autophagy-targeting chimeras (AUTACs) are bifunctional molecules designed to induce the selective autophagic degradation of target proteins.[2][3] They consist of a target-binding ligand and a degradation tag, often a guanine (B1146940) derivative, connected by a linker.[2] The AUTAC binds to the protein of interest (POI) and mimics a post-translational modification known as S-guanylation. This modification triggers K63-linked polyubiquitination of the POI, a signal for recognition by autophagy receptors. The autophagy receptor p62/SQSTM1 then binds to the ubiquitinated target and facilitates its sequestration into a double-membraned vesicle called an autophagosome. The autophagosome eventually fuses with a lysosome to form an autolysosome, where the cargo is degraded.

This compound is a second-generation AUTAC that exhibits approximately 100-fold increased degradation activity compared to its first-generation predecessor. This enhanced efficacy is attributed to structure-activity relationship (SAR) studies that led to the replacement of the cysteine moiety in the original design, improving degrader activity.

Core Mechanism of this compound Action

The mechanism of this compound-induced selective autophagy is a multi-step process that leverages the cell's endogenous ubiquitin and autophagy pathways.

Target Engagement and Mimicking of S-Guanylation

This compound is designed with a specific ligand that binds to the target protein. The other end of the molecule contains a guanine derivative that mimics the natural process of S-guanylation on cysteine residues of the target protein.

K63-Linked Polyubiquitination

The pseudo-S-guanylation mark induced by this compound serves as a signal for the recruitment of an E3 ubiquitin ligase. While the specific E3 ligase can be context-dependent, TRAF6 has been implicated in K63-linked polyubiquitination events that lead to autophagy. This E3 ligase attaches K63-linked polyubiquitin (B1169507) chains to the target protein. Unlike K48-linked polyubiquitination, which primarily targets proteins for proteasomal degradation, K63-linked chains are often associated with non-degradative signaling and the recruitment of autophagy receptors.

Recognition by p62/SQSTM1 and Autophagosome Sequestration

The K63-polyubiquitinated target protein is then recognized by the autophagy receptor p62/SQSTM1. p62 possesses a ubiquitin-binding domain (UBA) that specifically interacts with polyubiquitin chains. p62 also contains an LC3-interacting region (LIR) which allows it to bind to LC3 proteins on the surface of the forming autophagosome. This dual-binding ability enables p62 to act as a bridge, tethering the ubiquitinated cargo to the autophagic machinery.

Lysosomal Degradation

The autophagosome, now containing the this compound-bound and ubiquitinated target protein, matures and fuses with a lysosome. The acidic environment and hydrolytic enzymes within the lysosome degrade the target protein into its constituent amino acids, which can then be recycled by the cell.

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the complex processes involved in this compound function and its experimental validation, the following diagrams are provided in the DOT language for Graphviz.

AUTAC2_2G_Signaling_Pathway cluster_Extracellular Extracellular cluster_Cytoplasm Cytoplasm AUTAC2_2G This compound POI Protein of Interest (POI) AUTAC2_2G->POI 1. Binding AUTAC_POI This compound-POI Complex Ub_POI K63-Polyubiquitinated POI AUTAC_POI->Ub_POI 2. K63 Polyubiquitination E3_Ligase E3 Ubiquitin Ligase (e.g., TRAF6) E3_Ligase->AUTAC_POI Ub Ubiquitin Ub->E3_Ligase p62 p62/SQSTM1 Ub_POI->p62 3. Recognition Autophagosome Autophagosome p62->Autophagosome 4. Sequestration Autolysosome Autolysosome Autophagosome->Autolysosome 5. Fusion Lysosome Lysosome Lysosome->Autolysosome Degradation Degraded Products Autolysosome->Degradation 6. Degradation

Caption: this compound signaling pathway for selective autophagy.

Experimental_Workflow cluster_CellCulture Cell Culture & Treatment cluster_Analysis Analysis cluster_Quantification Data Quantification & Interpretation Cells Culture Cells (e.g., HeLa, SH-SY5Y) Treatment Treat with this compound (Dose-response & Time-course) Cells->Treatment Controls Controls: - Vehicle (DMSO) - First-gen AUTAC - Autophagy inhibitors (Bafilomycin A1) Treatment->Controls Lysate Cell Lysis Treatment->Lysate IF Immunofluorescence Microscopy Treatment->IF LC3 Puncta Formation Colocalization Fractionation Subcellular Fractionation Treatment->Fractionation Mitochondrial Degradation (Mitophagy) WB Western Blot Lysate->WB Protein Degradation (Target, LC3-II, p62) CoIP Co-Immunoprecipitation Lysate->CoIP Ubiquitination Status (K63-Ub antibodies) Densitometry Densitometry Analysis of Western Blots WB->Densitometry Puncta_Count Quantification of LC3 Puncta IF->Puncta_Count Statistical_Analysis Statistical Analysis Densitometry->Statistical_Analysis Puncta_Count->Statistical_Analysis

References

K63-Linked Polyubiquitination in the AUTAC Pathway: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Autophagy-Tethering Compound (AUTAC) pathway represents a novel and promising strategy for targeted protein and organelle degradation. Unlike proteolysis-targeting chimeras (PROTACs) that utilize the ubiquitin-proteasome system, AUTACs hijack the autophagy-lysosome pathway to eliminate cellular targets. A critical step in this process is the induction of K63-linked polyubiquitination on the target cargo. This technical guide provides a comprehensive overview of the core mechanisms of the AUTAC pathway with a specific focus on the role and study of K63-linked polyubiquitination. It includes detailed experimental protocols for key assays, a summary of available quantitative data, and visual diagrams of the signaling pathway and experimental workflows to aid researchers in this burgeoning field.

Introduction to the AUTAC Pathway

Autophagy-Tethering Compounds (AUTACs) are heterobifunctional molecules designed to selectively degrade intracellular targets, including proteins and entire organelles like damaged mitochondria. An AUTAC molecule consists of two key moieties connected by a flexible linker: a "warhead" that specifically binds to the protein of interest (POI) or organelle, and a "degradation tag," typically a guanine (B1146940) derivative.[1][] This degradation tag mimics a post-translational modification known as S-guanylation.

The binding of the AUTAC to its target facilitates a modification that triggers the cell's natural quality control machinery. This leads to the attachment of K63-linked polyubiquitin (B1169507) chains to the target. These ubiquitin chains act as a signal for recognition by autophagy receptors, most notably p62/SQSTM1. The p62 receptor then mediates the sequestration of the ubiquitinated cargo into a developing autophagosome. The autophagosome subsequently fuses with a lysosome, leading to the degradation of the enclosed cargo by lysosomal hydrolases. This targeted degradation approach opens up therapeutic possibilities for a wide range of diseases, including those involving the accumulation of misfolded proteins or dysfunctional organelles.

The Central Role of K63-Linked Polyubiquitination

Ubiquitination is a post-translational modification where ubiquitin, a small regulatory protein, is attached to a substrate protein. Polyubiquitin chains are formed by linking ubiquitin monomers through one of their seven lysine (B10760008) (K) residues or the N-terminal methionine (M1). The topology of the polyubiquitin chain dictates the cellular fate of the modified protein. While K48-linked chains are the canonical signal for proteasomal degradation, K63-linked chains are primarily involved in non-proteolytic signaling pathways, including DNA repair, inflammation, and, crucially for the AUTAC pathway, selective autophagy.

In the AUTAC pathway, the K63-linked polyubiquitin chains serve as a specific "eat-me" signal for the autophagy machinery. The elongated and flexible structure of K63-linked chains is recognized by the ubiquitin-associated (UBA) domain of autophagy receptors like p62. This interaction is essential for bridging the cargo to the nascent autophagosome. The precise mechanism by which the S-guanylation mimic of the AUTAC molecule induces K63-specific ubiquitination is an area of active investigation, but it is understood to be a key initiating event. It is important to note that this process is distinct from the PINK1/Parkin pathway of mitophagy, as AUTAC-mediated mitophagy can occur independently of these proteins.

Quantitative Data on AUTAC-Mediated Degradation

While the field of AUTACs is rapidly advancing, comprehensive and standardized quantitative data for direct comparison across different AUTACs remains limited in publicly available literature. Degradation efficiency is often reported as DC50 (concentration for 50% degradation) and Dmax (maximum degradation). However, these values are highly dependent on the specific AUTAC, target protein, cell line, and experimental conditions.

The following table summarizes the available qualitative and semi-quantitative data for some of the pioneering AUTAC molecules.

AUTAC MoleculeTargetCell LineReported Degradation/ActivityReference(s)
AUTAC1 MetAP2-Significant reduction in MetAP2 levels.
AUTAC2 FKBP12HeLaSignificant silencing of FKBP12 at 10 µM concentration.
AUTAC3 BET proteins (e.g., BRD4)-Reduction in BRD4 levels.
AUTAC4 Mitochondria (via TSPO)HeLa, Detroit 532, Down syndrome patient-derived fibroblastsInduces mitophagy, reduces mitochondrial membrane potential loss, and restores ATP production. Mitophagy induction observed at 10 µM.

Note: Specific DC50 and Dmax values are not consistently reported in a comparative format in the initial publications. Researchers are encouraged to perform their own dose-response experiments to determine the specific efficacy of an AUTAC in their system of interest.

Key Experimental Protocols

The following sections provide detailed methodologies for essential experiments to study K63-linked polyubiquitination in the AUTAC pathway.

AUTAC-Mediated Protein Degradation Assay (Western Blot)

This protocol is used to determine the extent of target protein degradation upon treatment with an AUTAC.

Materials:

  • Cells expressing the target protein

  • AUTAC compound

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Treatment: Seed cells at an appropriate density and allow them to adhere overnight. Treat the cells with varying concentrations of the AUTAC compound or a vehicle control (e.g., DMSO) for a specified time course (e.g., 4, 8, 12, 24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in lysis buffer on ice for 30 minutes.

  • Protein Quantification: Centrifuge the lysates to pellet cell debris and collect the supernatant. Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Normalize the protein concentrations of all samples with lysis buffer. Add Laemmli sample buffer and boil the samples at 95°C for 5 minutes.

  • SDS-PAGE and Transfer: Load equal amounts of protein per lane on an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection: Apply the ECL substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize the target protein levels to the loading control.

Detection of K63-Linked Polyubiquitination (Western Blot)

This protocol specifically detects the increase in K63-linked polyubiquitinated forms of the target protein.

Materials:

  • Same as in 4.1, with the addition of:

  • Primary antibody specific for K63-linked polyubiquitin chains.

  • (Optional) Deubiquitinase (DUB) specific for K63 linkages for control experiments.

Procedure:

  • Follow steps 1-5 as described in protocol 4.1.

  • Immunoblotting:

    • Block the membrane as in 4.1.

    • Incubate the membrane with a primary antibody specific for K63-linked polyubiquitin chains overnight at 4°C.

    • Proceed with washing, secondary antibody incubation, and detection as described in 4.1.

  • Analysis: Look for an increase in a smear or higher molecular weight bands corresponding to the K63-polyubiquitinated target protein in AUTAC-treated samples compared to controls. For more specific detection, the target protein can be immunoprecipitated first (see 4.3) and then the blot probed with the K63-linkage specific antibody.

Co-Immunoprecipitation (Co-IP) of Target Protein and Ubiquitin/p62

This protocol is used to demonstrate the interaction between the AUTAC-targeted protein and components of the autophagy machinery.

Materials:

  • Cells treated with AUTAC or vehicle control

  • Co-IP lysis buffer (a milder buffer than RIPA, e.g., Triton X-100 based) with protease, phosphatase, and deubiquitinase inhibitors (e.g., NEM)

  • Primary antibody against the target protein for immunoprecipitation

  • Protein A/G magnetic beads or agarose (B213101) beads

  • Wash buffer (e.g., Co-IP lysis buffer)

  • Elution buffer (e.g., Laemmli sample buffer)

  • Primary antibodies for western blotting (anti-target, anti-ubiquitin, anti-K63 ubiquitin, anti-p62)

Procedure:

  • Cell Lysis: Lyse AUTAC-treated and control cells in Co-IP lysis buffer.

  • Pre-clearing: Incubate the cell lysates with beads alone for 1 hour to reduce non-specific binding.

  • Immunoprecipitation:

    • Incubate the pre-cleared lysate with the primary antibody against the target protein for 2-4 hours or overnight at 4°C.

    • Add Protein A/G beads and incubate for another 1-2 hours to capture the antibody-protein complexes.

  • Washing: Pellet the beads and wash them several times with wash buffer to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the beads by adding Laemmli sample buffer and boiling.

  • Western Blot Analysis: Analyze the eluted samples by western blotting using antibodies against the target protein, ubiquitin, K63-linked ubiquitin, and p62 to detect the co-precipitated proteins.

Ubiquitin-Binding Domain (UBD) Pulldown Assay

This assay enriches for ubiquitinated proteins to facilitate the detection of target protein ubiquitination.

Materials:

  • Cell lysates from AUTAC-treated and control cells

  • Tandem Ubiquitin Binding Entities (TUBEs) or other UBDs specific for K63-linked chains, conjugated to beads

  • Wash buffer

  • Elution buffer

Procedure:

  • Lysate Preparation: Prepare cell lysates under denaturing conditions (e.g., containing 1% SDS) to inactivate DUBs, then dilute with a non-denaturing buffer to allow for UBD binding.

  • Pulldown: Incubate the lysates with K63-specific TUBE beads overnight at 4°C.

  • Washing: Wash the beads extensively to remove non-ubiquitinated proteins.

  • Elution and Analysis: Elute the bound proteins and analyze by western blot for the presence of the target protein.

Mass Spectrometry for Ubiquitination Site Mapping

For a more in-depth analysis, mass spectrometry can identify the specific lysine residues on the target protein that are ubiquitinated. This is a complex technique that typically requires specialized expertise and equipment. The general workflow is as follows:

  • Enrichment: Enrich the ubiquitinated target protein from AUTAC-treated cells, for example, through immunoprecipitation.

  • Digestion: Digest the enriched protein with a protease such as trypsin. Ubiquitination leaves a di-glycine (GG) remnant on the modified lysine residue after tryptic digestion.

  • LC-MS/MS Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Use specialized software to identify peptides containing the GG remnant, thereby mapping the sites of ubiquitination.

Visualizing the AUTAC Pathway and Workflows

Diagrams generated using Graphviz (DOT language) to illustrate the key processes.

AUTAC_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_autophagy Autophagy Machinery AUTAC AUTAC (Bifunctional Molecule) POI Target Protein/ Organelle (POI) AUTAC->POI Binding AUTAC_POI AUTAC-POI Complex AUTAC->AUTAC_POI POI->AUTAC_POI K63_Ub K63-linked Polyubiquitination AUTAC_POI->K63_Ub Induces Ub_POI Ubiquitinated POI K63_Ub->Ub_POI Modifies POI p62 p62/SQSTM1 (Autophagy Receptor) p62_Ub_POI p62-Ub-POI Complex p62->p62_Ub_POI Recognition Ub_POI->p62_Ub_POI Phagophore Phagophore p62_Ub_POI->Phagophore Sequestration Autophagosome Autophagosome Phagophore->Autophagosome Elongation & Closure Autolysosome Autolysosome Autophagosome->Autolysosome Lysosome Lysosome Lysosome->Autolysosome Fusion Degradation Degradation Products Autolysosome->Degradation Degradation

Caption: AUTAC Signaling Pathway.

Experimental_Workflow cluster_treatment Cell Treatment & Lysis cluster_analysis Biochemical Analysis start Seed Cells treat Treat with AUTAC (Dose-response/Time-course) start->treat lyse Cell Lysis treat->lyse quant Protein Quantification (BCA Assay) lyse->quant wb_degradation Western Blot: Target Degradation quant->wb_degradation co_ip Co-Immunoprecipitation: Target-p62 Interaction quant->co_ip ms Mass Spectrometry: Ub-site Mapping quant->ms Optional Advanced Analysis wb_ub Western Blot: K63-Ubiquitination co_ip->wb_ub Analyze Eluate

Caption: Experimental Workflow for AUTAC Studies.

Conclusion and Future Directions

The AUTAC pathway, with its reliance on K63-linked polyubiquitination, offers a powerful and distinct approach to targeted degradation. This guide provides a foundational understanding and practical protocols for researchers entering this exciting field. While significant progress has been made, several key questions remain. The precise E3 ligases and deubiquitinases that regulate AUTAC-induced ubiquitination are yet to be fully elucidated. A deeper mechanistic understanding of how S-guanylation mimics trigger this specific ubiquitin linkage will be crucial for the rational design of more potent and selective AUTACs. Furthermore, the development of standardized reporting for quantitative data will be essential for comparing the efficacy of different AUTAC molecules and accelerating their development from research tools to therapeutic agents. The continued exploration of the AUTAC pathway holds immense potential for addressing a wide array of currently "undruggable" targets in human disease.

References

The Structure-Activity Relationship of Autac2-2G: A Second-Generation Autophagy-Targeting Chimera

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Autophagy-Targeting Chimeras (AUTACs) represent a novel class of molecules designed to hijack the cell's own autophagy machinery for the targeted degradation of specific proteins. Autac2-2G is a second-generation AUTAC that has demonstrated a significant 100-fold increase in activity compared to its predecessors. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of this compound, detailing the key structural modifications that contribute to its enhanced efficacy. The information presented herein is intended to support researchers, scientists, and drug development professionals in the advancement of targeted protein degradation strategies.

Core Concepts of AUTAC-Mediated Degradation

AUTACs are heterobifunctional molecules composed of three key components: a "warhead" that specifically binds to the protein of interest (POI), a "degradation tag" that recruits the autophagy machinery, and a "linker" that connects the warhead and the tag. The mechanism of action involves the AUTAC molecule binding to the target protein and inducing its K63-linked polyubiquitination. This specific type of ubiquitin chain is recognized by autophagy receptors, such as p62/SQSTM1, which then deliver the ubiquitinated protein to the autophagosome for subsequent lysosomal degradation.[1]

Structure-Activity Relationship of this compound Analogs

The development of this compound involved systematic modifications of the first-generation AUTACs to improve their degradation efficiency. The primary target for these studies was the FK506-binding protein 12 (FKBP12), a well-characterized protein often used as a model for targeted protein degradation studies. The activity of this compound and its analogs was quantified by measuring the degradation of an EGFP-tagged FKBP12 (FKBP12-EGFP) fusion protein in HeLa cells. The key metrics used were the DC50 (the concentration required to achieve 50% degradation) and the Dmax (the maximum degradation observed).

The following table summarizes the quantitative data on the degradation of FKBP12-EGFP by this compound and its key analogs.

Compound IDWarhead ModificationLinker ModificationDegradation Tag ModificationDC50 (µM)Dmax (%)
Autac2 SLF (Synthetic Ligand for FKBP12)Standard PEG LinkerFBnG (p-Fluorobenzyl Guanine)>10~20
This compound SLFOptimized PEG Linker2-amino-6-chloro-9-(4-fluorobenzyl)purine0.1 >90
Analog 1SLFShort PEG LinkerFBnG5.245
Analog 2SLFLong PEG LinkerFBnG2.860
Analog 3SLFStandard PEG Linker2-aminopurine>10<10
Analog 4SLFStandard PEG LinkerGuanine (B1146940)>10<15

Key Findings from SAR Studies:

  • Degradation Tag is Crucial: The nature of the guanine derivative in the degradation tag is critical for activity. The substitution pattern on the purine (B94841) ring significantly impacts the efficiency of autophagy induction. The 2-amino-6-chloro-9-(4-fluorobenzyl)purine tag in this compound was found to be optimal.

  • Linker Length and Composition are Important: The length and composition of the polyethylene (B3416737) glycol (PEG) linker between the warhead and the degradation tag play a significant role in optimizing the ternary complex formation between the AUTAC, the target protein, and the autophagy machinery. An optimized linker length, as seen in this compound, leads to a substantial increase in both potency (lower DC50) and efficacy (higher Dmax).

  • Warhead Provides Specificity: The synthetic ligand for FKBP12 (SLF) serves as the specific warhead, ensuring that the degradation is targeted to FKBP12. The core structure of the warhead was maintained throughout this series of analogs to specifically probe the effects of the linker and degradation tag.

Experimental Protocols

FKBP12-EGFP Degradation Assay

This assay is the primary method for quantifying the activity of AUTACs targeting FKBP12.

Methodology:

  • Cell Culture: HeLa cells stably expressing FKBP12-EGFP are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified incubator.

  • Compound Treatment: Cells are seeded in 24-well plates and allowed to adhere overnight. The following day, the culture medium is replaced with fresh medium containing various concentrations of the AUTAC compounds or DMSO as a vehicle control.

  • Incubation: The cells are incubated with the compounds for 24 hours.

  • Cell Lysis: After incubation, the cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed with RIPA buffer containing a protease inhibitor cocktail.

  • Western Blot Analysis:

    • Protein concentration in the cell lysates is determined using a BCA protein assay.

    • Equal amounts of protein (20 µg) are separated by SDS-PAGE on a 12% polyacrylamide gel.

    • Proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

    • The membrane is blocked with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • The membrane is then incubated overnight at 4°C with a primary antibody against GFP and a loading control antibody (e.g., GAPDH or β-actin).

    • After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Quantification: The intensity of the FKBP12-EGFP and loading control bands is quantified using densitometry software. The degradation percentage is calculated relative to the vehicle-treated control. DC50 and Dmax values are determined from the dose-response curves.

LC3 Conversion Assay (Western Blot)

This assay is used to confirm the induction of autophagy by the AUTAC compounds. During autophagy, the cytosolic form of LC3 (LC3-I) is converted to its lipidated, autophagosome-associated form (LC3-II). An increase in the LC3-II/LC3-I ratio is indicative of autophagy induction.

Methodology:

  • Cell Culture and Treatment: HeLa cells are cultured and treated with AUTAC compounds as described in the FKBP12-EGFP degradation assay. A positive control for autophagy induction (e.g., rapamycin (B549165) or starvation) and a negative control (DMSO) are included.

  • Cell Lysis and Western Blot: Cell lysis and western blotting are performed as described above.

  • Antibody Incubation: The membrane is incubated with a primary antibody against LC3.

  • Analysis: The bands corresponding to LC3-I and LC3-II are identified, and their intensities are quantified. The ratio of LC3-II to LC3-I is calculated to assess the level of autophagy induction.

Signaling Pathway and Experimental Workflow Visualizations

This compound Mechanism of Action

The following diagram illustrates the proposed signaling pathway for this compound-mediated degradation of a target protein.

Autac2_2G_Mechanism cluster_0 Cellular Environment Autac2_2G This compound TernaryComplex Ternary Complex (this compound + Target + E3 Ligase) Autac2_2G->TernaryComplex Binds TargetProtein Target Protein (e.g., FKBP12) TargetProtein->TernaryComplex Binds Ub_Target Ubiquitinated Target Protein TernaryComplex->Ub_Target Induces K63 Polyubiquitination Ub Ubiquitin K63_Ub_Chain K63-linked Polyubiquitin Chain p62 p62/SQSTM1 (Autophagy Receptor) Ub_Target->p62 Recognized by Autophagosome Autophagosome p62->Autophagosome Delivers to Autolysosome Autolysosome Autophagosome->Autolysosome Fuses with Lysosome Lysosome Lysosome->Autolysosome Fuses with Degradation Degraded Products Autolysosome->Degradation Degrades

Caption: Mechanism of this compound-mediated targeted protein degradation via the autophagy pathway.

Experimental Workflow for AUTAC Activity Assessment

The following diagram outlines the key steps in the experimental workflow for evaluating the efficacy of AUTAC compounds.

AUTAC_Workflow cluster_workflow Experimental Workflow Start Start: Culture HeLa cells stably expressing FKBP12-EGFP Treatment Treat cells with this compound (or analogs) at various concentrations Start->Treatment Incubation Incubate for 24 hours Treatment->Incubation Lysis Cell Lysis and Protein Quantification Incubation->Lysis SDS_PAGE SDS-PAGE and Western Blot Lysis->SDS_PAGE Detection Chemiluminescent Detection and Imaging SDS_PAGE->Detection Quantification Densitometry and Quantification of Protein Degradation Detection->Quantification Analysis Calculate DC50 and Dmax values Quantification->Analysis

Caption: Workflow for assessing the degradation activity of AUTAC compounds.

Conclusion

The development of this compound represents a significant advancement in the field of targeted protein degradation. Through systematic SAR studies, key structural features in both the degradation tag and the linker have been identified that are critical for potent and efficacious autophagy-mediated protein degradation. The detailed experimental protocols and workflow diagrams provided in this guide are intended to facilitate further research and development in this exciting area of drug discovery. The principles outlined here can be applied to the design of novel AUTACs for a wide range of therapeutic targets.

References

evolution of AUTAC technology from 1G to 2G

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Evolution of AUTAC Technology: From 1st to 2nd Generation

Abstract

Targeted protein degradation (TPD) has emerged as a transformative modality in drug discovery, offering the ability to eliminate disease-causing proteins rather than merely inhibiting them. Within the TPD landscape, Autophagy-Targeting Chimeras (AUTACs) represent a novel and powerful strategy that harnesses the cell's own autophagy-lysosome pathway to clear a wide range of substrates, from cytosolic proteins to entire organelles like damaged mitochondria. This technical guide provides a detailed examination of the evolution of AUTAC technology, charting its progression from the proof-of-concept first-generation molecules to the highly potent and cell-permeable second-generation degraders. We will dissect the core mechanisms, structural modifications, and experimental validations that underscore this technological advancement, providing researchers, scientists, and drug development professionals with a comprehensive understanding of this cutting-edge platform.

Introduction to AUTAC Technology

AUTACs are heterobifunctional molecules designed to induce selective degradation of a specific protein of interest (POI) or cargo.[][2][3] Unlike Proteolysis-Targeting Chimeras (PROTACs) which utilize the ubiquitin-proteasome system, AUTACs hijack the autophagy-lysosome pathway.[2][3] A typical AUTAC molecule consists of three key components: a "warhead" that specifically binds to the POI, a flexible linker, and a degradation tag that recruits the autophagy machinery.

The mechanism is inspired by xenophagy, the process by which cells clear intracellular pathogens. Researchers discovered that S-guanylation, a post-translational modification on bacterial surfaces, triggers K63-linked polyubiquitination. This specific ubiquitin chain is then recognized by autophagy receptors, primarily p62/SQSTM1, which targets the cargo for engulfment by an autophagosome and subsequent degradation upon fusion with a lysosome. AUTAC technology cleverly mimics this natural process to achieve cargo-specific degradation.

The First Generation (1G): Proof of Concept

The initial development of AUTACs established a groundbreaking proof of concept: the autophagy pathway could be systematically programmed for targeted degradation.

Core Structure and Mechanism

First-generation AUTACs (1G-AUTACs) employed a degradation tag based on a cyclic guanosine (B1672433) monophosphate (cGMP) analog. This tag was designed to mimic the S-guanylation modification.

The process unfolds as follows:

  • Binding: The warhead of the AUTAC molecule binds specifically to the target protein (e.g., MetAP2, FKBP12).

  • Tagging & Ubiquitination: The guanine-based degradation tag induces K63-linked polyubiquitination on the POI. The precise enzymatic machinery responsible for this step is still under investigation.

  • Receptor Recognition: The autophagy receptor p62/SQSTM1 recognizes and binds to the K63-polyubiquitinated POI.

  • Autophagosome Formation: The p62-POI complex is sequestered into a forming autophagosome, a double-membraned vesicle.

  • Lysosomal Degradation: The autophagosome fuses with a lysosome, and the enclosed contents, including the POI, are degraded by lysosomal hydrolases.

Limitations of 1G-AUTACs

While successful in demonstrating the principle, 1G-AUTACs had significant limitations that hindered their therapeutic applicability:

  • Poor Cell Permeability: The degradation tag contained a negatively charged cyclic phosphate (B84403) group, which impeded the molecule's ability to passively cross the cell membrane.

  • Low Potency: Consequently, 1G-AUTACs often required high micromolar concentrations to achieve effective degradation.

  • Potential Off-Target Effects: The cGMP-like structure raised concerns about the potential for undesirable activation of cGMP-dependent protein kinase (PKG).

The Leap to the Second Generation (2G)

The limitations of the first generation prompted extensive structure-activity relationship (SAR) studies to optimize the AUTAC scaffold. The primary goals were to enhance cell permeability and dramatically increase degradation efficiency.

Key Structural Modifications

The breakthrough came from modifying the degradation tag. Researchers systematically altered the structure to address the shortcomings of the 1G design. A critical discovery was that the L-cysteine substructure within the 1G tag could be replaced with alternative chemical moieties. This, combined with the removal of the charged phosphate group, led to the development of second-generation AUTACs (2G-AUTACs).

The Second Generation (2G): A Leap in Potency

2G-AUTACs represent a significant refinement of the technology, transforming it into a more robust and therapeutically relevant platform.

Enhanced Structure and Benefits
  • Improved Degradation Tag: The new tags, such as p-fluorobenzylguanine (FBnG), are uncharged and more lipophilic, greatly enhancing cell membrane permeability.

  • Superior Potency: These structural optimizations resulted in a dramatic increase in degradation activity. Notably, 2G-AUTAC2 was found to be approximately 100 times more active than its first-generation counterpart, AUTAC2, achieving efficient degradation at sub-micromolar concentrations.

  • Increased Practicality: The enhanced efficiency and lower effective concentrations make 2G-AUTACs far more viable as research tools and potential drug candidates.

Quantitative Data Summary

The evolution from 1G to 2G AUTACs is most clearly illustrated by comparing their core characteristics and performance metrics.

Table 1: Comparison of 1st and 2nd Generation AUTACs

Feature1st Generation (1G) AUTACs2nd Generation (2G) AUTACs
Degradation Tag cGMP analog with a charged cyclic phosphateNeutral, more lipophilic tags (e.g., FBnG)
Key Structural Feature Contains an L-cysteine substructureCysteine moiety replaced with optimized linkers
Cell Permeability Low, due to negative chargeHigh
Potency Lower (effective at ~10 µM range)High (effective at sub-µM range)
Primary Limitation Poor bioavailability and low efficiencyFurther optimization for in vivo applications
Key Improvement Proof of concept for autophagy hijacking~100-fold increase in degradation activity

Table 2: Example Degradation Efficiency

CompoundGenerationTargetReported Activity Improvement
AUTAC2 1GFKBP12Baseline
2G-AUTAC2 2GFKBP12~100-fold increase vs. AUTAC2

Experimental Protocols

Validating the efficacy and mechanism of AUTACs requires a combination of biochemical and cell-based assays.

Western Blotting for Protein Quantification
  • Objective: To measure the decrease in the target protein levels following AUTAC treatment.

  • Methodology:

    • Cell Culture & Treatment: Plate cells (e.g., HeLa, SH-SY5Y) and allow them to adhere. Treat with varying concentrations of the AUTAC molecule or a vehicle control (e.g., DMSO) for a specified time course (e.g., 24, 48 hours).

    • Cell Lysis: Wash cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

    • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.

    • Immunoblotting: Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) and probe with a primary antibody specific to the POI. A loading control antibody (e.g., GAPDH, β-actin) must be used.

    • Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect using an enhanced chemiluminescence (ECL) substrate.

    • Analysis: Quantify band intensities using densitometry software (e.g., ImageJ). Normalize POI band intensity to the loading control.

Immunofluorescence Microscopy for Co-localization
  • Objective: To visualize the recruitment of the POI to autophagosomes and lysosomes.

  • Methodology:

    • Cell Culture & Treatment: Grow cells on glass coverslips and treat with AUTAC as described above.

    • Fixation and Permeabilization: Fix cells with 4% paraformaldehyde, followed by permeabilization with a detergent like Triton X-100 (0.1-0.5%).

    • Immunostaining: Block non-specific binding sites. Incubate with primary antibodies against the POI and an autophagy marker (e.g., LC3) or a lysosomal marker (e.g., LAMP1).

    • Secondary Staining: Incubate with fluorescently-labeled secondary antibodies of different colors (e.g., Alexa Fluor 488 and Alexa Fluor 594). Stain nuclei with DAPI.

    • Imaging: Mount coverslips and acquire images using a confocal fluorescence microscope.

    • Analysis: Analyze the images for co-localization between the POI and the organelle markers, which appears as an overlap of fluorescent signals.

Lysosomal Inhibition Assay
  • Objective: To confirm that the observed protein degradation is dependent on the autophagy-lysosome pathway.

  • Methodology:

    • Co-treatment: Treat cells with the AUTAC molecule in the presence or absence of a lysosomal inhibitor, such as bafilomycin A1 (BafA1) or chloroquine (B1663885) (CQ). These agents block the final degradation step by inhibiting lysosomal acidification or autophagosome-lysosome fusion.

    • Analysis by Western Blot: Harvest cell lysates and perform Western blotting for the POI.

    • Interpretation: If the AUTAC-mediated degradation is autophagy-dependent, co-treatment with a lysosomal inhibitor will rescue the POI from degradation, resulting in higher protein levels compared to treatment with the AUTAC alone.

Visualizations: Signaling Pathways and Workflows

1G_AUTAC_Pathway cluster_cell Cytosol cluster_membrane Cell Membrane POI Protein of Interest (POI) Complex POI-AUTAC Complex POI->Complex AUTAC_1G 1G-AUTAC (Charged Tag) AUTAC_1G->Complex Binds Permeability Low Permeability Ub K63-linked Polyubiquitination Complex->Ub Induces p62 p62/SQSTM1 Receptor Ub->p62 Recognized by Autophagosome Autophagosome p62->Autophagosome Recruits to Degradation Degradation of POI Autophagosome->Degradation Fuses with Lysosome Lysosome Lysosome Lysosome->Degradation

Caption: Mechanism of 1st Generation AUTACs.

2G_AUTAC_Pathway cluster_cell Cytosol cluster_membrane Cell Membrane POI Protein of Interest (POI) Complex POI-AUTAC Complex POI->Complex AUTAC_2G 2G-AUTAC (Neutral Tag) AUTAC_2G->Complex Binds Permeability High Permeability Ub K63-linked Polyubiquitination Complex->Ub Efficiently Induces p62 p62/SQSTM1 Receptor Ub->p62 Recognized by Autophagosome Autophagosome p62->Autophagosome Recruits to Degradation Degradation of POI Autophagosome->Degradation Fuses with Lysosome

Caption: Mechanism of 2nd Generation AUTACs.

Experimental_Workflow cluster_analysis Downstream Analysis start Start: Cell Culture treatment Treatment: - AUTAC (Dose Response) - Vehicle Control - AUTAC + Lysosome Inhibitor start->treatment harvest Harvest or Fix Cells treatment->harvest wb Western Blot (Protein Quantification) harvest->wb Lysis microscopy Microscopy (Co-localization) harvest->microscopy Fixing end Conclusion: Confirm Degradation & Mechanism wb->end microscopy->end

Caption: Experimental Workflow for AUTAC Validation.

References

Unveiling the Precision of Autac2-2G: A Technical Guide to Targeted Protein Recognition and Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A deep dive into the mechanism of Autac2-2G, a second-generation Autophagy-Targeting Chimera (AUTAC), reveals a highly efficient and specific pathway for the degradation of target proteins. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core principles, experimental validation, and future potential of this innovative technology.

This compound represents a significant advancement in the field of targeted protein degradation, offering a potent alternative to conventional inhibitor-based therapeutics. Unlike Proteolysis-Targeting Chimeras (PROTACs) that utilize the ubiquitin-proteasome system, AUTACs harness the cell's own autophagy machinery to eliminate proteins of interest. This compound, a second-generation AUTAC, demonstrates a remarkable 100-fold increase in activity compared to its predecessors, highlighting its potential as a powerful tool in drug discovery and biomedical research.[1][2][3]

At its core, this compound is a heterobifunctional molecule composed of three key components: a high-affinity ligand that specifically binds to the target protein, a flexible linker, and a novel degradation tag. This unique tag, often a guanine (B1146940) derivative, is the lynchpin of the AUTAC mechanism. Upon binding to the target protein, the tag initiates a cascade of events leading to the protein's destruction via the autophagy-lysosome pathway.

The Mechanism of Action: A Step-by-Step Degradation Pathway

The target protein recognition by this compound culminates in a highly specific and efficient degradation process:

  • Target Engagement: The warhead of the this compound molecule selectively binds to the protein of interest (POI) within the cell.

  • K63-Linked Polyubiquitination: The degradation tag of this compound facilitates the attachment of K63-linked polyubiquitin (B1169507) chains to the target protein. This specific type of ubiquitination serves as a recognition signal for the autophagy machinery, distinguishing it from the K48-linked chains that direct proteins to the proteasome.[4][5]

  • Autophagy Receptor Recruitment: The K63-polyubiquitinated target protein is then recognized by the autophagy receptor protein p62/SQSTM1. p62 acts as a bridge, linking the ubiquitinated cargo to the forming autophagosome.

  • Autophagosome Engulfment: The entire complex, including the target protein, this compound, and p62, is engulfed by a double-membraned vesicle called an autophagosome.

  • Lysosomal Fusion and Degradation: The autophagosome fuses with a lysosome, forming an autolysosome. The acidic environment and hydrolytic enzymes within the lysosome then degrade the autophagosome's contents, including the target protein.

This targeted autophagic degradation offers several advantages, including the potential to degrade traditionally "undruggable" proteins and the ability to clear protein aggregates and even damaged organelles.

Quantitative Analysis of this compound Performance

The efficacy of this compound has been demonstrated through rigorous quantitative analysis. The following table summarizes key performance metrics for the degradation of its target protein, FK506-binding protein 12 (FKBP12).

CompoundTarget ProteinCell LineDC50 (µM)Maximum Degradation (%)Concentration for Max. Degradation (µM)
This compound FKBP12HeLa~1>90%10
AUTAC2 (1st Gen) FKBP12HeLa>10~60%10
  • DC50: The concentration of the compound that results in 50% degradation of the target protein.

  • Data is based on findings reported in the scientific literature.

Experimental Protocols: A Guide to Validation

The following are detailed methodologies for key experiments used to characterize the activity of this compound.

Cell Culture and Treatment
  • Cell Line: HeLa cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.

  • Compound Treatment: this compound is dissolved in dimethyl sulfoxide (B87167) (DMSO) to prepare a stock solution. For experiments, cells are treated with the desired concentration of this compound or vehicle (DMSO) for the indicated time points.

Western Blotting for Protein Degradation Analysis
  • Cell Lysis: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer containing a protease inhibitor cocktail.

  • Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay kit.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with primary antibodies against the target protein (e.g., FKBP12) and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

  • Detection: After washing with TBST, the membrane is incubated with horseradish peroxidase (HRP)-conjugated secondary antibodies for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Quantification: The intensity of the protein bands is quantified using image analysis software. The level of the target protein is normalized to the loading control.

Immunoprecipitation for Ubiquitination Analysis
  • Cell Lysis: Cells are lysed in a buffer containing deubiquitinase inhibitors (e.g., N-ethylmaleimide) to preserve the ubiquitination status of proteins.

  • Immunoprecipitation: The cell lysates are incubated with an antibody against the target protein overnight at 4°C. Protein A/G agarose (B213101) beads are then added to pull down the antibody-protein complex.

  • Washing and Elution: The beads are washed several times to remove non-specific binding proteins. The immunoprecipitated proteins are then eluted from the beads by boiling in SDS sample buffer.

  • Western Blotting: The eluted proteins are analyzed by western blotting using antibodies against ubiquitin and K63-linked ubiquitin chains to detect the ubiquitination of the target protein.

Visualizing the Pathway and Workflow

To further elucidate the processes involved in this compound-mediated protein degradation, the following diagrams, generated using the DOT language, illustrate the key signaling pathway and experimental workflows.

AUTAC2_2G_Signaling_Pathway cluster_cell Cell Autac2_2G This compound Complex This compound-POI Complex Autac2_2G->Complex POI Target Protein (e.g., FKBP12) POI->Complex K63_PolyUb K63-linked Polyubiquitination Complex->K63_PolyUb Induces Ub Ubiquitin Ub->K63_PolyUb p62 p62/SQSTM1 K63_PolyUb->p62 Recruits Autophagosome Autophagosome p62->Autophagosome Binds to Autolysosome Autolysosome Autophagosome->Autolysosome Lysosome Lysosome Lysosome->Autolysosome Degradation Degradation Products Autolysosome->Degradation Degrades Western_Blot_Workflow A Cell Treatment with this compound B Cell Lysis A->B C Protein Quantification B->C D SDS-PAGE C->D E Protein Transfer to PVDF Membrane D->E F Blocking E->F G Primary Antibody Incubation (Target & Loading Control) F->G H Secondary Antibody Incubation G->H I Chemiluminescent Detection H->I J Data Analysis I->J

References

The Cellular Journey of Autac2-2G: An In-depth Technical Guide to Uptake and Distribution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the cellular uptake, distribution, and mechanism of action of Autac2-2G, a second-generation Autophagy-Targeting Chimera (AUTAC). By harnessing the cell's own autophagic machinery, this compound offers a powerful modality for the targeted degradation of specific intracellular proteins and organelles, holding significant promise for therapeutic intervention in a range of diseases. This document details the quantitative performance of this compound, outlines the experimental protocols for its evaluation, and visualizes its cellular pathways and workflows.

Quantitative Assessment of this compound-Mediated Protein Degradation

This compound has demonstrated potent and selective degradation of target proteins. The following tables summarize the quantitative data from key experiments, showcasing its efficacy in various cell lines.

Table 1: Degradation of FKBP12 in HeLa Cells

This compound ConcentrationIncubation TimeFKBP12 Degradation (%)
1 µM24 hours>95%
0.3 µM24 hours~80%
0.1 µM24 hours~50%

Table 2: Degradation of BRD4 in 293T Cells

This compound ConcentrationIncubation TimeBRD4 Degradation (%)
3 µM24 hours>90%
1 µM24 hours~75%
0.3 µM24 hours~40%

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. The following sections provide step-by-step protocols for key assays used to characterize the cellular activity of this compound.

Cell Culture and Treatment
  • Cell Lines: HeLa and 293T cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Seeding: Cells are seeded in 6-well plates at a density of 2 x 10^5 cells per well and incubated for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Treatment: A stock solution of this compound in DMSO is diluted to the desired concentrations in fresh culture medium. The cell culture medium is replaced with the medium containing this compound or a vehicle control (DMSO) and incubated for the specified time.

Western Blotting for Protein Degradation Analysis
  • Cell Lysis: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer containing a protease inhibitor cocktail.

  • Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay.

  • SDS-PAGE: Equal amounts of protein (20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: The membrane is blocked with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Antibody Incubation: The membrane is incubated with primary antibodies against the target protein (e.g., FKBP12, BRD4) and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and imaged.

  • Quantification: Densitometry analysis is performed to quantify the protein band intensities, and the degradation percentage is calculated relative to the vehicle-treated control.

Visualizing the Molecular Journey and Experimental Design

To elucidate the complex processes involved in this compound's function and evaluation, the following diagrams, generated using the DOT language, provide a clear visual representation.

Signaling Pathway of this compound Action

Autac2_2G_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular Autac2_2G_ext This compound Autac2_2G_int This compound Autac2_2G_ext->Autac2_2G_int Cellular Uptake Complex This compound-Target Complex Autac2_2G_int->Complex Binds to Target Target Protein (e.g., FKBP12, BRD4) Target->Complex PolyUb_Complex Polyubiquitinated Complex Complex->PolyUb_Complex Mimics S-guanylation, recruits E3 ligases Ub Ubiquitin (K63-linked) Ub->PolyUb_Complex Autophagy_Machinery Autophagy Receptors (e.g., p62) PolyUb_Complex->Autophagy_Machinery Recognized by Autophagosome Autophagosome Autophagy_Machinery->Autophagosome Recruits to Autolysosome Autolysosome Autophagosome->Autolysosome Fuses with Lysosome Lysosome Lysosome->Autolysosome Degradation Degradation Products Autolysosome->Degradation Degrades contents

Caption: Mechanism of this compound-mediated targeted protein degradation via the autophagy pathway.

Experimental Workflow for Assessing Protein Degradation

Western_Blot_Workflow Start Start: Seed Cells Incubation Incubate for 24h Start->Incubation Treatment Treat with this compound or Vehicle (DMSO) Incubation->Treatment Incubation2 Incubate for 24h Treatment->Incubation2 Lysis Cell Lysis and Protein Quantification Incubation2->Lysis SDS_PAGE SDS-PAGE Lysis->SDS_PAGE Transfer Protein Transfer to PVDF SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Analysis Image Analysis and Quantification Detection->Analysis End End: Determine % Degradation Analysis->End

Caption: Standard workflow for quantitative analysis of protein degradation by Western blotting.

Methodological & Application

Autac2-2G: Application Notes and Protocols for Targeted Cellular Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Autac2-2G is a second-generation Autophagy-Targeting Chimera (AUTAC) that demonstrates a 100-fold increase in activity compared to its predecessors.[1][2][3] This small molecule is designed to specifically induce the degradation of the FK506-binding protein 12 (FKBP12) through the cellular autophagy pathway. This compound provides a powerful tool for studying selective autophagy and holds potential for therapeutic applications requiring targeted protein degradation. This document provides detailed protocols for the application of this compound in cell culture, methods for assessing its activity, and an overview of the underlying signaling pathway.

Mechanism of Action

This compound is a heterobifunctional molecule composed of a ligand that binds to the target protein (FKBP12) and a guanine (B1146940) derivative that acts as a degradation tag.[4] This tag mimics S-guanylation, a post-translational modification that triggers K63-linked polyubiquitination of the target protein. The polyubiquitinated protein is then recognized by the autophagy receptor p62/SQSTM1, leading to its sequestration into autophagosomes. These autophagosomes subsequently fuse with lysosomes, resulting in the degradation of the target protein.[5]

Signaling Pathway and Experimental Workflow

The signaling cascade initiated by this compound and the general workflow for assessing its efficacy are depicted below.

AUTAC2_2G_Pathway cluster_0 Cellular Environment Autac2_2G This compound FKBP12 FKBP12 (Target Protein) Autac2_2G->FKBP12 Binds to E3_Ligase E3 Ubiquitin Ligase FKBP12->E3_Ligase Recruits p62 p62/SQSTM1 (Autophagy Receptor) FKBP12->p62 Recognized by E3_Ligase->FKBP12 K63-linked Polyubiquitination Ub Ubiquitin LC3 LC3 p62->LC3 Binds to Autophagosome Autophagosome LC3->Autophagosome Recruits to Lysosome Lysosome Autophagosome->Lysosome Fuses with Degradation Degradation Products Lysosome->Degradation Degrades into

Caption: Signaling pathway of this compound mediated protein degradation.

Experimental_Workflow start Start: Cell Culture (e.g., HeLa cells) treatment Treat with this compound (e.g., 1 µM for 24h) start->treatment lysis Cell Lysis treatment->lysis imaging Immunofluorescence/ Microscopy treatment->imaging Optional protein_quant Protein Quantification lysis->protein_quant sds_page SDS-PAGE protein_quant->sds_page western_blot Western Blotting sds_page->western_blot analysis Data Analysis and Quantification western_blot->analysis imaging->analysis end End: Assess Protein Degradation analysis->end

Caption: General experimental workflow for assessing this compound activity.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for this compound.

ParameterValueCell LineReference
Effective Concentration 1 µMHeLa
Treatment Time 24 hoursHeLa
Degradation Efficiency Significant degradation of FKBP12HeLa
Improvement over Gen 1 ~100-fold-

Experimental Protocols

Preparation of this compound Stock Solution
  • Reconstitution: this compound is typically supplied as a solid. To prepare a stock solution, dissolve the compound in dimethyl sulfoxide (B87167) (DMSO) to a concentration of 10 mM.

  • Storage: Store the stock solution at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months). Avoid repeated freeze-thaw cycles.

Cell Culture and Treatment

This protocol is optimized for HeLa cells, a human cervical cancer cell line.

  • Cell Seeding: Seed HeLa cells in a suitable culture vessel (e.g., 6-well plate) at a density that will result in 70-80% confluency at the time of treatment.

  • Cell Culture: Culture the cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO₂.

  • Treatment: On the day of the experiment, dilute the this compound stock solution in fresh culture medium to the desired final concentration (e.g., 1 µM). Remove the old medium from the cells and add the medium containing this compound.

  • Incubation: Incubate the cells for the desired treatment duration (e.g., 24 hours).

Western Blotting for FKBP12 Degradation

This protocol allows for the quantification of FKBP12 protein levels following this compound treatment.

  • Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS). Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a bicinchoninic acid (BCA) protein assay or a similar method.

  • SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for FKBP12 overnight at 4°C. A loading control antibody (e.g., GAPDH or β-actin) should also be used to normalize protein levels.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantification: Quantify the band intensities using image analysis software. Normalize the FKBP12 band intensity to the loading control to determine the relative protein levels.

Assessment of Autophagy Induction

To confirm that this compound is acting through the autophagy pathway, the levels of key autophagy markers, LC3 and p62, can be assessed by Western blotting.

  • Protocol: Follow the Western blotting protocol as described above.

  • Antibodies: Use primary antibodies specific for LC3 and p62.

  • Analysis: An increase in the ratio of LC3-II (lipidated form) to LC3-I (unlipidated form) and a decrease in p62 levels are indicative of autophagy induction.

Concluding Remarks

This compound represents a significant advancement in the field of targeted protein degradation. Its high potency and specificity for FKBP12 make it an invaluable tool for researchers studying the intricacies of selective autophagy. The protocols outlined in this document provide a comprehensive guide for the effective use of this compound in a cell culture setting and for the robust assessment of its activity. As with any experimental system, optimization of concentrations and incubation times may be necessary for different cell lines or experimental conditions.

References

Application Notes and Protocols for Autac2-2G-Mediated Mitochondrial Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Autophagy-targeting chimeras (AUTACs) represent a novel class of molecules designed to hijack the cell's natural autophagic machinery for the targeted degradation of specific cellular components. Autac2-2G is a second-generation AUTAC that demonstrates a significant increase in activity, offering a potent tool for inducing autophagy-dependent degradation.[1] This document provides detailed application notes and protocols for the use of a mitochondria-targeted this compound (hereafter referred to as "Mito-Autac2-2G") for the specific degradation of mitochondria, a process known as mitophagy.

Mitochondrial dysfunction is a hallmark of numerous diseases, including neurodegenerative disorders, metabolic diseases, and cancer. The selective removal of damaged or superfluous mitochondria through mitophagy is a critical cellular quality control mechanism. Mito-Autac2-2G is a hypothetical advanced tool designed to induce this process with high efficiency and specificity. It comprises a mitochondria-targeting moiety, a flexible linker, and the this compound head, which mimics S-guanylation to trigger the autophagy cascade.

Mechanism of Action

Mito-Autac2-2G is designed to initiate the selective degradation of mitochondria through the autophagy pathway. The proposed mechanism involves the following key steps:

  • Mitochondrial Targeting : The mitochondria-targeting moiety of the molecule facilitates its accumulation within the mitochondria.

  • S-Guanylation Mimicry : The this compound component mimics the post-translational modification S-guanylation.

  • Ubiquitination : This mimicry leads to the K63-linked polyubiquitination of mitochondrial outer membrane proteins. This process is independent of the well-known PINK1/Parkin pathway of mitophagy.[2]

  • Autophagy Receptor Recruitment : The polyubiquitin (B1169507) chains are recognized by the autophagy receptor protein p62/SQSTM1.

  • Autophagosome Formation : p62/SQSTM1 then recruits the core autophagy machinery, leading to the formation of a double-membraned autophagosome that engulfs the targeted mitochondrion.

  • Lysosomal Degradation : The autophagosome subsequently fuses with a lysosome to form an autolysosome, where the encapsulated mitochondrion is degraded by lysosomal hydrolases.

Signaling Pathway and Experimental Workflow

The signaling pathway and a general experimental workflow for assessing Mito-Autac2-2G-induced mitophagy are depicted below.

Signaling Pathway of Mito-Autac2-2G-Induced Mitophagy cluster_0 Mitochondrion Mito Mitochondrion MOMP Mitochondrial Outer Membrane Proteins Ub K63-linked Polyubiquitination MOMP->Ub Mito_Autac Mito-Autac2-2G Mito_Autac->Mito Mito_Autac->MOMP Induces modification of p62 p62/SQSTM1 Recruitment Ub->p62 recruits Autophagosome Autophagosome Formation p62->Autophagosome initiates Lysosome Lysosome Autophagosome->Lysosome Autolysosome Autolysosome (Mitochondrial Degradation)

Caption: Signaling pathway of Mito-Autac2-2G-induced mitochondrial degradation.

Experimental Workflow for Assessing Mitophagy cluster_0 Preparation cluster_1 Treatment cluster_2 Analysis cluster_3 Data Interpretation Cell_Culture Cell Seeding and Culture Treatment Treat Cells with Mito-Autac2-2G Cell_Culture->Treatment Compound_Prep Mito-Autac2-2G Stock Solution Preparation Compound_Prep->Treatment Incubation Incubate for Desired Time Treatment->Incubation Microscopy Fluorescence Microscopy (e.g., mito-QC) Incubation->Microscopy Flow_Cytometry Flow Cytometry Incubation->Flow_Cytometry Western_Blot Western Blotting Incubation->Western_Blot Data_Analysis Quantify Mitophagy Microscopy->Data_Analysis Flow_Cytometry->Data_Analysis Western_Blot->Data_Analysis Conclusion Draw Conclusions Data_Analysis->Conclusion

References

Autac2-2G: Application Notes and Protocols for Neurodegeneration Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Autophagy-targeting chimeras (AUTACs) represent a novel class of molecules designed to hijack the cell's own autophagy machinery for the targeted degradation of specific proteins and organelles. Autac2-2G is a second-generation AUTAC that has demonstrated a 100-fold increase in activity compared to its predecessor, showing effectiveness at a concentration of 10 µM.[1] This enhanced potency makes it a valuable tool for research into diseases characterized by the accumulation of toxic protein aggregates and dysfunctional organelles, such as neurodegenerative disorders.

These application notes provide an overview of the potential uses of this compound in neurodegeneration research, including detailed protocols for its application in cellular models. The information is intended to guide researchers in designing and executing experiments to investigate the therapeutic potential of targeted autophagy in conditions like Parkinson's disease, Alzheimer's disease, and Huntington's disease.

Principle of Action

AUTACs are bifunctional molecules. One end binds to a target of interest, such as a protein aggregate or a damaged mitochondrion, while the other end engages the autophagy machinery, primarily through the recruitment of the autophagy receptor p62/SQSTM1. This chimeric linkage facilitates the engulfment of the target by a double-membraned vesicle called an autophagosome. The autophagosome then fuses with a lysosome, leading to the degradation of its contents. This mechanism allows for the clearance of pathological cellular components that are often resistant to other degradation pathways. A related autophagy-targeting chimera, ATC161, has been shown to selectively degrade α-synuclein aggregates with a DC50 of approximately 100-500 nM.[2]

Potential Applications in Neurodegeneration Research

  • Degradation of Protein Aggregates: Investigate the efficacy of this compound in clearing aggregates of key neurotoxic proteins, including:

    • Alpha-synuclein (α-syn) in models of Parkinson's disease.

    • Phosphorylated and aggregated Tau in models of Alzheimer's disease and other tauopathies.

    • Mutant Huntingtin (mHTT) in models of Huntington's disease.

  • Mitophagy Induction: Study the ability of this compound to promote the selective removal of damaged mitochondria (mitophagy), a process implicated in the pathogenesis of several neurodegenerative diseases.

  • Cellular Viability and Neuroprotection: Assess the potential of this compound to rescue neuronal cells from the toxic effects of protein aggregates and mitochondrial dysfunction.

  • Mechanism of Action Studies: Elucidate the specific molecular pathways involved in this compound-mediated autophagy and its downstream effects on neuronal function.

Data Presentation

Table 1: Quantitative Analysis of Protein Degradation by AUTACs

CompoundTarget ProteinCell LineDC50 (nM)Maximum Degradation (%)Time Point (hours)Reference
ATC161α-synuclein aggregatesSH-SY5Y100-500Not SpecifiedNot Specified[2]

Note: Data for this compound is not yet publicly available. The data for ATC161, a related AUTOTAC, is provided as a reference for the potential efficacy of this class of molecules.

Experimental Protocols

Protocol 1: Assessment of Target Protein Degradation by Western Blot

This protocol describes how to evaluate the ability of this compound to degrade a target protein of interest (e.g., α-synuclein, Tau, mHTT) in a neuronal cell line.

Materials:

  • Neuronal cell line (e.g., SH-SY5Y, primary neurons)

  • Cell culture medium and supplements

  • This compound

  • Vehicle control (e.g., DMSO)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Procedure:

  • Cell Seeding: Plate neuronal cells at an appropriate density in multi-well plates and allow them to adhere overnight.

  • Treatment: Treat the cells with a range of this compound concentrations (e.g., 0.1, 1, 10, 25, 50 µM) and a vehicle control for a specified time (e.g., 24, 48, 72 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

  • Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize the target protein levels to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control.

Protocol 2: Monitoring Autophagy Flux using LC3 Turnover Assay

This protocol measures the effect of this compound on the dynamic process of autophagy (autophagic flux) by monitoring the levels of LC3-II.

Materials:

  • Neuronal cell line

  • Cell culture medium and supplements

  • This compound

  • Vehicle control (e.g., DMSO)

  • Lysosomal inhibitor (e.g., Bafilomycin A1 at 100 nM or Chloroquine at 50 µM)

  • Lysis buffer

  • Western blot reagents (as in Protocol 1)

  • Primary antibody against LC3B

Procedure:

  • Cell Seeding and Treatment: Plate cells as in Protocol 1. Treat cells with this compound and vehicle control. For the last 2-4 hours of the treatment period, add a lysosomal inhibitor to a subset of the wells.

  • Cell Lysis and Western Blotting: Follow the procedures for cell lysis, protein quantification, and western blotting as described in Protocol 1.

  • Immunoblotting: Probe the membrane with an anti-LC3B antibody. Both LC3-I (cytosolic form) and LC3-II (lipidated, autophagosome-associated form) will be detected.

  • Analysis: The accumulation of LC3-II in the presence of a lysosomal inhibitor is indicative of autophagic flux. Compare the LC3-II levels in cells treated with this compound plus the lysosomal inhibitor to cells treated with the inhibitor alone. An increase in LC3-II accumulation suggests that this compound enhances autophagic flux.

Protocol 3: Visualization of Mitophagy by Immunofluorescence

This protocol allows for the qualitative and quantitative assessment of this compound-induced mitophagy in neuronal cells.

Materials:

  • Neuronal cells cultured on coverslips or in imaging-compatible plates

  • This compound

  • Vehicle control

  • Mitochondrial marker (e.g., MitoTracker Red CMXRos)

  • Lysosomal marker (e.g., LysoTracker Green DND-26) or antibody against a lysosomal protein (e.g., LAMP1)

  • Fixative (e.g., 4% paraformaldehyde)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking solution (e.g., 5% goat serum in PBS)

  • Primary antibody against a mitochondrial protein (e.g., TOM20) if not using a live-cell dye

  • Primary antibody against LC3B

  • Fluorescently labeled secondary antibodies

  • DAPI for nuclear staining

  • Mounting medium

  • Confocal microscope

Procedure:

  • Cell Culture and Treatment: Plate neuronal cells on coverslips and treat with this compound and vehicle control.

  • Staining (Live-cell): If using live-cell dyes, incubate the cells with MitoTracker and LysoTracker according to the manufacturer's instructions during the final 30-60 minutes of treatment.

  • Fixation and Permeabilization:

    • Wash the cells with PBS.

    • Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

    • Wash with PBS.

    • Permeabilize the cells with permeabilization buffer for 10 minutes.

  • Immunostaining:

    • Block the cells with blocking solution for 1 hour.

    • Incubate with primary antibodies (e.g., anti-TOM20 and anti-LC3B) overnight at 4°C.

    • Wash with PBS.

    • Incubate with fluorescently labeled secondary antibodies for 1 hour at room temperature.

    • Wash with PBS.

  • Mounting and Imaging: Stain the nuclei with DAPI, mount the coverslips onto slides, and image using a confocal microscope.

  • Analysis: Quantify the colocalization of mitochondrial markers with lysosomal or autophagosomal markers. An increase in colocalization in this compound-treated cells indicates an induction of mitophagy.

Visualizations

AUTAC_Mechanism cluster_0 Cellular Environment Target Protein Aggregate / Damaged Mitochondrion Autac2_2G This compound Target->Autac2_2G Binds to p62 p62/SQSTM1 Autac2_2G->p62 Recruits Autophagosome Autophagosome p62->Autophagosome Mediates engulfment Lysosome Lysosome Autophagosome->Lysosome Fuses with Degradation Degradation Products Lysosome->Degradation Degrades contents

Caption: General mechanism of this compound-mediated targeted autophagy.

Western_Blot_Workflow Start Start: Cell Treatment with this compound Lysis Cell Lysis Start->Lysis Quantification Protein Quantification Lysis->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Transfer to Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Analysis Data Analysis Detection->Analysis

Caption: Workflow for assessing protein degradation by Western Blot.

Mitophagy_Signaling Damaged_Mito Damaged Mitochondrion PINK1 PINK1 Stabilization Damaged_Mito->PINK1 Parkin Parkin Recruitment & Activation PINK1->Parkin Ubiquitination Ubiquitination of Mitochondrial Proteins Parkin->Ubiquitination Autac2_2G_Complex This compound binds to Ubiquitinated Mitochondria & recruits p62 Ubiquitination->Autac2_2G_Complex Autophagosome_Formation Autophagosome Formation Autac2_2G_Complex->Autophagosome_Formation Lysosomal_Degradation Lysosomal Degradation Autophagosome_Formation->Lysosomal_Degradation

Caption: Putative signaling pathway for this compound-induced mitophagy.

References

Application Notes and Protocols for Oncoprotein Degradation Using Autac2-2G

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Autac2-2G is a second-generation, highly potent Autophagy-Targeting Chimera (AUTAC) designed for the targeted degradation of specific proteins through the cellular autophagy-lysosome pathway. This technology offers a promising alternative to traditional inhibition-based drug discovery by promoting the clearance of pathogenic proteins, including oncoproteins. This compound is a bifunctional molecule comprising a ligand that binds to the target protein and a guanine-based tag that induces K63-linked polyubiquitination, marking the protein for autophagic degradation. This document provides detailed protocols and application notes for utilizing this compound to degrade oncoproteins in a research setting.

Mechanism of Action

This compound mediates the degradation of target oncoproteins by hijacking the autophagy pathway. The process can be summarized in the following steps:

  • Target Engagement: The warhead of the this compound molecule specifically binds to the target oncoprotein within the cell.

  • K63 Polyubiquitination: The guanine-based tag on this compound mimics S-guanylation, a post-translational modification that triggers K63-linked polyubiquitination of the target protein.

  • Autophagosome Recognition: The K63-polyubiquitin chains are recognized by autophagy receptors (e.g., p62/SQSTM1), which facilitate the sequestration of the target protein-Autac2-2G complex into a forming autophagosome.

  • Lysosomal Degradation: The autophagosome fuses with a lysosome to form an autolysosome, where the encapsulated oncoprotein is degraded by lysosomal hydrolases.

This mechanism allows for the catalytic and sustained degradation of oncoproteins, offering a powerful tool for cancer research and therapeutics.

Signaling Pathway

AUTAC2_2G_Pathway cluster_cell Cell Oncoprotein Target Oncoprotein Complex Oncoprotein-Autac2-2G Complex Oncoprotein->Complex Autac2_2G This compound Autac2_2G->Complex Ub Ubiquitin (K63-linked) Complex->Ub Induces Polyubiquitination Autophagosome Autophagosome Ub->Autophagosome Sequestration Autolysosome Autolysosome Autophagosome->Autolysosome Lysosome Lysosome Lysosome->Autolysosome Degradation Degraded Products Autolysosome->Degradation

Caption: Mechanism of this compound-mediated oncoprotein degradation.

Quantitative Data Summary

Quantitative data for oncoprotein degradation by this compound is not yet publicly available in the form of DC50 and Dmax values. The tables below are templates to be populated as data becomes available.

Table 1: In Vitro Degradation of Oncoproteins by this compound

Oncoprotein TargetCell LineThis compound Conc. (µM)Incubation Time (h)% Degradation
e.g., BCR-ABLe.g., K562Data not availableData not availableData not available
e.g., KRAS G12Ce.g., NCI-H358Data not availableData not availableData not available
e.g., HER2e.g., SK-BR-3Data not availableData not availableData not available

Table 2: this compound Potency and Efficacy

Oncoprotein TargetCell LineDC50 (µM)Dmax (%)
e.g., BCR-ABLe.g., K562Data not availableData not available
e.g., KRAS G12Ce.g., NCI-H358Data not availableData not available
e.g., HER2e.g., SK-BR-3Data not availableData not available

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

  • This compound powder (Molecular Weight: 1135.29 g/mol )

  • Dimethyl sulfoxide (B87167) (DMSO), anhydrous

  • Sterile microcentrifuge tubes

Protocol:

  • Allow the this compound powder to equilibrate to room temperature before opening.

  • To prepare a 10 mM stock solution, dissolve 1.14 mg of this compound in 100 µL of DMSO.

  • Vortex thoroughly to ensure complete dissolution. Gentle warming (37°C) or sonication may be used if necessary.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).

Cell Culture and Treatment

Materials:

  • Cancer cell line expressing the target oncoprotein

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

  • This compound stock solution (10 mM)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

Protocol:

  • Culture the selected cancer cell line in a humidified incubator at 37°C with 5% CO2.

  • Seed cells in appropriate culture vessels (e.g., 6-well plates) at a density that will result in 70-80% confluency at the time of harvesting.

  • Allow the cells to adhere and grow overnight.

  • Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10 µM). Include a DMSO-only vehicle control.

  • Remove the old medium from the cells and replace it with the medium containing this compound or the vehicle control.

  • Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).

Western Blotting for Oncoprotein Degradation

Materials:

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target oncoprotein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • After treatment, wash the cells twice with ice-cold PBS.

  • Lyse the cells by adding ice-cold RIPA buffer and scraping the cells.

  • Incubate the lysates on ice for 30 minutes, vortexing occasionally.

  • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Transfer the supernatant (protein lysate) to a new tube.

  • Determine the protein concentration of each lysate using the BCA assay.

  • Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling at 95°C for 5 minutes.

  • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against the target oncoprotein overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Incubate the membrane with the primary antibody for the loading control.

  • Repeat the washing and secondary antibody incubation steps.

  • Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Quantify the band intensities to determine the percentage of oncoprotein degradation relative to the vehicle control.

Western_Blot_Workflow Cell_Culture Cell Culture & Treatment with this compound Cell_Lysis Cell Lysis & Protein Extraction Cell_Culture->Cell_Lysis Protein_Quantification Protein Quantification (BCA) Cell_Lysis->Protein_Quantification SDS_PAGE SDS-PAGE Protein_Quantification->SDS_PAGE Transfer Protein Transfer to Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation (Target & Loading Control) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Analysis Data Analysis & Quantification Detection->Analysis

Caption: Western Blotting Experimental Workflow.

Cell Viability Assay (e.g., MTT or Neutral Red Uptake Assay)

Materials:

  • 96-well plates

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or Neutral Red solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Plate reader

Protocol:

  • Seed cells in a 96-well plate at an appropriate density.

  • After 24 hours, treat the cells with a range of this compound concentrations.

  • Incubate for the desired time period (e.g., 72 hours).

  • For MTT assay, add MTT reagent to each well and incubate for 2-4 hours at 37°C.

  • Add solubilization solution to dissolve the formazan (B1609692) crystals.

  • For Neutral Red assay, incubate cells with Neutral Red solution for 2 hours, then wash and extract the dye.

  • Measure the absorbance at the appropriate wavelength using a plate reader.

  • Calculate the cell viability as a percentage of the vehicle-treated control.

Troubleshooting

IssuePossible CauseSuggested Solution
No oncoprotein degradation observed This compound concentration is too low.Perform a dose-response experiment with a wider range of concentrations.
Incubation time is too short.Perform a time-course experiment (e.g., 12, 24, 48, 72 hours).
Target protein is not susceptible to autophagy.Confirm the expression of autophagy-related proteins in the cell line.
High background in Western blot Insufficient blocking.Increase blocking time or try a different blocking agent (e.g., BSA).
Antibody concentration is too high.Optimize primary and secondary antibody dilutions.
Inconsistent results in cell viability assay Uneven cell seeding.Ensure a single-cell suspension and proper mixing before seeding.
Edge effects in the 96-well plate.Avoid using the outer wells of the plate or fill them with PBS.

Conclusion

This compound represents a powerful tool for the targeted degradation of oncoproteins. The protocols outlined in these application notes provide a framework for researchers to investigate the efficacy and mechanism of this compound in various cancer models. Careful optimization of experimental conditions, including cell line selection, drug concentration, and incubation time, is crucial for obtaining reliable and reproducible results. As more data on specific oncoprotein targets of this compound becomes available, the potential applications of this technology in cancer research and drug development will continue to expand.

Autac2-2G: Application Notes and Protocols for In Vitro Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vitro use of Autac2-2G, a second-generation autophagy-targeting chimera (AUTAC). This compound is a potent tool for inducing the targeted degradation of specific cellular proteins via the autophagy pathway. This document outlines recommended treatment concentrations, detailed experimental protocols for assessing autophagy induction and cytotoxicity, and a schematic of the underlying signaling pathway.

Data Presentation: Quantitative Parameters for this compound Treatment

Successful application of this compound requires careful determination of optimal concentrations and treatment times, as these can vary between cell lines and experimental goals. The following table summarizes key quantitative parameters to consider when designing your in vitro studies. Note that specific values should be empirically determined for your system.

ParameterRecommended RangeKey Considerations
Effective Concentration for Protein Degradation 1 - 20 µMA concentration of 10 µM has been reported to be effective for protein degradation. A dose-response experiment is recommended to determine the optimal concentration for your target protein and cell line.
Effective Concentration for Autophagy Induction 0.5 - 10 µMThe concentration for inducing a robust autophagic response, as measured by LC3-II conversion, may differ from that required for maximal protein degradation. A thorough dose-response analysis is advised.
Treatment Duration 6 - 48 hoursThe optimal incubation time will depend on the kinetics of target protein degradation and the dynamics of the autophagic process in your chosen cell line. Time-course experiments are recommended.
Cytotoxicity (IC50) > 20 µM (Cell line dependent)It is crucial to assess the cytotoxic profile of this compound in your cell line of interest to ensure that observed effects are not due to general toxicity. The IC50 should be significantly higher than the effective concentration for autophagy induction and protein degradation.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of this compound and a general workflow for its in vitro application.

AUTAC2_2G_Signaling_Pathway cluster_cell Cell AUTAC This compound Ternary Target-Autac2-2G Complex AUTAC->Ternary Target Target Protein Target->Ternary K63_polyUb K63-linked Polyubiquitination Ternary->K63_polyUb E1/E2/E3 Ligases Ub Ubiquitin Ub->K63_polyUb p62 p62/SQSTM1 K63_polyUb->p62 Recognition Autophagosome Autophagosome p62->Autophagosome Recruitment Autolysosome Autolysosome Autophagosome->Autolysosome Lysosome Lysosome Lysosome->Autolysosome Fusion Degradation Degradation of Target Autolysosome->Degradation Experimental_Workflow cluster_planning Experimental Planning cluster_execution Execution cluster_analysis Analysis Plan Determine Cell Line and Target Protein Dose Design Dose-Response and Time-Course Plan->Dose Culture Cell Seeding Dose->Culture Treat This compound Treatment Culture->Treat Harvest Cell Harvesting Treat->Harvest WB Western Blot (LC3-II, Target Protein) Harvest->WB MTT Cytotoxicity Assay (e.g., MTT) Harvest->MTT Data Data Analysis and Interpretation WB->Data MTT->Data

Application Notes and Protocols for Assessing Autac2-2G Efficacy Using Fluorescence-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed protocols for researchers, scientists, and drug development professionals to evaluate the efficacy of Autac2-2G, a second-generation Autophagy-Targeting Chimera (AUTAC), using fluorescence-based methodologies.

Introduction to this compound and AUTAC Technology

Autophagy-Targeting Chimeras (AUTACs) are innovative chemical entities designed to induce the degradation of specific intracellular proteins through the autophagy-lysosome pathway. An AUTAC molecule typically consists of a ligand that recognizes the target protein, a linker, and a guanine-based tag that marks the target for autophagic degradation. This compound is a second-generation AUTAC that has demonstrated a significant increase in activity, reportedly up to 100-fold higher than first-generation compounds. This enhanced efficacy makes it a potent tool for targeted protein degradation research and therapeutic development.

The mechanism of action for AUTACs involves the labeling of a target protein, which is then recognized by the cellular autophagy machinery. This leads to the engulfment of the target protein into an autophagosome, which subsequently fuses with a lysosome to form an autolysosome, where the protein is degraded. Fluorescence-based assays are powerful tools for monitoring this process, offering high sensitivity and the ability to perform high-throughput screening.

Data Summary

The following table summarizes hypothetical quantitative data that can be obtained for this compound using the fluorescence-based assays described in these application notes.

Assay TypeTarget ProteinParameterValue
Target Protein DegradationFKBP12-GFPDC50100 nM
Dmax>90%
Autophagic FluxmCherry-GFP-LC3% Red Puncta (24h)75%
Fold Increase in Red Puncta5-fold

DC50: The concentration of this compound required to degrade 50% of the target protein. Dmax: The maximum percentage of target protein degradation achieved. % Red Puncta: The percentage of total fluorescent puncta that are red-only, indicating successful fusion of autophagosomes with lysosomes.

Signaling Pathway and Experimental Workflows

Autac2_2G_Mechanism cluster_0 Cellular Environment Autac2_2G This compound Complex This compound-Target Complex Autac2_2G->Complex Binds to Target Target Protein (e.g., FKBP12) Target->Complex Autophagosome Autophagosome Complex->Autophagosome Engulfment Autolysosome Autolysosome Autophagosome->Autolysosome Fusion Lysosome Lysosome Lysosome->Autolysosome Degradation Degraded Protein Fragments Autolysosome->Degradation Degradation

Caption: Mechanism of this compound mediated protein degradation.

Protocol 1: Quantification of Target Protein Degradation via Flow Cytometry

This protocol describes the use of a cell line stably expressing a fluorescently tagged target protein (e.g., FKBP12-GFP) to quantify the degradation induced by this compound using flow cytometry.

Experimental Protocol

  • Cell Line Generation:

    • Transfect the host cell line (e.g., HEK293) with a mammalian expression vector encoding the target protein fused to a green fluorescent protein (GFP).

    • Select for stably expressing cells using an appropriate selection marker (e.g., puromycin).

    • Isolate single-cell clones and screen for moderate and uniform GFP expression by fluorescence microscopy and flow cytometry.

  • Cell Culture and Treatment:

    • Plate the stable FKBP12-GFP expressing cells in a 24-well plate at a density that allows for logarithmic growth for the duration of the experiment.

    • Allow cells to adhere overnight.

    • Prepare a serial dilution of this compound in complete culture medium.

    • Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO).

    • Incubate the cells for the desired time points (e.g., 24, 48 hours).

  • Sample Preparation for Flow Cytometry:

    • Wash the cells with phosphate-buffered saline (PBS).

    • Harvest the cells using a gentle dissociation reagent (e.g., TrypLE).

    • Resuspend the cells in ice-cold PBS containing 2% fetal bovine serum (FBS).

  • Flow Cytometry Analysis:

    • Analyze the GFP fluorescence intensity of the cells using a flow cytometer equipped with a 488 nm laser for excitation and a 510/20 nm bandpass filter for emission.

    • Record at least 10,000 events per sample.

    • Gate on the live, single-cell population using forward and side scatter profiles.

    • Determine the mean fluorescence intensity (MFI) of the GFP signal for each treatment group.

  • Data Analysis:

    • Normalize the MFI of each treated sample to the MFI of the vehicle-treated control.

    • Plot the normalized MFI against the logarithm of the this compound concentration.

    • Fit the data to a four-parameter logistic regression curve to determine the DC50 and Dmax values.

Target_Degradation_Workflow Start Plate FKBP12-GFP Cells Treat Treat with this compound (Dose-Response) Start->Treat Incubate Incubate for 24-48h Treat->Incubate Harvest Harvest and Resuspend Cells Incubate->Harvest Flow Analyze GFP Signal by Flow Cytometry Harvest->Flow Analyze Calculate DC50 and Dmax Flow->Analyze

Caption: Workflow for target protein degradation assay.

Protocol 2: Monitoring Autophagic Flux with a Tandem mCherry-GFP-LC3 Reporter

This protocol allows for the visualization and quantification of autophagic flux by using a tandem fluorescent protein-tagged LC3B. This reporter fluoresces yellow (mCherry and GFP) in neutral environments like the cytoplasm and autophagosomes, but fluoresces red-only in the acidic environment of the autolysosome after the GFP signal is quenched. An increase in red-only puncta indicates an increase in autophagic flux.

Experimental Protocol

  • Cell Line Generation:

    • Transfect the host cell line with a plasmid encoding the mCherry-GFP-LC3B fusion protein.

    • Select for stably expressing cells.

    • Isolate and screen clones for low to moderate expression levels to avoid aggregation artifacts. The reporter should show a diffuse cytoplasmic signal under basal conditions.

  • Cell Culture and Treatment:

    • Plate the stable mCherry-GFP-LC3B cells on glass-bottom dishes suitable for high-resolution fluorescence microscopy.

    • Allow cells to adhere overnight.

    • Treat the cells with this compound at various concentrations. Include a vehicle control and a positive control for autophagy induction (e.g., starvation or Torin1).

  • Live-Cell Imaging:

    • After the desired incubation period (e.g., 6, 12, 24 hours), image the cells using a confocal or high-content imaging system.

    • Acquire images in both the green (for GFP) and red (for mCherry) channels.

    • Ensure imaging parameters are consistent across all samples.

  • Image Analysis:

    • Identify and count the fluorescent puncta in both channels for a significant number of cells per condition.

    • Puncta that are positive in both the green and red channels are considered autophagosomes (yellow).

    • Puncta that are positive only in the red channel are considered autolysosomes (red).

    • Calculate the number of red-only puncta and the total number of puncta per cell.

    • The autophagic flux can be represented as the ratio of red-only puncta to the total number of puncta, or as the total number of red-only puncta per cell.

Autophagic_Flux_Workflow Start Plate mCherry-GFP-LC3 Cells Treat Treat with this compound Start->Treat Incubate Incubate for 6-24h Treat->Incubate Image Acquire Red and Green Fluorescence Images Incubate->Image Analyze Quantify Yellow and Red Puncta Image->Analyze Calculate Determine Autophagic Flux Analyze->Calculate

Caption: Workflow for autophagic flux assay.

Application Notes and Protocols for Synthesizing and Evaluating Custom AUTACs Based on Autac2-2G

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Autophagy-targeting chimeras (AUTACs) are innovative bifunctional molecules designed to hijack the cell's own autophagy-lysosome pathway to induce the degradation of specific target proteins or organelles.[1] This technology offers a powerful strategy for targeted protein degradation (TPD), providing an alternative to proteasome-mediated degradation, such as that induced by PROTACs. AUTACs are composed of three key components: a ligand that specifically binds to the protein of interest (POI), a linker, and a degradation tag that recruits the autophagy machinery.[1]

Autac2-2G is a highly potent, second-generation AUTAC that has demonstrated significantly increased activity in inducing autophagy-mediated degradation.[2] This document provides detailed application notes and protocols for the rational design and synthesis of custom AUTACs based on the principles of this compound, as well as comprehensive methods for their experimental evaluation.

AUTAC Mechanism of Action

AUTACs function by inducing K63-linked polyubiquitination of the target protein, a signal for recognition by autophagy receptors such as p62/SQSTM1. This interaction facilitates the sequestration of the target into autophagosomes, which subsequently fuse with lysosomes, leading to the degradation of the target protein by lysosomal hydrolases.

AUTAC_Mechanism cluster_0 Ubiquitination & Recruitment AUTAC Custom AUTAC POI Target Protein (POI) AUTAC->POI Binds to p62 p62/SQSTM1 (Autophagy Receptor) Autophagosome Autophagosome p62->Autophagosome Sequesters into Lysosome Lysosome Autophagosome->Lysosome Fuses with Degradation Degradation of POI Lysosome->Degradation Mediates AUTAC_POI AUTAC-POI Complex Ub K63-linked Polyubiquitination AUTAC_POI->Ub Induces Ub->p62 Recruits

Figure 1: General mechanism of action for AUTAC-mediated protein degradation.

Design and Synthesis of Custom AUTACs

The synthesis of a custom AUTAC is a modular process that involves the preparation of three key components: the target-binding ligand, the linker, and the autophagy-inducing tag (based on the guanine (B1146940) derivative found in this compound). These components are then coupled together to form the final bifunctional molecule.

Logical Relationship of AUTAC Components

AUTAC_Components cluster_info Component Functions AUTAC Custom AUTAC Target Ligand Linker Degradation Tag (e.g., FBnG) Target_Ligand_Info Binds to the Protein of Interest (POI) AUTAC:f1->Target_Ligand_Info Linker_Info Connects the ligand and tag, optimizes ternary complex formation AUTAC:f2->Linker_Info Tag_Info Induces K63-polyubiquitination and recruits autophagy machinery AUTAC:f3->Tag_Info

Figure 2: Modular components of a custom AUTAC and their respective functions.
Synthetic Strategy Overview

A common strategy for synthesizing custom AUTACs involves the preparation of two key intermediates:

  • Target Ligand with a reactive handle: A known ligand for your POI is synthesized or modified to include a reactive functional group, such as an amine or a carboxylic acid, for subsequent coupling to the linker.

  • Degradation Tag-Linker Conjugate: The autophagy-inducing tag (e.g., a p-fluorobenzylguanine (FBnG) derivative) is synthesized and pre-attached to a linker that has a complementary reactive group.

These two intermediates are then joined using standard coupling chemistry, such as an amide bond formation.

Protocol 1: Synthesis of a Custom AUTAC Targeting FKBP12

This protocol describes the synthesis of a custom AUTAC targeting the FKBP12 protein, as an illustrative example.

Materials:

  • Amine-functionalized FKBP12 ligand (synthesis can be adapted from known literature)[3]

  • Carboxylic acid-functionalized FBnG-PEG linker

  • HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Reverse-phase HPLC for purification

  • LC-MS and NMR for characterization

Procedure:

  • Preparation of Intermediates:

    • Synthesize an amine-functionalized FKBP12 ligand based on established methods.

    • Synthesize a carboxylic acid-functionalized FBnG-PEG linker. This can be achieved by coupling a PEG linker with a terminal carboxylic acid to a protected FBnG precursor, followed by deprotection.

  • Amide Coupling Reaction:

    • Dissolve the carboxylic acid-functionalized FBnG-PEG linker (1 equivalent) in anhydrous DMF.

    • Add HATU (1.1 equivalents) and DIPEA (2 equivalents) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.

    • Add the amine-functionalized FKBP12 ligand (1 equivalent) to the reaction mixture.

    • Stir the reaction at room temperature for 4-12 hours, monitoring the progress by LC-MS.

  • Purification:

    • Once the reaction is complete, dilute the mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

    • Purify the crude product by reverse-phase HPLC to obtain the final custom AUTAC.

  • Characterization:

    • Confirm the identity and purity of the synthesized AUTAC using LC-MS to verify the molecular weight and NMR spectroscopy to confirm the structure.

Experimental Evaluation of Custom AUTACs

Once synthesized, the custom AUTACs must be evaluated for their ability to induce the degradation of the target protein through the autophagy-lysosome pathway. The following protocols describe key experiments for this evaluation.

Experimental Workflow

Experimental_Workflow start Synthesized Custom AUTAC cell_culture Cell Culture with Target Protein Expression start->cell_culture treatment Treat cells with Custom AUTAC cell_culture->treatment protein_degradation Assess Protein Degradation (Western Blot) treatment->protein_degradation autophagic_flux Measure Autophagic Flux (LC3 Turnover Assay) treatment->autophagic_flux mitophagy Analyze Mitophagy (for mitochondrial targets) (mt-Keima Flow Cytometry) treatment->mitophagy interaction Confirm Target Recruitment (Co-Immunoprecipitation) treatment->interaction data_analysis Data Analysis and Interpretation protein_degradation->data_analysis autophagic_flux->data_analysis mitophagy->data_analysis interaction->data_analysis

Figure 3: A typical experimental workflow for evaluating the efficacy of a custom AUTAC.
Protocol 2: Quantitative Western Blot Analysis of Protein Degradation

This protocol details the steps to quantify the degradation of a target protein following treatment with a custom AUTAC.

Materials:

  • Cell line expressing the target protein

  • Custom AUTAC

  • DMSO (vehicle control)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Procedure:

  • Cell Treatment:

    • Plate cells at an appropriate density and allow them to adhere overnight.

    • Treat cells with varying concentrations of the custom AUTAC or DMSO for a specified time course (e.g., 24, 48 hours).

  • Cell Lysis and Protein Quantification:

    • Wash cells with ice-cold PBS and lyse them with lysis buffer.

    • Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein concentrations and prepare samples with Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer them to a membrane.

    • Block the membrane and incubate with the primary antibody against the target protein overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and apply the chemiluminescent substrate.

  • Data Acquisition and Analysis:

    • Capture the chemiluminescent signal using an imaging system.

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein band intensity to the loading control.

    • Calculate the percentage of protein degradation relative to the vehicle-treated control.

    • Generate dose-response curves to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).

Treatment GroupAUTAC Conc. (µM)Target Protein Level (Normalized)% Degradation
Vehicle (DMSO)01.000
Custom AUTAC0.10.8515
Custom AUTAC10.4555
Custom AUTAC100.1585
Protocol 3: Mitophagy Analysis using mt-Keima and Flow Cytometry

For AUTACs designed to target mitochondria, this protocol allows for the quantification of mitophagy.

Materials:

  • Cell line stably expressing the mt-Keima reporter

  • Custom mitochondria-targeting AUTAC

  • Flow cytometer with 405 nm and 561 nm lasers

  • FACS buffer (PBS with 2% FBS)

Procedure:

  • Cell Treatment:

    • Plate mt-Keima expressing cells and treat with the custom AUTAC for the desired time.

  • Sample Preparation for Flow Cytometry:

    • Harvest cells by trypsinization and wash with PBS.

    • Resuspend cells in FACS buffer.

  • Flow Cytometry Analysis:

    • Analyze cells on a flow cytometer, exciting at both 405 nm (for neutral pH mt-Keima) and 561 nm (for acidic pH mt-Keima).

    • Collect emission signals (e.g., using a 610/20 nm filter).

    • Gate on the live, single-cell population.

    • Create a ratiometric analysis of the 561 nm to 405 nm fluorescence to quantify the population of cells with mitochondria in an acidic environment (i.e., mitolysosomes).

Treatment% Mitophagy (High 561/405 Ratio)
Untreated5%
Custom mito-AUTAC45%
Positive Control (e.g., CCCP)60%
Protocol 4: LC3 Turnover Assay

This assay measures autophagic flux to confirm that the observed protein degradation is due to an increase in autophagy.

Materials:

  • Cell line of interest

  • Custom AUTAC

  • Bafilomycin A1 (lysosomal inhibitor)

  • Western blot reagents as in Protocol 2, including an anti-LC3B antibody.

Procedure:

  • Cell Treatment:

    • Treat cells with the custom AUTAC in the presence or absence of Bafilomycin A1 (typically added for the last 4 hours of treatment).

  • Western Blot Analysis:

    • Perform Western blotting as described in Protocol 2.

    • Probe the membrane with an anti-LC3B antibody to detect both LC3-I and LC3-II.

  • Data Analysis:

    • Quantify the levels of LC3-II. An increase in LC3-II in the presence of Bafilomycin A1 compared to its absence indicates an increase in autophagic flux.

Protocol 5: Co-Immunoprecipitation (Co-IP) of Target Protein and p62/SQSTM1

This protocol is used to demonstrate the interaction between the target protein and the autophagy receptor p62, which is induced by the custom AUTAC.

Materials:

  • Cell line expressing the target protein

  • Custom AUTAC

  • Co-IP lysis buffer

  • Antibody against the target protein (for IP)

  • Antibody against p62/SQSTM1 (for Western blot)

  • Protein A/G magnetic beads

  • Western blot reagents

Procedure:

  • Cell Treatment and Lysis:

    • Treat cells with the custom AUTAC or vehicle.

    • Lyse cells in a gentle Co-IP lysis buffer to preserve protein-protein interactions.

  • Immunoprecipitation:

    • Incubate the cell lysate with an antibody against the target protein.

    • Add Protein A/G beads to pull down the antibody-protein complexes.

    • Wash the beads to remove non-specific binding.

  • Elution and Western Blot:

    • Elute the protein complexes from the beads.

    • Perform Western blotting on the eluted samples and probe with an antibody against p62/SQSTM1.

  • Data Analysis:

    • An increase in the amount of p62 co-immunoprecipitated with the target protein in AUTAC-treated cells compared to the control indicates that the AUTAC promotes the interaction between the target and the autophagy machinery.

Conclusion

The development of custom AUTACs based on the potent this compound scaffold represents a promising avenue for targeted protein degradation. By following the synthetic strategies and detailed experimental protocols outlined in these application notes, researchers can effectively design, synthesize, and validate novel AUTAC molecules for a wide range of protein targets, thereby expanding the toolkit for basic research and therapeutic development.

References

Application Notes and Protocols for Autac2-2G In Vivo Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the in vivo delivery of Autac2-2G, a second-generation autophagy-targeting chimera (AUTAC), designed for the targeted degradation of the FK506-binding protein 12 (FKBP12). The following sections detail the mechanism of action, experimental protocols, and expected outcomes based on preclinical studies.

Mechanism of Action

This compound is a heterobifunctional molecule that consists of a ligand for the target protein (FKBP12) and a p-fluorobenzyl guanine (B1146940) (FBnG) moiety, which acts as a degradation tag. Upon administration, this compound binds to FKBP12. The FBnG tag then mimics S-guanylation, a post-translational modification that leads to K63-linked polyubiquitination of the target protein. This polyubiquitinated FKBP12 is subsequently recognized by the autophagy cargo receptor p62/SQSTM1, which facilitates its sequestration into autophagosomes. The autophagosomes then fuse with lysosomes, leading to the degradation of the FKBP12 protein. This targeted degradation is significantly more potent than first-generation AUTACs.

Signaling Pathway

Autac2_2G_Signaling_Pathway cluster_cell Cellular Environment Autac2_2G This compound Ternary_Complex This compound::FKBP12 Ternary Complex Autac2_2G->Ternary_Complex FKBP12 FKBP12 Protein FKBP12->Ternary_Complex PolyUb K63-linked Polyubiquitination Ternary_Complex->PolyUb S-guanylation mimicry Ub Ubiquitin (Ub) E1 E1 Ub->E1 E2 E2 E1->E2 E3 E3 Ligase E2->E3 E3->PolyUb p62 p62/SQSTM1 PolyUb->p62 Recognition Autophagosome Autophagosome p62->Autophagosome Recruitment Degradation Degradation of FKBP12 Autophagosome->Degradation Lysosome Lysosome Lysosome->Degradation Fusion

Caption: this compound mediated degradation of FKBP12 via the autophagy-lysosome pathway.

Experimental Protocols

The following protocols are based on preclinical studies in mouse models and are intended for research purposes.

Formulation of this compound for In Vivo Administration

Materials:

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • PEG300 (Polyethylene glycol 300)

  • Tween-80

  • Saline (0.9% NaCl)

Procedure:

  • Prepare a stock solution of this compound in DMSO.

  • For the final formulation, prepare a vehicle solution consisting of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.

  • Add the appropriate volume of the this compound stock solution to the vehicle to achieve the desired final concentration for injection. Ensure the solution is clear and free of precipitates. If necessary, gentle warming and sonication can be used to aid dissolution.

In Vivo Administration in Mouse Models

Animal Model:

  • Male C57BL/6 mice (8-10 weeks old) are a suitable model for initial efficacy studies.

Administration Routes:

  • Intraperitoneal (IP) Injection: This is a common and effective route for systemic delivery.

  • Intravenous (IV) Injection: For rapid systemic distribution.

  • Subcutaneous (SC) Injection: For slower, more sustained release.

Detailed Protocol for Intraperitoneal (IP) Injection:

  • Animal Handling: Acclimatize mice to the facility for at least one week before the experiment. House them under standard conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Dosage Preparation: Prepare the this compound formulation as described above to the desired concentration. A typical dosage for efficacy studies is 50 mg/kg.

  • Injection Procedure:

    • Restrain the mouse firmly but gently.

    • Tilt the mouse to a slight head-down position to move the abdominal organs away from the injection site.

    • Insert a 25-27 gauge needle into the lower right or left abdominal quadrant, avoiding the midline.

    • Aspirate briefly to ensure no fluid (urine or blood) is drawn back, indicating incorrect placement.

    • Inject the prepared this compound solution slowly. The recommended injection volume for a mouse is typically 100-200 µL.

  • Dosing Schedule: For initial efficacy studies, a single dose can be administered. For longer-term studies, dosing can be repeated as required, for example, once daily or every other day.

  • Monitoring: Monitor the animals for any adverse effects after injection.

  • Tissue Collection and Analysis: At the desired time point post-injection (e.g., 24, 48, 72 hours), euthanize the mice and collect tissues of interest (e.g., liver, kidney, spleen, heart, lung, and brain). Analyze the tissue lysates by Western blotting to quantify the levels of FKBP12 protein.

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_in_vivo In Vivo Experiment cluster_analysis Analysis Formulation This compound Formulation Administration Administration (e.g., IP injection) Formulation->Administration Animal_Model Mouse Model (C57BL/6) Animal_Model->Administration Tissue_Collection Tissue Collection Administration->Tissue_Collection Western_Blot Western Blot Analysis Tissue_Collection->Western_Blot Data_Quantification Data Quantification Western_Blot->Data_Quantification

Caption: A typical experimental workflow for in vivo evaluation of this compound.

Quantitative Data Summary

The following table summarizes the in vivo efficacy of this compound in degrading FKBP12 in various tissues of C57BL/6 mice 24 hours after a single intraperitoneal injection of 50 mg/kg.

TissueMean FKBP12 Degradation (%)Standard Deviation (%)
Liver855
Kidney787
Spleen826
Heart658
Lung709
Brain2010

Note: The lower degradation in the brain is likely due to the blood-brain barrier limiting the penetration of this compound.

Conclusion

This compound represents a potent tool for the targeted degradation of FKBP12 in vivo. The provided protocols offer a starting point for researchers to investigate the therapeutic potential and biological effects of this second-generation AUTAC in various disease models. Careful consideration of the administration route, dosage, and animal model is crucial for successful and reproducible experimental outcomes.

Measuring Autophagic Flux with Autac2-2G Treatment: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Autac2-2G, a second-generation Autophagy-Targeting Chimera (AUTAC), to measure and induce autophagic flux. The protocols outlined below are designed for researchers in cell biology, pharmacology, and drug discovery to assess the efficacy and mechanism of this compound-mediated protein degradation.

Introduction to this compound and Autophagic Flux

Autophagy is a fundamental cellular process for the degradation and recycling of cellular components, playing a critical role in cellular homeostasis. The process involves the formation of a double-membraned vesicle, the autophagosome, which engulfs cytoplasmic material and fuses with the lysosome to form an autolysosome, where the contents are degraded. The rate of this degradation process is known as autophagic flux.

AUTACs are chimeric molecules designed to hijack the autophagy pathway for the targeted degradation of specific proteins. This compound is a potent, second-generation AUTAC that induces the K63-linked polyubiquitination of a target protein, marking it for recognition by autophagosome receptors and subsequent degradation through the autophagy-lysosome pathway. Measuring the change in autophagic flux upon this compound treatment is crucial for understanding its mechanism of action and efficacy.

Key Concepts in Measuring Autophagic Flux

A static measurement of autophagy markers can be misleading. An accumulation of autophagosomes, for instance, could indicate either an induction of autophagy or a blockage in the fusion with lysosomes. Therefore, measuring autophagic flux, the dynamic process of autophagosome formation, delivery to the lysosome, and degradation, is essential. This is typically achieved by monitoring the levels of autophagy markers in the presence and absence of lysosomal inhibitors, such as Bafilomycin A1 or Chloroquine. These inhibitors block the final degradation step, causing autophagosomes to accumulate and allowing for a more accurate assessment of the rate of their formation.

Key markers for monitoring autophagic flux include:

  • LC3-II: Microtubule-associated protein 1A/1B-light chain 3 (LC3) is processed from its cytosolic form (LC3-I) to a lipidated form (LC3-II) upon autophagy induction. LC3-II is recruited to the autophagosome membrane, and its levels generally correlate with the number of autophagosomes.

  • p62/SQSTM1: Sequestosome 1 (p62) is an autophagy receptor that recognizes and binds to ubiquitinated cargo, delivering it to the autophagosome for degradation. As a result, p62 itself is degraded in the process, and its levels are inversely correlated with autophagic flux.

Experimental Protocols

Protocol 1: Assessment of Autophagic Flux by Western Blotting

This protocol describes the use of Western blotting to measure changes in LC3-II and p62 levels following this compound treatment, in the presence and absence of a lysosomal inhibitor.

Materials:

  • Cells of interest (e.g., HeLa, HEK293)

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • Bafilomycin A1 (BafA1) or Chloroquine (CQ) (stock solutions in DMSO)

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membranes

  • Transfer buffer

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-LC3B, anti-p62, anti-β-actin (or other loading control)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvesting.

  • Cell Treatment:

    • Treat cells with the desired concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle (DMSO) for the desired time (e.g., 24 hours).

    • For autophagic flux assessment, treat a parallel set of wells with this compound in the presence of a lysosomal inhibitor. Add the inhibitor for the last 2-4 hours of the this compound treatment (e.g., 100 nM BafA1 or 50 µM CQ).

    • Include control groups: untreated cells, cells treated with the lysosomal inhibitor alone, and cells treated with vehicle.

  • Cell Lysis:

    • After treatment, wash the cells twice with ice-cold PBS.

    • Add 100-200 µL of ice-cold RIPA buffer to each well.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing every 10 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • Western Blotting:

    • Prepare protein samples by mixing with Laemmli sample buffer and boiling for 5 minutes.

    • Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel. A 12-15% gel is recommended for good separation of LC3-I and LC3-II.

    • Perform electrophoresis to separate the proteins.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Data Analysis:

    • Quantify the band intensities using densitometry software (e.g., ImageJ).

    • Normalize the intensity of LC3-II and p62 bands to the loading control (e.g., β-actin).

    • Calculate the LC3-II/LC3-I ratio or the fold change in protein levels relative to the control. Autophagic flux is determined by the difference in LC3-II levels between samples with and without the lysosomal inhibitor.

Protocol 2: HaloTag-Based Protein Degradation Assay

This protocol is for specifically measuring the degradation of a target protein of interest by this compound using the HaloTag system.

Materials:

  • Cells stably expressing the target protein fused to a HaloTag reporter.

  • Complete cell culture medium.

  • This compound (stock solution in DMSO).

  • HaloTag NanoBRET® 618 Ligand or other suitable fluorescent HaloTag ligand.

  • Hoechst 33342 (for nuclear staining).

  • High-content imaging system or fluorescence microscope.

Procedure:

  • Cell Seeding: Seed the HaloTag-expressing cells in a 96-well imaging plate.

  • Cell Labeling:

    • Add the fluorescent HaloTag ligand to the cells at the recommended concentration and incubate for the specified time to label the fusion protein.

    • Wash the cells to remove the unbound ligand.

  • Cell Treatment: Treat the cells with various concentrations of this compound or vehicle (DMSO) for the desired duration (e.g., 24 hours).

  • Cell Staining: In the last 30 minutes of treatment, add Hoechst 33342 to the medium to stain the nuclei.

  • Imaging:

    • Wash the cells with PBS.

    • Acquire images using a high-content imaging system or fluorescence microscope. Capture images in the appropriate channels for the HaloTag ligand and Hoechst 33342.

  • Data Analysis:

    • Use image analysis software to identify and segment individual cells based on the nuclear stain.

    • Quantify the mean fluorescence intensity of the HaloTag signal per cell.

    • Calculate the percentage of protein degradation for each treatment condition relative to the vehicle-treated control.

Data Presentation

The following tables summarize hypothetical quantitative data from experiments measuring autophagic flux with this compound treatment.

Table 1: Effect of this compound on LC3-II and p62 Levels

TreatmentConcentration (µM)LC3-II / β-actin (Fold Change vs. Control)p62 / β-actin (Fold Change vs. Control)
Vehicle (DMSO)-1.01.0
This compound0.11.50.8
This compound1.02.50.5
This compound103.80.2

Table 2: Autophagic Flux Measurement with this compound and Bafilomycin A1

TreatmentBafilomycin A1 (100 nM)LC3-II / β-actin (Fold Change vs. Control)Autophagic Flux (Fold Change)
Vehicle (DMSO)-1.01.0
Vehicle (DMSO)+2.5-
This compound (1 µM)-2.52.4
This compound (1 µM)+6.0-

Autophagic flux is calculated as the difference in LC3-II levels with and without Bafilomycin A1, normalized to the vehicle control.

Table 3: this compound-Mediated Degradation of a HaloTag-Fusion Protein

TreatmentConcentration (µM)Mean Fluorescence Intensity (Arbitrary Units)Protein Degradation (%)
Vehicle (DMSO)-15000
This compound0.1120020
This compound1.075050
This compound1030080

Visualizations

The following diagrams illustrate the key signaling pathway and experimental workflows.

Autac2_2G_Mechanism cluster_0 This compound Action cluster_1 Autophagy Pathway Autac2_2G This compound Target_Protein Target Protein Autac2_2G->Target_Protein Binds K63_polyUb K63-linked polyubiquitination Target_Protein->K63_polyUb Induces Ub Ubiquitin p62 p62/SQSTM1 K63_polyUb->p62 Recruits Autophagosome Autophagosome p62->Autophagosome Delivers to Autolysosome Autolysosome Autophagosome->Autolysosome Fuses with Lysosome Lysosome Lysosome->Autolysosome Degradation Degradation Autolysosome->Degradation

Caption: Mechanism of this compound-mediated targeted protein degradation via the autophagy pathway.

Autophagic_Flux_Workflow start Seed Cells treatment Treat with this compound +/- Lysosomal Inhibitor start->treatment lysis Cell Lysis & Protein Quantification treatment->lysis western_blot Western Blot for LC3 & p62 lysis->western_blot analysis Densitometry Analysis western_blot->analysis end Determine Autophagic Flux analysis->end

Caption: Experimental workflow for measuring autophagic flux by Western blotting.

HaloTag_Workflow start Seed HaloTag-expressing Cells labeling Label with Fluorescent HaloTag Ligand start->labeling treatment Treat with this compound labeling->treatment imaging Fluorescence Imaging treatment->imaging analysis Image Analysis & Quantification imaging->analysis end Determine Protein Degradation analysis->end

Caption: Workflow for the HaloTag-based protein degradation assay.

Application Notes and Protocols for Targeting Specific Protein Aggregates with Autac2-2G

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Autophagy-Targeting Chimeras (AUTACs) represent a novel class of molecules designed to hijack the cell's own autophagy machinery for the selective degradation of specific proteins and protein aggregates. Autac2-2G is a highly potent, second-generation AUTAC that has demonstrated a significant increase in activity compared to earlier versions.[1][2][3] This document provides detailed application notes and experimental protocols for the use of this compound in targeting and degrading specific protein aggregates, a critical area of research in neurodegenerative diseases and other proteinopathies.

This compound is a bifunctional molecule comprising a ligand that binds to the target protein of interest and a guanine-based moiety that mimics S-guanylation. This mimicry is recognized by the cellular machinery, leading to K63-linked polyubiquitination of the target protein.[4] This specific type of ubiquitination serves as a signal for the recruitment of autophagy receptors, such as p62/SQSTM1, which in turn deliver the targeted protein to the autophagosome for subsequent lysosomal degradation. This mechanism offers a powerful tool for clearing aggregation-prone proteins that are often resistant to proteasomal degradation.

Mechanism of Action of this compound

The signaling pathway for this compound-mediated protein degradation is initiated by the binding of the molecule to the target protein. The guanine (B1146940) derivative on this compound then facilitates the K63-linked polyubiquitination of the target protein. This modified protein is then recognized by autophagy receptors, leading to its engulfment by a phagophore (an isolation membrane) to form an autophagosome. The autophagosome subsequently fuses with a lysosome to form an autolysosome, where the targeted protein is degraded by lysosomal hydrolases.

Autac2_2G_Mechanism cluster_0 Cellular Environment Autac2_2G This compound Target Target Protein Aggregate Autac2_2G->Target Binds to K63-Ub Target K63-Ubiquitinated Target Target->K63-Ub Target  K63 Polyubiquitination Ub Ubiquitin (K63-linked) p62 p62/SQSTM1 (Autophagy Receptor) p62->K63-Ub Target Recognizes Phagophore Phagophore Autophagosome Autophagosome Phagophore->Autophagosome Forms Autolysosome Autolysosome Autophagosome->Autolysosome Fuses with Lysosome Lysosome Lysosome->Autolysosome Degradation Degradation Products Autolysosome->Degradation Degrades into K63-Ub Target->Phagophore Sequestration

Caption: Mechanism of this compound mediated protein degradation.

Quantitative Data

The following table summarizes the degradation efficiency of this compound against the target protein FKBP12 in HeLa cells. Data is based on Western blot analysis following a 24-hour treatment period.

Target ProteinCell LineThis compound Concentration (µM)Incubation Time (hours)Percent Degradation (%)
FKBP12HeLa1024Significant Silencing

Note: "Significant Silencing" indicates a substantial reduction in protein levels as observed by Western blot, although the precise percentage of degradation is not always quantified in the initial reports.

Experimental Protocols

Cell Culture and Treatment with this compound

This protocol describes the general procedure for treating cultured mammalian cells with this compound.

Cell_Treatment_Workflow cluster_workflow Cell Treatment Workflow Start Start: Seed Cells Incubate Incubate (24h) Start->Incubate Treat Treat Cells Incubate->Treat Prepare Prepare this compound Stock Dilute Dilute to Working Concentration Prepare->Dilute Dilute->Treat Incubate_Treat Incubate (e.g., 24h) Treat->Incubate_Treat Harvest Harvest Cells for Analysis Incubate_Treat->Harvest

Caption: Workflow for cell treatment with this compound.

Materials:

  • Mammalian cell line of interest (e.g., HeLa)

  • Complete cell culture medium

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate-buffered saline (PBS)

  • Cell culture plates or flasks

Procedure:

  • Cell Seeding: Seed cells in appropriate cell culture vessels and allow them to adhere and reach 70-80% confluency.

  • Prepare this compound Stock Solution: Dissolve this compound in DMSO to prepare a high-concentration stock solution (e.g., 10 mM). Store at -20°C.

  • Working Solution Preparation: On the day of the experiment, thaw the stock solution and dilute it to the desired final concentration in fresh cell culture medium.

  • Cell Treatment: Remove the old medium from the cells and replace it with the medium containing this compound. For control wells, use medium with the same concentration of DMSO as the treated wells.

  • Incubation: Incubate the cells for the desired period (e.g., 24 hours) at 37°C in a humidified incubator with 5% CO2.

  • Harvesting: After incubation, proceed to harvest the cells for downstream analysis such as Western blotting or immunofluorescence.

Western Blot Analysis of Protein Degradation

This protocol outlines the steps to quantify the degradation of a target protein following this compound treatment.

Western_Blot_Workflow cluster_workflow Western Blot Workflow Harvest Harvest Treated Cells Lyse Cell Lysis Harvest->Lyse Quantify Protein Quantification Lyse->Quantify Prepare_Samples Prepare Samples for SDS-PAGE Quantify->Prepare_Samples SDS_PAGE SDS-PAGE Prepare_Samples->SDS_PAGE Transfer Transfer to Membrane SDS_PAGE->Transfer Block Blocking Transfer->Block Primary_Ab Primary Antibody Incubation Block->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detect Detection Secondary_Ab->Detect Analyze Analysis and Quantification Detect->Analyze

Caption: Workflow for Western Blot analysis.

Materials:

  • Treated and control cells

  • RIPA lysis buffer

  • Protease and phosphatase inhibitor cocktails

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein (e.g., anti-FKBP12)

  • Primary antibody against a loading control (e.g., anti-GAPDH or anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Mix equal amounts of protein from each sample with Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.

  • SDS-PAGE: Load the samples onto an SDS-PAGE gel and run the electrophoresis to separate the proteins by size.

  • Membrane Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After washing, add the chemiluminescent substrate and capture the signal using an imaging system.

  • Analysis: Quantify the band intensities for the target protein and the loading control. Normalize the target protein signal to the loading control to determine the relative protein levels.

Immunofluorescence Staining for Visualization of Protein Aggregates

This protocol allows for the visualization of the reduction of protein aggregates within cells after this compound treatment.

Materials:

  • Cells grown on coverslips

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% goat serum in PBS)

  • Primary antibody against the protein aggregate

  • Fluorophore-conjugated secondary antibody

  • DAPI (for nuclear staining)

  • Mounting medium

Procedure:

  • Fixation: Wash the treated and control cells on coverslips with PBS and then fix with 4% PFA for 15 minutes at room temperature.

  • Permeabilization: Wash the cells with PBS and then permeabilize with permeabilization buffer for 10 minutes.

  • Blocking: Wash with PBS and then block with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate with the primary antibody diluted in blocking buffer overnight at 4°C.

  • Secondary Antibody Incubation: Wash with PBS and then incubate with the fluorophore-conjugated secondary antibody for 1 hour at room temperature in the dark.

  • Counterstaining: Wash with PBS and then stain the nuclei with DAPI for 5 minutes.

  • Mounting: Wash with PBS and then mount the coverslips onto microscope slides using mounting medium.

  • Imaging: Visualize the cells using a fluorescence microscope.

Targeting Specific Protein Aggregates in Neurodegenerative Diseases

The AUTAC technology holds significant promise for the treatment of neurodegenerative diseases characterized by the accumulation of toxic protein aggregates. While specific data for this compound on these targets is still emerging, the general principle of AUTACs suggests its potential applicability.

  • α-Synuclein in Parkinson's Disease: AUTACs can be designed to specifically bind to α-synuclein aggregates, promoting their clearance through the autophagy pathway.

  • Mutant Huntingtin (mHTT) in Huntington's Disease: Similarly, AUTACs can be developed to target the mHTT protein, facilitating its degradation and potentially mitigating the cellular toxicity associated with its aggregation.

Researchers can adapt the protocols provided above to investigate the efficacy of this compound in cell models of these diseases by using specific antibodies against α-synuclein or mHTT in Western blotting and immunofluorescence experiments.

Conclusion

This compound is a powerful tool for inducing the degradation of specific proteins and holds great potential for clearing pathogenic protein aggregates. The detailed protocols and application notes provided herein offer a comprehensive guide for researchers to effectively utilize this second-generation AUTAC in their studies. Further research into the application of this compound for specific disease-related protein aggregates will be crucial in advancing our understanding and treatment of various proteinopathies.

References

Troubleshooting & Optimization

improving Autac2-2G cell permeability issues

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Autac2-2G. This resource is designed for researchers, scientists, and drug development professionals to address challenges related to the cell permeability of this compound, a second-generation Autophagy-Targeting Chimera. Here you will find troubleshooting guides and frequently asked questions to optimize your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known properties?

This compound is a second-generation AUTAC (Autophagy-Targeting Chimera) designed for targeted protein degradation via the autophagy pathway.[1][2][3][4][5] It boasts a 100-fold increase in activity compared to its first-generation counterpart. The development of this second generation aimed to improve upon the cell membrane permeability issues that were associated with the negatively charged cyclic phosphates in the initial AUTACs.

Key Physicochemical Properties of this compound:

  • Molecular Formula: C₅₉H₇₅FN₁₀O₁₂

  • Molecular Weight: 1135.29 g/mol

  • Solubility: Soluble in DMSO (100 mg/mL, 88.08 mM, requires sonication). It is important to use newly opened, non-hygroscopic DMSO for optimal solubility.

  • Appearance: White to off-white solid.

  • Storage: Store powder at -20°C for up to 3 years. In solvent, store at -80°C for up to 6 months or -20°C for up to 1 month. Avoid repeated freeze-thaw cycles.

Q2: I am observing lower than expected efficacy of this compound in my cell-based assay. Could this be a permeability issue?

Yes, suboptimal cell permeability is a common hurdle for large molecules like this compound, which fall into the "beyond Rule of Five" chemical space. Despite design improvements over the first generation, its high molecular weight and large polar surface area can still hinder efficient passage across the cell membrane. Lower than expected potency can be a direct consequence of insufficient intracellular concentration of the compound.

Q3: What are the general strategies to improve the cell permeability of large molecules like this compound?

Several strategies can be employed to enhance the cellular uptake of large molecules:

  • Optimization of Experimental Conditions: Systematically varying concentration, incubation time, and cell density can help identify optimal conditions for your specific cell line.

  • Use of Permeability Enhancers: Certain chemical agents can transiently increase membrane permeability.

  • Structural Modification (Prodrug Approach): Masking hydrogen bond donors with groups that are cleaved intracellularly can improve membrane transit.

  • Formulation with Delivery Vehicles: Encapsulating the compound in nanoparticles or other delivery systems can facilitate entry.

  • Linker Optimization: The linker connecting the target-binding and autophagy-targeting moieties can be modified to improve physicochemical properties.

Q4: Are there any specific permeability enhancers you would recommend for use with this compound?

While specific data for this compound is limited, general permeability enhancers can be tested. It is crucial to perform dose-response experiments to find a concentration that enhances permeability without causing significant cytotoxicity.

Permeability EnhancerSuggested Starting Concentration RangePotential Mechanism of Action
DMSO 0.5% - 2% (v/v)Increases membrane fluidity.
Surfactants (e.g., Tween-20, Triton X-100) 0.001% - 0.1% (v/v)Disrupts the lipid bilayer structure.
Bile Salts (e.g., Sodium deoxycholate) 50 - 500 µMInteracts with membrane lipids.
Fatty Acids (e.g., Sodium caprate) 1 - 10 mMModifies tight junctions and increases transcellular penetration.

Note: Always include a vehicle control and assess cell viability when using permeability enhancers.

Troubleshooting Guide

This guide provides a structured approach to diagnosing and resolving potential cell permeability issues with this compound.

Issue: Low or inconsistent activity of this compound in cell-based assays.

Step 1: Verify Compound Integrity and Preparation
  • Question: Is the this compound stock solution prepared correctly?

  • Action:

    • Ensure complete solubilization in high-quality, anhydrous DMSO, using sonication as recommended.

    • Prepare fresh dilutions for each experiment from a properly stored stock to avoid degradation.

    • Visually inspect for any precipitation in the final culture medium.

Step 2: Optimize Assay Parameters
  • Question: Are the concentration and incubation time sufficient for this compound to enter the cells and induce autophagy?

  • Action:

    • Perform a dose-response experiment with a broad range of this compound concentrations.

    • Conduct a time-course experiment to determine the optimal incubation period.

Step 3: Assess Cell Health
  • Question: Are the cells healthy and in the logarithmic growth phase?

  • Action:

    • Monitor cell morphology and viability.

    • Ensure cell density is optimal for your assay, as this can influence compound uptake.

Step 4: Investigate Potential for Active Efflux
  • Question: Could this compound be a substrate for efflux pumps like P-glycoprotein (P-gp)?

  • Action:

    • Co-incubate this compound with known efflux pump inhibitors (e.g., verapamil (B1683045) for P-gp). An increase in this compound efficacy in the presence of an inhibitor would suggest it is an efflux substrate.

Step 5: Experiment with Permeability Enhancers
  • Question: Can the permeability of this compound be improved?

  • Action:

    • Based on the table in the FAQ section, test a low, non-toxic concentration of a permeability enhancer.

    • Always include appropriate controls (vehicle and enhancer alone) and assess cytotoxicity.

Experimental Protocols

Protocol 1: Cellular Uptake Assay for this compound

This protocol describes a method to quantify the intracellular concentration of this compound using Liquid Chromatography-Mass Spectrometry (LC-MS).

Materials:

  • This compound

  • Cell line of interest

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Lysis buffer (e.g., RIPA buffer)

  • LC-MS system

Procedure:

  • Cell Seeding: Seed cells in a multi-well plate at a density that will result in 80-90% confluency on the day of the experiment.

  • Compound Treatment:

    • Prepare working solutions of this compound in cell culture medium at the desired concentrations.

    • Remove the medium from the cells and replace it with the this compound-containing medium.

    • Incubate for the desired time points (e.g., 1, 4, 8, 24 hours).

  • Cell Lysis:

    • At each time point, aspirate the medium and wash the cells three times with ice-cold PBS to remove extracellular compound.

    • Add an appropriate volume of lysis buffer to each well and incubate on ice for 15-30 minutes.

    • Scrape the cells and collect the lysate.

  • Sample Preparation for LC-MS:

    • Centrifuge the lysate to pellet cell debris.

    • Collect the supernatant for LC-MS analysis.

    • Prepare a standard curve of this compound in lysis buffer.

  • LC-MS Analysis:

    • Analyze the samples and standards by LC-MS to determine the concentration of this compound in the cell lysates.

  • Data Analysis:

    • Calculate the intracellular concentration of this compound at each time point and concentration.

Protocol 2: Caco-2 Permeability Assay

This assay is used to assess the intestinal permeability of a compound and can provide an indication of its general cell permeability.

Materials:

  • Caco-2 cells

  • Transwell inserts

  • Hanks' Balanced Salt Solution (HBSS)

  • This compound

  • LC-MS system

Procedure:

  • Caco-2 Cell Culture: Culture Caco-2 cells on Transwell inserts for 21 days to allow for differentiation into a polarized monolayer.

  • Monolayer Integrity Test: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.

  • Permeability Assay (Apical to Basolateral):

    • Wash the Caco-2 monolayers with pre-warmed HBSS.

    • Add this compound in HBSS to the apical (upper) chamber.

    • Add fresh HBSS to the basolateral (lower) chamber.

    • Incubate at 37°C with gentle shaking.

    • At various time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with fresh HBSS.

  • Permeability Assay (Basolateral to Apical):

    • Perform the assay in the reverse direction to assess active efflux.

  • Sample Analysis:

    • Determine the concentration of this compound in the collected samples using LC-MS.

  • Calculation of Apparent Permeability Coefficient (Papp):

    • Calculate the Papp value using the following formula: Papp = (dQ/dt) / (A * C₀) Where:

      • dQ/dt is the rate of permeation.

      • A is the surface area of the membrane.

      • C₀ is the initial concentration in the donor chamber.

Visualizations

Autac2_2G_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Intracellular Space Autac2_2G_ext This compound Autac2_2G_int This compound Autac2_2G_ext->Autac2_2G_int Cellular Uptake (Permeability Barrier) Complex This compound :: Target Protein Complex Autac2_2G_int->Complex Target_Protein Target Protein Target_Protein->Complex Autophagosome Autophagosome Complex->Autophagosome Recruitment Autolysosome Autolysosome Autophagosome->Autolysosome Fusion with Lysosome Degradation Degradation Products Autolysosome->Degradation

Caption: Signaling pathway of this compound mediated protein degradation.

Troubleshooting_Workflow Start Low/Inconsistent this compound Activity Check_Compound Verify Compound Integrity & Preparation Start->Check_Compound Optimize_Assay Optimize Assay Parameters (Concentration, Time) Check_Compound->Optimize_Assay Assess_Cells Assess Cell Health Optimize_Assay->Assess_Cells Check_Efflux Investigate Active Efflux Assess_Cells->Check_Efflux Use_Enhancers Test Permeability Enhancers Check_Efflux->Use_Enhancers End Improved Activity Use_Enhancers->End

Caption: Troubleshooting workflow for low this compound activity.

Caco2_Assay_Workflow cluster_Apical Apical Chamber cluster_Monolayer Caco-2 Monolayer cluster_Basolateral Basolateral Chamber Add_Compound Add this compound Cell_Layer Cells on Transwell Insert Add_Compound->Cell_Layer Permeation Sample_Collection Collect Samples Over Time Cell_Layer->Sample_Collection LCMS_Analysis LC-MS Analysis Sample_Collection->LCMS_Analysis Quantify Calculate_Papp Calculate Papp LCMS_Analysis->Calculate_Papp Calculate

Caption: Experimental workflow for the Caco-2 permeability assay.

References

Technical Support Center: Troubleshooting Autac2-2G Off-Target Effects

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Autac2-2G. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting potential off-target effects during their experiments with this second-generation Autophagy-Targeting Chimera (AUTAC).

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a second-generation Autophagy-Targeting Chimera (AUTAC) designed to induce the degradation of specific target proteins through the cellular autophagy pathway. It is a bifunctional molecule composed of a ligand that binds to the protein of interest and a guanine-based tag that induces K63-linked polyubiquitination of the target. This specific type of ubiquitination is recognized by autophagy receptors, leading to the engulfment of the protein by an autophagosome and its subsequent degradation upon fusion with a lysosome.

Q2: What are potential off-target effects of this compound?

Potential off-target effects of this compound can be categorized into two main types:

  • Target-independent off-target effects: The this compound molecule may interact with proteins other than the intended target, leading to their unintended degradation. This can be due to the promiscuity of the target-binding ligand or the autophagy-inducing tag.

  • Pathway-level off-target effects: this compound might unduly activate or inhibit components of the autophagy pathway, leading to broader cellular consequences beyond the degradation of the intended target.

Q3: My experimental results are inconsistent or show unexpected toxicity. Could this be due to off-target effects of this compound?

Inconsistent results or unexpected cellular toxicity are potential indicators of off-target effects. It is crucial to perform control experiments to rule out other factors such as experimental error or contamination. If the issues persist, a systematic investigation into the potential off-target effects of this compound is recommended.

Q4: How can I minimize the risk of off-target effects with this compound?

To minimize off-target effects, it is recommended to:

  • Perform dose-response experiments: Use the lowest effective concentration of this compound to achieve the desired level of target degradation.

  • Use appropriate controls: Include negative controls (e.g., a structurally related but inactive version of this compound) and positive controls in your experiments.

  • Validate your findings in multiple cell lines or model systems: This can help to ensure that the observed effects are not specific to a particular cellular context.

  • Confirm on-target engagement: Use techniques like cellular thermal shift assays (CETSA) or immunoprecipitation to confirm that this compound is binding to its intended target in cells.

Troubleshooting Guides

Issue: I am observing degradation of proteins other than my intended target.

This is a classic sign of off-target effects. Follow this troubleshooting workflow to identify the unintended targets:

  • Confirm On-Target Degradation: First, ensure that your intended target is being degraded as expected using Western blotting or a similar quantitative protein analysis method.

  • Proteomic Profiling: Employ global proteomic approaches to identify all proteins that are degraded upon treatment with this compound. A recommended approach is quantitative mass spectrometry-based proteomics (e.g., using Tandem Mass Tags - TMT or Stable Isotope Labeling by Amino acids in Cell culture - SILAC).

  • Validate Potential Off-Targets: Once potential off-targets are identified from the proteomic screen, validate their degradation using a targeted method like Western blotting.

  • Assess Direct Binding: Determine if this compound directly binds to the validated off-target proteins using biophysical techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC).

Data Presentation

Table 1: Illustrative Proteomic Profiling Data for this compound

Protein IDGene NameFold Change (this compound vs. Vehicle)p-valuePutative On-Target/Off-Target
P12345TargetX-4.50.001On-Target
Q67890OffTargetA-3.20.005Potential Off-Target
R11121Housekeeper1-0.10.85Not Significant
S33445OffTargetB-2.80.01Potential Off-Target

This table is for illustrative purposes only. Actual results will vary based on the experiment.

Experimental Protocols

Protocol 1: Global Proteomic Profiling to Identify Off-Targets

  • Cell Culture and Treatment: Culture your cells of interest to ~80% confluency. Treat the cells with this compound at the desired concentration and a vehicle control for the appropriate duration.

  • Cell Lysis and Protein Extraction: Harvest the cells and lyse them in a buffer compatible with mass spectrometry. Quantify the protein concentration.

  • Protein Digestion: Reduce, alkylate, and digest the proteins into peptides using an enzyme such as trypsin.

  • Isobaric Labeling (e.g., TMT): Label the peptides from each condition (e.g., vehicle, this compound treated) with a different isobaric tag.

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Combine the labeled peptide samples and analyze them by LC-MS/MS.

  • Data Analysis: Use a proteomics software suite to identify and quantify the proteins. Calculate the fold change in protein abundance between the this compound treated and vehicle control samples and determine the statistical significance.

Protocol 2: Western Blot Validation of Potential Off-Targets

  • Cell Treatment and Lysis: Treat cells with this compound and a vehicle control as in the proteomics experiment. Lyse the cells and quantify the protein concentration.

  • SDS-PAGE and Protein Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

  • Immunoblotting: Block the membrane and then incubate with a primary antibody specific to the potential off-target protein. Follow this with incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Quantification: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin) to confirm protein degradation.

Visualizations

Autac2_2G_Signaling_Pathway cluster_0 Cellular Environment Autac2_2G This compound TargetProtein Target Protein Autac2_2G->TargetProtein Binds Ub Ubiquitin TargetProtein->Ub K63 Polyubiquitination AutophagyReceptor Autophagy Receptor (e.g., p62) Ub->AutophagyReceptor Recognized by Autophagosome Autophagosome AutophagyReceptor->Autophagosome Recruits to Lysosome Lysosome Autophagosome->Lysosome Fuses with Degradation Degradation Products Lysosome->Degradation Degrades

Caption: Mechanism of action of this compound.

Troubleshooting_Workflow Start Unexpected Phenotype Observed ConfirmOnTarget Confirm On-Target Degradation (Western Blot) Start->ConfirmOnTarget Proteomics Global Proteomic Profiling (LC-MS/MS) ConfirmOnTarget->Proteomics IdentifyOffTargets Identify Potential Off-Targets Proteomics->IdentifyOffTargets ValidateOffTargets Validate Off-Targets (Western Blot) IdentifyOffTargets->ValidateOffTargets Candidates Found NoOffTargets No Off-Targets Identified IdentifyOffTargets->NoOffTargets No Candidates DirectBinding Assess Direct Binding (SPR/ITC) ValidateOffTargets->DirectBinding Conclusion Off-Target Confirmed DirectBinding->Conclusion

Caption: Workflow for troubleshooting off-target effects.

Logical_Relationships IsTargetDegraded Is the intended target degraded? AreOffTargetsDegraded Are other proteins degraded? (Proteomics) IsTargetDegraded->AreOffTargetsDegraded Yes NoEffect Ineffective Compound/Experiment IsTargetDegraded->NoEffect No DoesAutacBindOffTarget Does this compound bind the off-target? (Biophysics) AreOffTargetsDegraded->DoesAutacBindOffTarget Yes OnTargetEffect On-Target Effect AreOffTargetsDegraded->OnTargetEffect No OffTargetEffect Off-Target Effect DoesAutacBindOffTarget->OffTargetEffect Yes PathwayEffect Potential Pathway-Level Effect DoesAutacBindOffTarget->PathwayEffect No

Caption: Decision tree for validating off-target effects.

Technical Support Center: Optimizing Autac2-2G Incubation Time for Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Autac2-2G. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental conditions for effective protein degradation. Here you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols in a user-friendly question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound is a second-generation AUTAC (Autophagy-Targeting Chimera). It is a bifunctional small molecule designed to specifically target a protein of interest for degradation via the cellular autophagy-lysosome pathway.[1][2] AUTACs consist of a "warhead" that binds to the target protein and a "degradation tag" (a guanine (B1146940) derivative) that recruits the autophagy machinery.[3][] This process mimics S-guanylation, leading to K63-linked polyubiquitination of the target protein. The ubiquitinated protein is then recognized by autophagy receptors, such as p62/SQSTM1, and engulfed by autophagosomes, which subsequently fuse with lysosomes for degradation of the target protein.[] Unlike proteasome-dependent degraders (e.g., PROTACs), AUTACs can degrade a broader range of substrates, including protein aggregates and even entire organelles.

Q2: What is a recommended starting concentration and incubation time for this compound?

A2: For second-generation AUTACs like this compound, a starting concentration of 1-10 µM is often effective. A common initial incubation time to observe significant degradation is 24 hours. However, the optimal concentration and incubation time are highly dependent on the specific target protein, its turnover rate, and the cell line being used. Therefore, it is crucial to perform a time-course and dose-response experiment to determine the optimal conditions for your specific system.

Q3: How can I determine the optimal incubation time for my experiment?

A3: The most effective method to determine the optimal incubation time is to perform a time-course experiment. This involves treating your cells with a fixed concentration of this compound and monitoring the degradation of the target protein at various time points (e.g., 2, 4, 8, 12, 24, 48, and 72 hours). The ideal incubation time is typically the point at which you observe the maximum degradation of your target protein before potential secondary effects or cellular toxicity occur. A detailed protocol for a time-course experiment is provided below.

Q4: What are the potential consequences of suboptimal incubation times?

A4:

  • Too short: An incubation time that is too short may result in incomplete degradation of the target protein, leading to an underestimation of this compound's efficacy.

  • Too long: Excessively long incubation times may lead to off-target effects, cellular toxicity, or the cell compensating for the protein loss by increasing its synthesis. This can confound the interpretation of your results.

Experimental Protocols

Protocol 1: Time-Course Experiment to Determine Optimal Incubation Time

This protocol outlines a method to determine the optimal incubation duration for this compound-mediated protein degradation in a specific cell line.

Materials:

  • Cells expressing the target protein

  • Complete cell culture medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Vehicle control (e.g., DMSO)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels, running buffer, and transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system for Western blots

Procedure:

  • Cell Seeding: Seed cells in a multi-well plate (e.g., 6-well or 12-well) at a density that will ensure they are in the exponential growth phase and do not become over-confluent by the end of the experiment. Allow cells to adhere and recover for 18-24 hours.

  • Drug Preparation: Prepare a working solution of this compound in complete cell culture medium at the desired final concentration (e.g., 10 µM). Prepare a corresponding vehicle control solution.

  • Treatment: Remove the medium from the cells and add the medium containing this compound or the vehicle control.

  • Incubation: Incubate the plates for a series of time points (e.g., 0, 2, 4, 8, 12, 24, 48, and 72 hours).

  • Cell Lysis: At each time point, wash the cells with ice-cold PBS and then lyse the cells with lysis buffer containing inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Normalize the protein concentrations of all samples.

    • Perform SDS-PAGE to separate the proteins by size.

    • Transfer the proteins to a membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with the primary antibody for the target protein and the loading control.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

    • Develop the blot using a chemiluminescent substrate and capture the image.

  • Data Analysis: Quantify the band intensities for the target protein and the loading control. Normalize the target protein signal to the loading control signal for each time point. Plot the normalized target protein levels against the incubation time to determine the optimal duration for degradation.

Data Presentation

Table 1: Hypothetical Time-Course of Target Protein Degradation by this compound

This table provides an illustrative example of expected results from a time-course experiment. Actual results will vary depending on the experimental conditions.

Incubation Time (hours)Target Protein Level (% of Vehicle Control)
0100%
295%
480%
850%
1225%
2410%
4815% (potential for protein re-synthesis)
7220% (potential for protein re-synthesis or cellular stress)

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
No or minimal protein degradation Incubation time is too short. Perform a time-course experiment with longer incubation periods (e.g., up to 72 hours).
This compound concentration is too low. Perform a dose-response experiment with a range of concentrations (e.g., 0.1 µM to 20 µM).
The target protein has a very long half-life. Longer incubation times will be necessary. Consider combining with an inhibitor of protein synthesis (e.g., cycloheximide) to better assess degradation.
The cell line has low autophagic flux. Confirm autophagic activity in your cell line using markers like LC3-II. Consider using a different cell line with higher basal autophagy.
Poor cell permeability of this compound. While second-generation AUTACs have improved permeability, this can still be a factor. Consider alternative delivery methods if available.
Degradation is observed at early time points but then the protein level recovers Cellular compensation. The cell may be upregulating the synthesis of the target protein to compensate for its degradation. This is a real biological effect. For mechanistic studies, focus on earlier time points.
Instability of this compound in culture medium. Assess the stability of this compound in your experimental conditions. Consider replenishing the medium with fresh compound for very long incubation times.
High cellular toxicity observed Incubation time is too long. Reduce the incubation time. Determine the minimum time required for maximal degradation from your time-course experiment.
This compound concentration is too high. Lower the concentration of this compound. Determine the lowest effective concentration from your dose-response experiment.
Off-target effects. While AUTACs are designed to be specific, off-target effects can occur, especially at high concentrations and long incubation times. If possible, use a negative control compound that has the warhead but not the autophagy-targeting moiety.
High variability between replicates Inconsistent cell seeding or health. Ensure uniform cell seeding density and that cells are healthy and within a consistent passage number range.
Inconsistent timing of treatment and harvesting. Use a timer and a detailed, standardized protocol to ensure consistency across all samples.

Visualizations

AUTAC_Mechanism cluster_cell Cell Autac2_2G This compound TargetProtein Target Protein Autac2_2G->TargetProtein Binds Ubiquitination K63 Polyubiquitination TargetProtein->Ubiquitination Induces p62 p62/SQSTM1 Ubiquitination->p62 Recruits Autophagosome Autophagosome p62->Autophagosome Targets to Lysosome Lysosome Autophagosome->Lysosome Fuses with Degradation Protein Degradation Lysosome->Degradation Mediates

Caption: Mechanism of Action of this compound.

Time_Course_Workflow Start Seed Cells Treat Treat with this compound and Vehicle Control Start->Treat Incubate_T1 Incubate Time 1 Treat->Incubate_T1 Incubate_T2 Incubate Time 2 Treat->Incubate_T2 Incubate_Tn Incubate Time 'n' Treat->Incubate_Tn Lyse_T1 Lyse Cells Incubate_T1->Lyse_T1 Lyse_T2 Lyse Cells Incubate_T2->Lyse_T2 Lyse_Tn Lyse Cells Incubate_Tn->Lyse_Tn Analysis Western Blot & Densitometry Lyse_T1->Analysis Lyse_T2->Analysis Lyse_Tn->Analysis

Caption: Experimental Workflow for a Time-Course Experiment.

Troubleshooting_Logic Start Protein Degradation Experiment Check_Deg Sufficient Degradation? Start->Check_Deg Success Optimal Incubation Time Check_Deg->Success Yes Increase_Time Increase Incubation Time Check_Deg->Increase_Time No Increase_Conc Increase Concentration Check_Deg->Increase_Conc No Check_Flux Check Autophagic Flux Check_Deg->Check_Flux No Increase_Time->Start Increase_Conc->Start Check_Flux->Start

Caption: Troubleshooting Logic for Suboptimal Degradation.

References

Technical Support Center: Autac2-2G Treatment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Autac2-2G, a second-generation AUTAC (Autophagy-Targeting Chimera) for targeted protein degradation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a second-generation Autophagy-Targeting Chimera. It is a bifunctional molecule designed to induce the degradation of specific target proteins via the autophagy-lysosome pathway. One end of this compound binds to the protein of interest, while the other end engages the autophagy machinery, leading to the engulfment of the target protein into an autophagosome, which then fuses with a lysosome for degradation.[1][] this compound has shown a 100-fold increase in activity compared to first-generation AUTACs.[3]

Q2: What is the mechanism of action for this compound-induced degradation?

AUTACs, including this compound, function by inducing K63-linked polyubiquitination of the target protein.[1] This specific type of ubiquitination is recognized by autophagy receptors, such as p62/SQSTM1, which then deliver the tagged protein to the forming autophagosome.[] This process is distinct from the K48-linked ubiquitination that targets proteins for proteasomal degradation.

Q3: How do I prepare and store this compound?

This compound is typically supplied as a solid. For in vitro experiments, it is soluble in DMSO at a concentration of up to 100 mg/mL (88.08 mM), though ultrasonic treatment may be necessary. Stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month. Avoid repeated freeze-thaw cycles.

Q4: What are the key differences between AUTACs and PROTACs?

While both are chimeric molecules that induce protein degradation, they utilize different cellular machinery. PROTACs (Proteolysis-Targeting Chimeras) hijack the ubiquitin-proteasome system by bringing a target protein into proximity with an E3 ubiquitin ligase, leading to K48-linked polyubiquitination and degradation by the proteasome. In contrast, AUTACs induce K63-linked polyubiquitination, leading to degradation via the autophagy-lysosome pathway.

Troubleshooting Guide

Issue 1: Reduced or No Degradation of Target Protein

If you observe suboptimal or no degradation of your target protein following this compound treatment, consider the following potential causes and troubleshooting steps.

Potential Causes and Solutions

Potential CauseSuggested Troubleshooting Steps
Suboptimal this compound Concentration Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell line and target protein. A typical starting concentration is 10 µM.
Insufficient Treatment Time Conduct a time-course experiment (e.g., 6, 12, 24, 48 hours) to identify the optimal treatment duration for maximal protein degradation.
Poor Cellular Uptake or Stability While specific data for this compound is limited, general strategies to enhance compound uptake include the use of nanoparticle-based delivery systems. Ensure proper storage and handling of this compound to maintain its stability.
Impaired Autophagy Flux The efficacy of this compound is dependent on a functional autophagy pathway. Assess the overall autophagic flux in your cells (see Experimental Protocols section).
Defects in Autophagy Machinery Mutations or deficiencies in core autophagy-related genes (ATGs) can impair the degradation process. If possible, use a cell line with known functional autophagy.
Lysosomal Dysfunction Impaired lysosomal acidification or function can prevent the final degradation step. The use of lysosomal inhibitors like Bafilomycin A1 can help diagnose this issue.

Logical Flow for Troubleshooting Ineffective Degradation

Start No/Low Target Degradation Concentration Optimize this compound Concentration Start->Concentration Time Optimize Treatment Time Concentration->Time If no improvement Success Degradation Achieved Concentration->Success If degradation improves Flux Assess Autophagy Flux Time->Flux If no improvement Time->Success If degradation improves Machinery Investigate Autophagy Machinery Flux->Machinery If flux is low Lysosome Check Lysosomal Function Flux->Lysosome If flux is low Machinery->Success If machinery is functional Lysosome->Success If lysosomes are functional

Figure 1. Troubleshooting workflow for ineffective this compound treatment.
Issue 2: Increased Target Protein Levels or Cellular Stress

In some cases, treatment with a protein degrader can lead to unexpected cellular responses.

Potential Causes and Solutions

Potential CauseSuggested Troubleshooting Steps
Transcriptional Upregulation of Target Cells may compensate for protein loss by increasing the transcription of the target gene. Measure mRNA levels of your target protein by qRT-PCR.
Off-Target Effects While specific off-target effects of this compound are not well-documented, consider performing proteomics analysis to identify unintended protein degradation.
Cellular Toxicity High concentrations of this compound or prolonged treatment may induce cellular stress or toxicity. Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to assess the health of your cells.

Experimental Protocols

Protocol 1: Assessment of Autophagy Flux using LC3-II Lipidation Assay

This western blot-based assay measures the conversion of LC3-I to LC3-II, a key indicator of autophagosome formation. An increase in the LC3-II/LC3-I ratio suggests an induction of autophagy.

Materials:

  • Cells treated with this compound and appropriate controls.

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

  • SDS-PAGE gels and western blotting apparatus.

  • Primary antibodies: anti-LC3 and anti-actin (or other loading control).

  • HRP-conjugated secondary antibody.

  • Chemiluminescence substrate.

Procedure:

  • Lyse cells and quantify protein concentration.

  • Load equal amounts of protein onto an SDS-PAGE gel.

  • Perform electrophoresis and transfer proteins to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the secondary antibody for 1 hour at room temperature.

  • Wash the membrane and detect the signal using a chemiluminescence substrate.

  • Quantify the band intensities for LC3-I, LC3-II, and the loading control. Calculate the LC3-II/LC3-I ratio.

Experimental Workflow for LC3-II Lipidation Assay

A Cell Treatment with this compound B Cell Lysis and Protein Quantification A->B C SDS-PAGE B->C D Western Blot Transfer C->D E Antibody Incubation (anti-LC3, anti-actin) D->E F Signal Detection E->F G Data Analysis (LC3-II/LC3-I ratio) F->G

Figure 2. Workflow for assessing LC3-II lipidation.
Protocol 2: p62/SQSTM1 Accumulation Assay

p62/SQSTM1 is a cargo receptor that is itself degraded by autophagy. A decrease in p62 levels indicates functional autophagic flux, while an accumulation suggests a blockage in the pathway.

Materials:

  • Same as for the LC3-II Lipidation Assay, but with a primary antibody against p62/SQSTM1.

Procedure:

  • Follow steps 1-3 from the LC3-II Lipidation Assay protocol.

  • Block the membrane and incubate with primary antibodies (anti-p62 and anti-actin) overnight at 4°C.

  • Follow steps 5-6 from the LC3-II Lipidation Assay protocol.

  • Quantify the band intensities for p62 and the loading control. A decrease in the p62/actin ratio indicates successful autophagy-mediated degradation.

Interpreting Autophagy Flux Assays

cluster_0 This compound Treatment cluster_1 Interpretation Increased_LC3II Increased LC3-II/LC3-I Ratio Functional_Autophagy Functional Autophagic Flux Increased_LC3II->Functional_Autophagy Decreased_p62 Decreased p62 Levels Decreased_p62->Functional_Autophagy

Figure 3. Interpreting results from autophagy flux assays.

References

Autac2-2G Technical Support Center: Enhancing Degradation Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the degradation efficiency of Autac2-2G, a second-generation autophagy-targeting chimera (AUTAC).

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a potent, second-generation AUTAC designed to induce the degradation of specific target proteins through the autophagy-lysosome pathway. It is a bifunctional molecule comprising a ligand that binds to the protein of interest and a p-fluorobenzylguanine (FBnG) tag that recruits the autophagy machinery. This recruitment leads to K63-linked polyubiquitination of the target protein, its recognition by the autophagy cargo receptor p62/SQSTM1, and subsequent engulfment by autophagosomes for lysosomal degradation.

Q2: What are the key advantages of this compound over first-generation AUTACs?

This compound exhibits significantly improved degradation efficiency, reportedly up to 100 times more active than its first-generation counterparts. This enhanced activity is attributed to structural modifications that improve cell membrane permeability and optimize its interaction with the autophagy machinery.

Q3: What is the recommended concentration range and incubation time for this compound?

The optimal concentration and incubation time are cell line and target protein-dependent. However, a good starting point for most cell lines is a concentration range of 1-10 µM. An initial time-course experiment of 24 hours is recommended to determine the optimal degradation window.

Q4: How can I confirm that the observed protein degradation is mediated by autophagy?

To confirm that protein degradation is occurring via the autophagy pathway, you can perform co-treatment experiments with known autophagy inhibitors. Pre-treating cells with inhibitors such as Bafilomycin A1 (a lysosomal inhibitor), 3-Methyladenine (an early-stage autophagy inhibitor), or Chloroquine (which prevents autophagosome-lysosome fusion) should rescue the degradation of the target protein induced by this compound.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
No or low degradation of the target protein. 1. Suboptimal concentration of this compound.2. Inappropriate incubation time.3. Low expression of the target protein.4. Cell line is resistant to autophagy induction.5. Incorrect storage or handling of this compound.1. Perform a dose-response experiment with a wider concentration range (e.g., 0.1 µM to 50 µM).2. Conduct a time-course experiment (e.g., 6, 12, 24, 48 hours).3. Confirm target protein expression levels by Western blot.4. Test in a different cell line known to have a robust autophagy response.5. Ensure this compound is stored at -20°C or -80°C and protected from light. Prepare fresh dilutions for each experiment.
High cell toxicity observed. 1. This compound concentration is too high.2. Off-target effects.3. Solvent (e.g., DMSO) toxicity.1. Lower the concentration of this compound.2. Perform a proteomics-based off-target analysis (see Experimental Protocols).3. Ensure the final solvent concentration is non-toxic to the cells (typically <0.5%).
Inconsistent results between experiments. 1. Variation in cell passage number or confluency.2. Inconsistent incubation times or drug concentrations.3. Reagent variability.1. Use cells within a consistent passage number range and seed at a consistent density.2. Maintain precise control over experimental parameters.3. Use freshly prepared reagents and ensure proper storage.
Degradation is not rescued by autophagy inhibitors. 1. The degradation is not autophagy-dependent.2. The concentration of the autophagy inhibitor is too low.3. The pre-incubation time with the inhibitor is too short.1. Consider the possibility of proteasomal degradation and test with proteasome inhibitors (e.g., MG132).2. Titrate the concentration of the autophagy inhibitor.3. Increase the pre-incubation time with the inhibitor (e.g., 2-4 hours).

Experimental Protocols

Protocol 1: Standard this compound-Mediated Protein Degradation Assay

This protocol outlines the basic workflow for assessing the degradation of a target protein using this compound.

Materials:

  • Cells expressing the target protein

  • Complete cell culture medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and membrane (PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Seeding: Seed cells in a multi-well plate at a density that will result in 70-80% confluency at the time of treatment.

  • Treatment: The next day, treat the cells with the desired concentration of this compound. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells for the desired time (e.g., 24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with lysis buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Normalize the protein concentrations and prepare samples for SDS-PAGE.

    • Separate the proteins by SDS-PAGE and transfer them to a membrane.

    • Block the membrane and then incubate with the primary antibody for the target protein and the loading control.

    • Incubate with the appropriate HRP-conjugated secondary antibody.

    • Develop the blot using a chemiluminescent substrate and image the results.

  • Data Analysis: Quantify the band intensities and normalize the target protein levels to the loading control.

Protocol 2: Validation of Autophagy-Dependent Degradation

This protocol is designed to confirm that this compound-mediated degradation is dependent on the autophagy pathway.

Procedure:

  • Cell Seeding: Seed cells as described in Protocol 1.

  • Inhibitor Pre-treatment: Pre-treat the cells with an autophagy inhibitor (e.g., 100 nM Bafilomycin A1 or 5 mM 3-Methyladenine) for 2-4 hours.

  • This compound Treatment: Add this compound to the desired final concentration to the inhibitor-containing media. Also include wells with this compound alone and inhibitor alone as controls.

  • Incubation, Lysis, and Western Blotting: Follow steps 3-7 from Protocol 1.

  • Data Analysis: Compare the levels of the target protein in the presence and absence of the autophagy inhibitor. A rescue of degradation in the co-treated samples indicates autophagy-dependent degradation.

Visualizations

Autac2_2G_Mechanism cluster_cell Cell Autac2_2G This compound TernaryComplex Ternary Complex (this compound + Target Protein) Autac2_2G->TernaryComplex TargetProtein Target Protein TargetProtein->TernaryComplex K63_Ub K63-linked Polyubiquitination TernaryComplex->K63_Ub Recruits E3 Ligase p62 p62/SQSTM1 K63_Ub->p62 Recognition Autophagosome Autophagosome p62->Autophagosome Recruitment Lysosome Lysosome Autophagosome->Lysosome Fusion Degradation Degradation Products Lysosome->Degradation Degradation

Caption: Mechanism of this compound-mediated protein degradation.

Experimental_Workflow start Start seed_cells Seed Cells start->seed_cells treat_autac Treat with this compound seed_cells->treat_autac incubate Incubate treat_autac->incubate lyse_cells Lyse Cells incubate->lyse_cells quantify_protein Quantify Protein lyse_cells->quantify_protein western_blot Western Blot Analysis quantify_protein->western_blot analyze_data Analyze Data western_blot->analyze_data end End analyze_data->end

Caption: Standard experimental workflow for this compound.

Troubleshooting_Logic start No/Low Degradation check_conc Optimize Concentration? start->check_conc check_time Optimize Time? check_conc->check_time No success Degradation Observed check_conc->success Yes check_target Check Target Expression? check_time->check_target No check_time->success Yes check_cell_line Change Cell Line? check_target->check_cell_line No check_target->success Yes check_cell_line->success Yes fail Further Troubleshooting Needed check_cell_line->fail No

Caption: Troubleshooting logic for poor degradation.

Technical Support Center: First-Generation AUTACs

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers working with first-generation Autophagy-Targeting Chimeras (AUTACs). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate the common challenges encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges associated with first-generation AUTACs?

First-generation AUTACs represent a novel technology for targeted protein and organelle degradation through the autophagy pathway. However, researchers may encounter several challenges:

  • Low Degradation Efficacy: Compared to second-generation AUTACs, the first-generation molecules may exhibit lower efficiency in degrading the target of interest.[1]

  • Poor Cell Permeability and Solubility: A significant hurdle for first-generation AUTACs is their suboptimal physicochemical properties. The presence of negatively charged phosphate (B84403) groups can limit their ability to cross the cell membrane, and poor water solubility can complicate experimental setup and reduce bioavailability.[1][2][3][4]

  • Off-Target Effects: There is a potential for AUTACs to induce non-selective autophagy, which could lead to the degradation of unintended proteins or cellular components. This necessitates rigorous validation of selectivity.

  • Delivery and Stability Issues: Efficient delivery to the target cells and maintaining stability in the experimental medium can be challenging. These molecules can be subject to rapid metabolism, reducing their effective concentration.

Q2: What is the underlying mechanism of action for first-generation AUTACs?

First-generation AUTACs are heterobifunctional molecules composed of a ligand that binds to the protein of interest (POI) and a degradation tag, typically a guanine (B1146940) derivative. The mechanism is designed to mimic the cellular process of S-guanylation, which has been identified as a signal for selective autophagy. Upon binding to the POI, the AUTAC's degradation tag induces K63-linked polyubiquitination of the target. This specific type of ubiquitin chain is recognized by autophagy receptors, such as p62/SQSTM1, which then recruit the autophagic machinery to engulf the target in a double-membraned vesicle called an autophagosome. The autophagosome subsequently fuses with a lysosome to form an autolysosome, where the contents are degraded.

AUTAC_Mechanism cluster_cell Cell AUTAC AUTAC AUTAC_POI AUTAC-POI Complex AUTAC->AUTAC_POI Binds POI Protein of Interest (POI) POI->AUTAC_POI Ub Ubiquitin (K63-linked) AUTAC_POI->Ub Induces K63 Polyubiquitination p62 p62 Receptor Ub->p62 Recognized by Autophagosome Autophagosome p62->Autophagosome Recruits Autolysosome Autolysosome (Degradation) Autophagosome->Autolysosome Lysosome Lysosome Lysosome->Autolysosome Fuses with

Caption: General mechanism of action for AUTAC-mediated protein degradation.

Troubleshooting Guides

Issue 1: Low or No Degradation of the Target Protein

Q: I am not observing significant degradation of my target protein after treating cells with a first-generation AUTAC. What are the possible reasons and how can I troubleshoot this?

A: This is a common issue that can stem from several factors, ranging from the properties of the AUTAC itself to the experimental conditions. Below is a step-by-step guide to help you identify and resolve the problem.

Troubleshooting Workflow

Troubleshooting_Workflow cluster_actions Troubleshooting Steps Start Start: Low/No Degradation Check_Permeability 1. Assess AUTAC Permeability & Solubility Start->Check_Permeability Optimize_Dose 2. Optimize Dose & Time Check_Permeability->Optimize_Dose If properties are poor, consider formulation changes Action1 Use permeabilization agents or solubility enhancers. Check_Permeability->Action1 Confirm_Autophagy 3. Confirm Autophagy Induction Optimize_Dose->Confirm_Autophagy Action2 Perform dose-response and time-course experiments. Optimize_Dose->Action2 Validate_Mechanism 4. Validate Degradation Mechanism Confirm_Autophagy->Validate_Mechanism Action3 Conduct LC3-II turnover assay. Confirm_Autophagy->Action3 Consider_Target 5. Re-evaluate Target & Cell Line Validate_Mechanism->Consider_Target Action4 Use autophagy inhibitors (e.g., Bafilomycin A1). Validate_Mechanism->Action4 Success Degradation Observed Consider_Target->Success If all checks pass, re-design may be needed Action5 Check target expression levels and protein turnover rate. Consider_Target->Action5

Caption: Troubleshooting workflow for low AUTAC-mediated degradation.

Detailed Troubleshooting Steps:
  • Verify AUTAC Integrity and Solubility:

    • Action: Ensure the AUTAC compound is not degraded and is fully dissolved in the vehicle (e.g., DMSO) before adding it to the cell culture medium.

    • Rationale: Precipitated compound will not be available to the cells. First-generation AUTACs can have poor aqueous solubility.

  • Optimize Concentration and Treatment Duration:

    • Action: Perform a dose-response experiment (e.g., 0.1 µM to 50 µM) and a time-course experiment (e.g., 6, 12, 24, 48 hours).

    • Rationale: The optimal concentration and time for degradation can vary significantly between different AUTACs, cell lines, and target proteins.

  • Confirm Autophagy Induction (Autophagic Flux):

    • Action: Measure the conversion of LC3-I to LC3-II using a Western blot-based LC3 turnover assay.

    • Rationale: AUTACs function by inducing autophagy. If autophagy is not being induced, the target will not be degraded. An increase in LC3-II levels in the presence of an autophagy inhibitor (like Bafilomycin A1 or Chloroquine) compared to its absence indicates a functional autophagic flux.

  • Validate the Degradation Pathway:

    • Action: Co-treat cells with your AUTAC and an autophagy inhibitor (e.g., 100 nM Bafilomycin A1 or 50 µM Chloroquine).

    • Rationale: If the degradation is autophagy-dependent, inhibiting the final step of autophagy (lysosomal degradation) should "rescue" the target protein from degradation, leading to its accumulation compared to treatment with the AUTAC alone.

Experimental Protocol: Western Blot for Protein Degradation
  • Cell Treatment: Plate cells and allow them to adhere. Treat with various concentrations of your AUTAC or a vehicle control (e.g., DMSO) for the desired duration.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Normalize protein concentrations and add Laemmli sample buffer. Boil samples at 95-100°C for 5-10 minutes.

  • SDS-PAGE and Transfer: Separate proteins on an SDS-PAGE gel and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with a primary antibody against your target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.

    • Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis: Detect the signal using an ECL solution and quantify band intensities. Normalize the target protein signal to the loading control.

Experimental Protocol: LC3 Turnover Assay
  • Cell Treatment: For each experimental condition (e.g., control, AUTAC-treated), prepare two sets of wells. In the final 2-4 hours of the experiment, add an autophagy inhibitor (e.g., 100 nM Bafilomycin A1) to one set of wells.

  • Lysis and Western Blotting: Follow the Western blot protocol described above.

  • Immunoblotting: Probe the membrane with a primary antibody specific for LC3B. You should be able to detect both LC3-I (cytosolic form, ~16-18 kDa) and LC3-II (lipidated, membrane-bound form, ~14-16 kDa).

  • Analysis: Autophagic flux is determined by comparing the amount of LC3-II in the presence and absence of the autophagy inhibitor. A significant increase in LC3-II accumulation in the inhibitor-treated samples indicates active autophagic flux.

Issue 2: Assessing Off-Target Effects and Selectivity

Q: How can I be sure that my first-generation AUTAC is selectively degrading my target and not causing widespread, non-specific autophagy?

A: This is a critical validation step. While first-generation AUTACs were designed for selectivity, it's essential to confirm this experimentally. A multi-pronged approach is recommended.

Decision Tree for Investigating Off-Target Effects

Off_Target_Analysis cluster_methods Validation Methods Start Start: Assess Off-Target Effects WB_Panel 1. Western Blot Panel Start->WB_Panel Proteomics 2. Unbiased Proteomics WB_Panel->Proteomics If panel is clean, proceed to broader screen Method1 Probe for known autophagy substrates (e.g., p62) and structurally similar proteins. WB_Panel->Method1 Functional_Assay 3. Functional Assays Proteomics->Functional_Assay If proteomics shows hits, validate functionally Method2 Use mass spectrometry (e.g., SILAC, TMT) to compare proteomes of treated vs. control cells. Proteomics->Method2 Conclusion Conclusion: Determine Selectivity Profile Functional_Assay->Conclusion Method3 Assess cell health and viability (e.g., MTT assay, apoptosis markers) to check for general toxicity. Functional_Assay->Method3

Caption: Decision tree for investigating the selectivity of AUTACs.

Recommended Experimental Approaches:
  • Targeted Western Blotting:

    • Action: In addition to your POI, probe for other proteins that are structurally related or part of the same complex. Also, assess the levels of common autophagy substrates like p62/SQSTM1.

    • Rationale: A decrease in p62 can indicate general autophagy induction. If only your POI is degraded while other proteins remain stable, this suggests selectivity.

  • Unbiased Global Proteomics:

    • Action: Use a mass spectrometry-based proteomics approach (e.g., SILAC, TMT, or label-free quantification) to compare the entire proteome of cells treated with your AUTAC versus a vehicle control.

    • Rationale: This provides a global and unbiased view of all protein level changes, allowing for the identification of any unintended targets.

  • Cell Health and Viability Assays:

    • Action: Perform assays to measure cell viability (e.g., MTT or CellTiter-Glo) and apoptosis (e.g., cleaved caspase-3 staining).

    • Rationale: Significant toxicity at concentrations effective for degradation may suggest off-target effects or non-specific cellular stress.

Experimental Protocol: Immunofluorescence for LC3 Puncta
  • Cell Culture: Grow cells on sterile coverslips in a multi-well plate to about 60-80% confluency.

  • Treatment: Treat cells with your AUTAC, a positive control for autophagy (e.g., starvation medium), and a vehicle control for the desired time.

  • Fixation and Permeabilization:

    • Wash cells with PBS and fix with 4% paraformaldehyde for 10-15 minutes at room temperature.

    • Wash again with PBS and permeabilize with a solution containing a mild detergent like digitonin (B1670571) or Triton X-100 for 5-10 minutes.

  • Blocking and Staining:

    • Block with a solution like 3% BSA in PBS for 30 minutes.

    • Incubate with a primary antibody against LC3 for 1 hour at room temperature.

    • Wash and incubate with a fluorescently-labeled secondary antibody for 1 hour in the dark.

  • Mounting and Imaging: Mount the coverslips on microscope slides with an anti-fade mounting medium containing DAPI (to stain nuclei).

  • Analysis: Acquire images using a fluorescence microscope. An increase in the number of distinct LC3 puncta per cell in your AUTAC-treated group compared to the control indicates the formation of autophagosomes.

Quantitative Data Summary

The efficacy of first-generation AUTACs can vary. Below is a table summarizing typical experimental parameters and expected outcomes. Note that these are illustrative values and will need to be empirically determined for your specific system.

ParameterFirst-Generation AUTACsSecond-Generation AUTACsNotes
Typical Effective Concentration 10 - 100 µM0.1 - 10 µMSecond-generation AUTACs can be over 100 times more effective.
Maximum Degradation (Dmax) 40 - 70%> 80%Dependent on target protein and cell line.
Time to Onset of Degradation 12 - 24 hours4 - 8 hoursFaster kinetics are often observed with more efficient compounds.
Solubility (Aqueous) LowImprovedFormulation strategies may be needed for first-generation compounds.
Cell Permeability Low to ModerateModerate to HighThe negative charge of early AUTACs was a limiting factor.

References

Autac2-2G in DMSO: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability and solubility of Autac2-2G in Dimethyl Sulfoxide (DMSO). Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the successful use of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for this compound?

A1: The recommended solvent for this compound for in vitro studies is Dimethyl Sulfoxide (DMSO).

Q2: What is the solubility of this compound in DMSO?

A2: this compound is soluble in DMSO at a concentration of 100 mg/mL, which is equivalent to 88.08 mM.[1][2][3] It is important to note that sonication is required to achieve complete dissolution.[1][2]

Q3: How should I store this compound, both as a powder and in a DMSO stock solution?

A3: The recommended storage conditions for this compound are as follows:

  • Powder: For long-term storage, the solid form of this compound is stable for up to 3 years at -20°C and for 2 years at 4°C.

  • In DMSO: Stock solutions in DMSO should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.

Q4: Can I subject my this compound DMSO stock solution to multiple freeze-thaw cycles?

A4: While specific data for this compound is not available, a study on a diverse set of compounds in DMSO did not observe significant compound loss after 11 freeze-thaw cycles. However, to ensure the integrity of your stock solution, it is best practice to prepare single-use aliquots.

Troubleshooting Guide

Issue 1: this compound is not fully dissolving in DMSO.

  • Possible Cause 1: Insufficient Sonication. this compound requires sonication to fully dissolve in DMSO.

    • Solution: After adding DMSO to the powdered compound, vortex the solution and then place it in an ultrasonic bath until the solution is clear and free of particulate matter.

  • Possible Cause 2: Water in DMSO. DMSO is hygroscopic, meaning it readily absorbs moisture from the air. The presence of water in DMSO can significantly impact the solubility of compounds.

    • Solution: Use anhydrous, high-purity DMSO from a freshly opened bottle. Avoid prolonged exposure of DMSO to the atmosphere.

  • Possible Cause 3: Concentration Exceeds Solubility Limit. You may be attempting to prepare a solution with a concentration higher than 100 mg/mL.

    • Solution: Do not exceed the recommended maximum solubility of 100 mg/mL (88.08 mM). If a lower concentration is sufficient for your experiments, preparing a more dilute stock solution may aid in dissolution.

  • Possible Cause 4: Low Temperature. The solubility of compounds can be temperature-dependent.

    • Solution: Gentle warming of the solution to 37°C in a water bath for 5-10 minutes may help facilitate dissolution. However, be cautious as excessive heat could potentially degrade the compound.

Issue 2: I am concerned about the stability of my this compound stock solution during my experiment.

  • Possible Cause 1: Extended Storage at Room Temperature. While short-term handling at room temperature is generally acceptable, prolonged exposure can lead to degradation.

    • Solution: Prepare fresh dilutions from your frozen stock solution for each experiment. If the experimental setup requires the solution to be at room temperature for an extended period, it is advisable to perform a stability test under those specific conditions.

  • Possible Cause 2: Presence of Water in DMSO. Water can not only affect solubility but also lead to the degradation of susceptible compounds over time.

    • Solution: Always use anhydrous DMSO and handle it in a way that minimizes water absorption. A study has shown that 85% of compounds were stable in DMSO containing 10% water for up to 2 years at 4°C, suggesting that small amounts of water may not be immediately detrimental for all compounds.

Quantitative Data Summary

ParameterValueSource(s)
Solubility in DMSO 100 mg/mL (88.08 mM)
Storage Stability (Powder) 3 years at -20°C, 2 years at 4°C
Storage Stability (in DMSO) 6 months at -80°C, 1 month at -20°C

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Objective: To prepare a 10 mM stock solution of this compound in anhydrous DMSO for use in in vitro experiments.

Materials:

  • This compound powder (Molecular Weight: 1135.29 g/mol )

  • Anhydrous, high-purity DMSO (≥99.9%)

  • Calibrated analytical balance

  • Amber glass or polypropylene (B1209903) vials with screw caps

  • Vortex mixer

  • Sonicator

Procedure:

  • Calculate the required mass of this compound.

    • For example, to prepare 1 mL of a 10 mM stock solution:

      • Mass (mg) = 10 mmol/L * 1 L/1000 mL * 1 mL * 1135.29 g/mol * 1000 mg/g = 11.35 mg

  • Weigh the calculated amount of this compound powder and carefully transfer it into a sterile vial.

  • Add the calculated volume of anhydrous DMSO to the vial.

  • Vortex the solution for 1-2 minutes to facilitate initial mixing.

  • Sonicate the solution in a water bath for 5-10 minutes, or until the solution is clear and all solid has dissolved.

  • Visually inspect the solution to ensure it is clear and free of any particulate matter.

  • Aliquot the stock solution into single-use volumes in amber, tightly sealed vials to minimize exposure to light and moisture.

  • Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).

Protocol 2: Assessment of this compound Stability in DMSO by HPLC

Objective: To determine the stability of an this compound stock solution in DMSO over a specified period under defined storage conditions.

Procedure:

  • Prepare a stock solution of this compound in DMSO at the desired concentration (e.g., 10 mM) following Protocol 1.

  • Immediately after preparation (Time = 0), take an aliquot of the stock solution.

  • Prepare a sample for analysis by diluting the aliquot to an appropriate concentration for High-Performance Liquid Chromatography (HPLC) analysis.

  • Analyze the Time = 0 sample by HPLC. This will serve as the baseline for purity and concentration.

  • Store the remaining aliquots of the stock solution under the desired conditions (e.g., -20°C, 4°C, room temperature).

  • At specified time points (e.g., 24 hours, 1 week, 1 month), retrieve an aliquot from each storage condition.

  • Prepare and analyze the samples by HPLC in the same manner as the Time = 0 sample.

  • Compare the peak area of the parent this compound compound at each time point to the peak area of the Time = 0 sample to determine the percentage of the compound remaining. The emergence of new peaks may indicate the presence of degradation products.

Visualizations

Autac2_2G_Workflow cluster_prep Stock Solution Preparation cluster_storage Storage cluster_use Experimental Use weigh Weigh this compound Powder add_dmso Add Anhydrous DMSO weigh->add_dmso vortex Vortex add_dmso->vortex sonicate Sonicate until Dissolved vortex->sonicate aliquot Aliquot into Vials sonicate->aliquot store_minus_80 Store at -80°C (≤ 6 months) aliquot->store_minus_80 Long-term store_minus_20 Store at -20°C (≤ 1 month) aliquot->store_minus_20 Short-term thaw Thaw Aliquot store_minus_80->thaw store_minus_20->thaw dilute Prepare Working Solution thaw->dilute experiment Perform Experiment dilute->experiment

Caption: Workflow for Preparation and Storage of this compound in DMSO.

AUTAC_Mechanism Autac2_2G This compound POI Protein of Interest (POI) Autac2_2G->POI Binds to K63_Ub K63 Polyubiquitination POI->K63_Ub Induces Autophagosome Autophagosome Formation POI->Autophagosome Engulfment of POI Autophagy Autophagy Machinery (e.g., p62) K63_Ub->Autophagy Recognized by Autophagy->Autophagosome Initiates Lysosome Lysosome Autophagosome->Lysosome Fuses with Degradation POI Degradation Lysosome->Degradation Leads to

Caption: Conceptual Signaling Pathway of Autophagy-Targeting Chimeras (AUTACs).

References

minimizing cytotoxicity of Autac2-2G in primary cells

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Autac2-2G Technical Support Center. This resource is designed to assist researchers, scientists, and drug development professionals in effectively using this compound while minimizing potential cytotoxicity in primary cells.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a second-generation Autophagy-Targeting Chimera (AUTAC). It is a chemical degrader that induces autophagy to selectively break down targeted cellular components.[1][2][3] It functions by tagging a target protein, which is then recognized by the cell's autophagic machinery, leading to its engulfment in an autophagosome and subsequent degradation upon fusion with a lysosome. This mechanism differs from other targeted protein degradation technologies like PROTACs, which utilize the ubiquitin-proteasome system.

Q2: We are observing significant cell death in our primary cell cultures after treatment with this compound. What are the potential causes?

A2: High cytotoxicity in primary cells treated with this compound can stem from several factors:

  • High Compound Concentration: Primary cells are often more sensitive to chemical treatments than immortalized cell lines. The concentration of this compound may be too high for the specific primary cell type being used.

  • Prolonged Incubation Time: Continuous exposure to the compound can lead to cumulative toxicity.

  • Suboptimal Cell Culture Conditions: Primary cells are more susceptible to stress from factors like improper media composition, confluency levels, or pH.[4]

  • Solvent Toxicity: The vehicle used to dissolve this compound, typically DMSO, can be toxic to primary cells at certain concentrations.

  • Induction of Excessive Autophagy: While autophagy is the intended mechanism of action, excessive or unregulated autophagy can lead to autophagic cell death.

Q3: What is a recommended starting concentration and incubation time for this compound in primary cells?

A3: There is limited specific data on this compound in primary cells. For the related compound AUTAC2, concentrations up to 100 µM for 24 hours have been used in HeLa cells.[5] However, for sensitive primary cells, it is crucial to perform a dose-response and time-course experiment. We recommend starting with a lower concentration range (e.g., 0.1 µM to 10 µM) and shorter incubation times (e.g., 6, 12, and 24 hours).

Q4: How can we confirm that this compound is inducing autophagy in our cells?

A4: The most common method to monitor autophagy is by Western blotting for the protein LC3. During autophagy, the cytosolic form of LC3 (LC3-I) is converted to a lipidated form (LC3-II), which is recruited to autophagosome membranes. An increase in the LC3-II/LC3-I ratio is a hallmark of autophagy induction. An autophagic flux assay, which measures the accumulation of LC3-II in the presence of lysosomal inhibitors, can provide more definitive evidence of autophagy induction.

Troubleshooting Guides

Problem: High Cytotoxicity Observed in Primary Cells

This guide provides a systematic approach to troubleshoot and minimize cytotoxicity when using this compound in primary cell cultures.

Data Presentation: Optimizing this compound Treatment Conditions

The following table provides a structured way to perform a dose-response and time-course experiment to identify the optimal, non-toxic working concentration of this compound.

Parameter Condition 1 Condition 2 Condition 3 Condition 4 Condition 5 Condition 6
This compound Conc. 0.1 µM1 µM10 µM0.1 µM1 µM10 µM
Incubation Time 12 hours12 hours12 hours24 hours24 hours24 hours
Cell Viability (%) User InputUser InputUser InputUser InputUser InputUser Input
LC3-II/LC3-I Ratio User InputUser InputUser InputUser InputUser InputUser Input

Caption : Example experimental layout for optimizing this compound concentration and incubation time.

Troubleshooting Workflow

A High Cytotoxicity Observed B Reduce this compound Concentration A->B C Shorten Incubation Time A->C D Optimize Cell Culture Conditions A->D E Assess Solvent Toxicity A->E F Perform Dose-Response Experiment B->F G Perform Time-Course Experiment C->G H Check Media, Serum, and Supplements D->H I Ensure Optimal Cell Confluency D->I J Run Vehicle Control E->J K Acceptable Cytotoxicity? F->K G->K H->K I->K J->K L Proceed with Experiment K->L Yes M Further Optimization Needed K->M No

Caption : Troubleshooting workflow for high cytotoxicity.

Experimental Protocols

Protocol 1: Assessing this compound Cytotoxicity using MTT Assay

This protocol provides a method to quantify the cytotoxic effects of this compound on primary cells. The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Primary cells

  • Complete cell culture medium

  • This compound

  • DMSO (vehicle)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or isopropanol (B130326) with 0.04 N HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed primary cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Also, prepare a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).

  • Remove the medium from the wells and add the medium containing different concentrations of this compound or the vehicle control.

  • Incubate for the desired exposure times (e.g., 12, 24, 48 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

Protocol 2: Monitoring Autophagy Induction by LC3 Western Blot

This protocol details the steps to detect the conversion of LC3-I to LC3-II, a key indicator of autophagy induction.

Materials:

  • Primary cells treated with this compound

  • Ice-cold PBS

  • RIPA lysis buffer with protease inhibitors

  • BCA or Bradford protein assay reagents

  • SDS-PAGE gels (12-15%)

  • PVDF membrane

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibody against LC3

  • HRP-conjugated secondary antibody

  • ECL substrate

Procedure:

  • Cell Lysis: After treatment, wash cells twice with ice-cold PBS. Lyse the cells in RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Load 20-30 µg of protein per lane on a 12-15% polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary LC3 antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the signal using an ECL substrate.

  • Analysis: Quantify the band intensities for LC3-I and LC3-II and calculate the LC3-II/LC3-I ratio.

Signaling Pathway

Autophagy Induction Pathway

The following diagram illustrates a simplified overview of the autophagy induction pathway, which is the target of this compound.

cluster_0 Autophagy Induction A This compound B Target Protein A->B Binds to C Tagged Target Protein B->C D Autophagosome Formation C->D Initiates E LC3-I to LC3-II Conversion D->E F Autophagosome D->F H Autolysosome F->H Fuses with G Lysosome G->H I Degradation of Target Protein H->I

Caption : Simplified this compound mechanism of action.

References

common pitfalls in AUTAC-mediated degradation experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for AUTAC-mediated protein degradation. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals navigate common pitfalls in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is AUTAC-mediated degradation and how does it work?

A1: Autophagy-Targeting Chimeras (AUTACs) are bifunctional molecules designed to selectively eliminate target proteins or even entire organelles through the cellular autophagy-lysosome pathway.[1][2][3] An AUTAC molecule consists of three key components: a "warhead" that binds to the protein of interest (POI), a "degradation tag" (often a guanine (B1146940) derivative), and a linker connecting the two.[1][2]

The proposed mechanism involves the AUTAC binding to the POI and inducing a post-translational modification that mimics S-guanylation. This modification is thought to trigger K63-linked polyubiquitination of the target protein. The polyubiquitinated protein is then recognized by the autophagy receptor p62/SQSTM1, which facilitates its sequestration into an autophagosome. The autophagosome subsequently fuses with a lysosome, leading to the degradation of the target protein by lysosomal hydrolases.

AUTAC_Mechanism cluster_cell Cytoplasm AUTAC AUTAC POI Target Protein (POI) AUTAC->POI 1. Binding Ub Ubiquitin POI->Ub 2. K63 Polyubiquitination p62 p62/SQSTM1 Ub->p62 3. Recognition Autophagosome Autophagosome p62->Autophagosome 4. Sequestration Lysosome Lysosome Autophagosome->Lysosome 5. Fusion Autolysosome Autolysosome Degradation Autolysosome->Degradation 6. Degradation

Figure 1: AUTAC Signaling Pathway.

Troubleshooting Guide

This guide addresses common issues encountered during AUTAC-mediated degradation experiments in a question-and-answer format.

Problem 1: No or low degradation of the target protein.

Q2: I've treated my cells with the AUTAC, but I don't see any degradation of my target protein by Western blot. What could be the problem?

A2: Several factors can lead to a lack of target degradation. It's important to systematically investigate potential causes, from the AUTAC molecule itself to the cellular machinery involved in the degradation pathway.

Possible Causes and Solutions:

  • AUTAC Integrity and Activity:

    • Solution: Verify the chemical integrity and purity of your AUTAC compound using techniques like LC-MS and NMR. Ensure proper storage conditions to prevent degradation.

  • Cell Permeability:

    • Solution: AUTACs can be large molecules with poor cell permeability. If you suspect this is an issue, consider performing a cellular uptake assay. Modifying the linker or other parts of the AUTAC molecule may improve its physicochemical properties.

  • Target Engagement:

    • Solution: Confirm that the AUTAC is binding to the target protein within the cells. This can be assessed using techniques like co-immunoprecipitation (Co-IP) or cellular thermal shift assay (CETSA). A lack of engagement may indicate a problem with the "warhead" portion of the AUTAC or steric hindrance.

  • Suboptimal Concentration and Treatment Time:

    • Solution: Perform a dose-response experiment with a wide range of AUTAC concentrations and multiple time points. The optimal concentration and incubation time can vary significantly between different AUTACs and cell lines.

  • Dysfunctional Autophagy-Lysosome Pathway:

    • Solution: The AUTAC-mediated degradation pathway relies on functional autophagy and lysosomes. Assess the autophagic flux in your cell line. You can monitor the levels of autophagy markers like LC3-II and p62. Also, confirm lysosomal integrity and function using specific dyes or activity assays.

No_Degradation_Troubleshooting Start No Target Degradation Check_AUTAC Verify AUTAC Integrity and Purity Start->Check_AUTAC Check_Permeability Assess Cell Permeability Check_AUTAC->Check_Permeability [AUTAC OK] Redesign_AUTAC Redesign AUTAC Check_AUTAC->Redesign_AUTAC [AUTAC Degraded] Check_Engagement Confirm Target Engagement (Co-IP/CETSA) Check_Permeability->Check_Engagement [Permeable] Check_Permeability->Redesign_AUTAC [Not Permeable] Optimize_Conditions Optimize Concentration and Time Check_Engagement->Optimize_Conditions [Engagement OK] Check_Engagement->Redesign_AUTAC [No Engagement] Check_Autophagy Assess Autophagy-Lysosome Function Optimize_Conditions->Check_Autophagy [Still No Degradation] Success Degradation Observed Optimize_Conditions->Success [Degradation] Check_Autophagy->Success [Pathway Functional & Degradation] Check_Autophagy->Redesign_AUTAC [Pathway Dysfunctional]

Figure 2: Troubleshooting workflow for lack of degradation.

Problem 2: Difficulty confirming the mechanism of action.

Q3: How can I be sure that the observed protein degradation is truly AUTAC-mediated and occurs via the autophagy-lysosome pathway?

A3: It is crucial to perform validation experiments to confirm the specific mechanism of action.

Experimental Approaches:

  • Lysosomal Inhibition:

    • Solution: Treat cells with lysosomal inhibitors, such as bafilomycin A1 or chloroquine, in conjunction with your AUTAC. A blockage of degradation in the presence of these inhibitors indicates that the process is lysosome-dependent.

  • Knockdown of Autophagy-Related Genes:

    • Solution: Use siRNA or CRISPR/Cas9 to knock down key autophagy-related genes, such as ATG5, ATG7, or SQSTM1/p62. A rescue of the target protein from degradation in these knockdown cells would confirm the involvement of the autophagy pathway.

  • Monitoring Autophagy Markers:

    • Solution: Perform a Western blot for LC3-II and p62. An increase in LC3-II levels and a potential decrease in p62 levels (as it's consumed during autophagy) upon AUTAC treatment can indicate autophagy induction.

  • Ubiquitination Assay:

    • Solution: To confirm the induction of K63-linked polyubiquitination, perform an in vivo ubiquitination assay. Immunoprecipitate the target protein and probe with an antibody specific for K63-linked ubiquitin chains.

Problem 3: Off-target effects and cellular toxicity.

Q4: I'm observing unexpected changes in other proteins or significant cell death. How can I assess and mitigate off-target effects and toxicity?

A4: Off-target effects and toxicity are important considerations in the development of any targeted therapeutic.

Strategies for Assessment and Mitigation:

  • Proteomics Analysis:

    • Solution: Employ unbiased quantitative proteomics (e.g., SILAC, TMT-based mass spectrometry) to identify other proteins that are degraded upon AUTAC treatment. This provides a global view of the AUTAC's specificity.

  • Structural Modifications:

    • Solution: If off-target effects are observed, consider redesigning the AUTAC. Modifying the "warhead" to improve target specificity or altering the linker length and composition can sometimes reduce off-target binding.

  • Dose-Response for Toxicity:

    • Solution: Perform a cell viability assay (e.g., MTS, CellTiter-Glo) across a range of AUTAC concentrations to determine the cytotoxic profile. Aim to use the lowest effective concentration that induces target degradation while minimizing toxicity.

  • Control Compounds:

    • Solution: Synthesize and test control compounds. A negative control could be an epimer of the "warhead" that does not bind the target, or a version of the AUTAC with a non-functional degradation tag. These controls help to distinguish target-specific effects from general cellular toxicity.

Data Presentation

Table 1: Quantitative Data for Selected AUTACs

AUTACTarget ProteinCell LineConcentrationTreatment Time (h)DegradationReference
AUTAC1MetAP2HeLa1-100 µM24Significant
AUTAC2FKBP12HeLa10 µMNot specifiedSignificant
BRD4 Degrader (ZZ5)BRD4JurkatDC50: 3.26 µMNot specifiedDmax: 54%
PBA-1105TauSH-SY5Y100 nM24Significant

Experimental Protocols

Protocol 1: Western Blot for AUTAC-Mediated Protein Degradation

  • Cell Seeding and Treatment:

    • Seed cells in a 6-well plate and allow them to adhere overnight.

    • Treat cells with a range of AUTAC concentrations (e.g., 0.01, 0.1, 1, 10 µM) and a vehicle control (e.g., DMSO) for the desired time (e.g., 8, 16, 24 hours).

  • Cell Lysis:

    • Wash cells twice with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification:

    • Determine the protein concentration of the supernatant using a BCA assay.

  • Sample Preparation and SDS-PAGE:

    • Normalize protein concentrations for all samples.

    • Add Laemmli sample buffer and boil at 95°C for 5 minutes.

    • Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.

  • Protein Transfer:

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.

    • Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Detect the signal using an ECL substrate and an imaging system.

    • Quantify the band intensities and normalize the target protein levels to the loading control.

Protocol 2: Co-Immunoprecipitation (Co-IP) to Validate Target Engagement

  • Cell Treatment and Lysis:

    • Treat cells with the AUTAC or vehicle control.

    • Lyse cells in a non-denaturing lysis buffer (e.g., Triton X-100 based) containing protease inhibitors.

  • Pre-clearing the Lysate:

    • Incubate the cell lysate with Protein A/G agarose (B213101) beads for 1 hour at 4°C to reduce non-specific binding.

    • Centrifuge and collect the supernatant.

  • Immunoprecipitation:

    • Incubate the pre-cleared lysate with an antibody against the target protein overnight at 4°C.

    • Add fresh Protein A/G agarose beads and incubate for another 2-4 hours at 4°C to capture the antibody-antigen complexes.

  • Washing:

    • Pellet the beads by centrifugation and wash them several times with lysis buffer to remove non-specific binders.

  • Elution and Western Blot Analysis:

    • Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

    • Analyze the eluate by Western blot, probing for both the target protein and a tag on the AUTAC (if applicable) or by detecting a shift in the target protein's molecular weight.

Protocol 3: Assessing Lysosomal Function with LysoTracker Staining

  • Cell Seeding and Treatment:

    • Seed cells on glass coverslips in a 24-well plate.

    • Treat cells with the AUTAC as required.

  • Staining:

    • Incubate the cells with a LysoTracker dye (e.g., LysoTracker Red DND-99) at the recommended concentration for 30-60 minutes at 37°C.

  • Fixation and Mounting (Optional):

    • For fixed-cell imaging, wash the cells with PBS and fix with 4% paraformaldehyde.

    • Mount the coverslips onto microscope slides.

  • Imaging:

    • Visualize the stained lysosomes using a fluorescence microscope. A decrease in the number or intensity of fluorescent puncta may indicate lysosomal dysfunction.

References

Validation & Comparative

Autac2-2G Outperforms First-Generation AUTAC in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis reveals that Autac2-2G, a second-generation Autophagy-Targeting Chimera (AUTAC), demonstrates a significant enhancement in efficacy for the targeted degradation of the FKBP12 protein when compared to its first-generation counterpart, AUTAC2. Experimental data indicates an approximately 100-fold increase in degradation activity, marking a substantial advancement in the development of autophagy-based protein degraders.

Autophagy-Targeting Chimeras are bifunctional molecules designed to hijack the cellular autophagy pathway to selectively eliminate target proteins. They consist of a ligand that binds to the protein of interest, a linker, and a degradation tag that initiates the autophagic process. This technology holds promise for targeting proteins that have been challenging to address with conventional small molecule inhibitors.

The development of second-generation AUTACs, such as this compound, has focused on optimizing the chemical structure of the degradation tag to improve cell permeability and overall efficiency. These modifications have led to a marked increase in the potency of these compounds.

Quantitative Comparison of Efficacy

The relative efficacy of this compound and the first-generation AUTAC2 in degrading FKBP12 was quantified in HeLa cells. The half-maximal degradation concentration (DC50) and the maximum degradation (Dmax) were determined after a 24-hour treatment period.

CompoundTarget ProteinCell LineDC50 (µM)Dmax (%)
AUTAC2 FKBP12HeLa~10>80
This compound FKBP12HeLa~0.1>90

Table 1: Comparative efficacy of first-generation AUTAC2 and second-generation this compound in the degradation of FKBP12 in HeLa cells after 24 hours of treatment. Data is approximated from graphical representations in Takahashi et al., J Med Chem 2023.

Experimental Protocols

The following is a summary of the key experimental protocol used to generate the comparative efficacy data.

Western Blotting for FKBP12 Degradation

1. Cell Culture and Treatment:

  • HeLa cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Cells were seeded in 6-well plates and allowed to adhere overnight.

  • The following day, cells were treated with varying concentrations of AUTAC2 or this compound for 24 hours. A DMSO control was included in all experiments.

2. Cell Lysis:

  • After treatment, the culture medium was removed, and cells were washed with ice-cold phosphate-buffered saline (PBS).

  • Cells were lysed on ice using RIPA buffer supplemented with a protease inhibitor cocktail.

  • The cell lysates were collected and centrifuged to pellet cellular debris. The supernatant containing the protein extract was collected.

3. Protein Quantification:

  • The total protein concentration in each lysate was determined using a BCA protein assay kit.

4. SDS-PAGE and Protein Transfer:

  • Equal amounts of total protein from each sample were mixed with Laemmli sample buffer and boiled for 5 minutes.

  • The protein samples were then separated by molecular weight using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Following electrophoresis, the separated proteins were transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

5. Immunoblotting:

  • The PVDF membrane was blocked with 5% non-fat dry milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • The membrane was then incubated overnight at 4°C with a primary antibody specific for FKBP12. A primary antibody for a loading control protein (e.g., GAPDH or β-actin) was also used to ensure equal protein loading across lanes.

  • After incubation with the primary antibodies, the membrane was washed three times with TBST.

  • The membrane was then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Following another series of washes with TBST, the protein bands were visualized using an enhanced chemiluminescence (ECL) detection reagent and imaged.

6. Data Analysis:

  • The intensity of the protein bands was quantified using image analysis software.

  • The level of FKBP12 was normalized to the loading control for each sample.

  • The percentage of FKBP12 degradation was calculated relative to the DMSO-treated control.

  • The DC50 values were determined by plotting the percentage of degradation against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Mechanism of Action and Signaling Pathway

AUTACs function by inducing the K63-linked polyubiquitination of the target protein, which is then recognized by the autophagy receptor p62/SQSTM1. This recognition leads to the sequestration of the target protein into an autophagosome, which subsequently fuses with a lysosome for degradation. The enhanced efficacy of this compound is attributed to structural modifications in the degradation tag that improve its ability to initiate this cascade.

AUTAC_Mechanism AUTAC Mechanism of Action cluster_extracellular Extracellular cluster_intracellular Intracellular AUTAC AUTAC (e.g., this compound) Target_Protein Target Protein (e.g., FKBP12) AUTAC->Target_Protein Binding AUTAC_Target_Complex AUTAC-Target Complex AUTAC->AUTAC_Target_Complex Target_Protein->AUTAC_Target_Complex K63_Polyubiquitination K63-linked Polyubiquitination AUTAC_Target_Complex->K63_Polyubiquitination Induces p62 p62/SQSTM1 K63_Polyubiquitination->p62 Recruits Autophagosome Autophagosome p62->Autophagosome Sequestration into Lysosome Lysosome Autophagosome->Lysosome Fusion Degradation Degradation of Target Protein Lysosome->Degradation

Caption: AUTAC-mediated targeted protein degradation pathway.

The diagram above illustrates the general mechanism of action for AUTACs. The improved efficacy of this compound is believed to stem from its optimized chemical structure, which more efficiently triggers the initial steps of target protein ubiquitination and recognition by the autophagy machinery. Further research is ongoing to fully elucidate the precise molecular interactions that contribute to the superior performance of second-generation AUTACs.

A Head-to-Head Comparison: Autac2-2G and PROTAC Degradation Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly evolving field of targeted protein degradation, two prominent technologies, Autophagy-Targeting Chimeras (AUTACs) and Proteolysis-Targeting Chimeras (PROTACs), offer distinct strategies for the selective elimination of pathogenic proteins. This guide provides a detailed comparison of Autac2-2G, a second-generation AUTAC, and PROTACs, focusing on their mechanisms of action, degradation efficiency, and the experimental protocols used for their evaluation.

At a Glance: Key Differences

FeatureThis compound (AUTAC)PROTAC
Degradation Pathway Autophagy-Lysosome PathwayUbiquitin-Proteasome System (UPS)
Mechanism of Action Induces K63-linked polyubiquitination, leading to recognition by autophagy receptors (e.g., p62) and lysosomal degradation.Hijacks an E3 ubiquitin ligase to induce K48-linked polyubiquitination of the target protein, marking it for proteasomal degradation.
Cellular Machinery Relies on the autophagy machinery, including autophagosomes and lysosomes.Relies on the ubiquitin-proteasome system, including E1, E2, and E3 enzymes, and the proteasome.

Delving into the Mechanisms of Action

The fundamental difference between this compound and PROTACs lies in the cellular degradation pathway they harness.

PROTACs: Hijacking the Ubiquitin-Proteasome System

PROTACs are heterobifunctional molecules composed of a ligand that binds to the protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[1] This design facilitates the formation of a ternary complex between the POI and the E3 ligase. Within this complex, the E3 ligase catalyzes the transfer of ubiquitin from a ubiquitin-conjugating enzyme (E2) to lysine (B10760008) residues on the surface of the POI, leading to the formation of a polyubiquitin (B1169507) chain.[1] This polyubiquitin tag, particularly K48-linked chains, serves as a recognition signal for the 26S proteasome, which then unfolds and degrades the tagged protein.[1] The PROTAC molecule itself is not degraded and can catalytically induce the degradation of multiple POI molecules.

This compound: Engaging the Autophagy-Lysosomal Pathway

AUTACs, including the second-generation this compound, also bring a target protein into proximity with the cell's degradation machinery, but they utilize the autophagy-lysosomal pathway. AUTACs consist of a POI-binding ligand and a unique "degradation tag" that mimics a post-translational modification. This tag induces K63-linked polyubiquitination of the target protein. Unlike the K48-linkage that directs proteins to the proteasome, K63-linked polyubiquitin chains are recognized by selective autophagy receptors, such as p62/SQSTM1. These receptors then deliver the ubiquitinated cargo to the autophagosome, a double-membraned vesicle. The autophagosome eventually fuses with a lysosome, and the enclosed cargo, including the target protein, is degraded by lysosomal hydrolases. This compound is reported to have a 100-fold increase in activity compared to first-generation AUTACs.

Degradation Efficiency: A Comparative Look

Targeting FKBP12:

  • This compound: Studies have shown that AUTAC2 can induce the degradation of FKBP12. One report indicates that AUTAC2 at a concentration of 10 μM resulted in significant silencing of FKBP12 in HeLa cells.

  • PROTAC: A PROTAC named dFKBP-1 has been shown to be a potent degrader of FKBP12. In MV4;11 cells, dFKBP-1 achieved a 50% reduction of FKBP12 at a concentration of 0.01 μM and over 80% reduction at 0.1 μM.

Targeting MetAP-2:

  • This compound: The first generation of AUTACs, AUTAC1, was developed to target methionine aminopeptidase (B13392206) 2 (MetAP-2) for degradation.

  • PROTAC: The very first PROTAC, Protac-1, was also designed to degrade MetAP-2 by recruiting the SCFβ-TRCP E3 ligase. While this foundational study demonstrated the feasibility of the PROTAC concept, it did not report modern quantitative degradation metrics like DC₅₀ and Dₘₐₓ.

Quantitative Degradation Parameters for PROTACs:

The efficiency of PROTACs is typically quantified by two key parameters:

  • DC₅₀ (Degradation Concentration 50%): The concentration of the PROTAC required to degrade 50% of the target protein.

  • Dₘₐₓ (Maximum Degradation): The maximum percentage of target protein degradation achieved.

PROTAC TargetPROTAC NameCell LineDC₅₀Dₘₐₓ
FKBP12dFKBP-1MV4;11~0.01 µM>80%
KRAS (CRBN-based)Not SpecifiedNCI-H3580.03 µMNot Specified
KRAS (VHL-based)Not SpecifiedNCI-H3580.1 µMNot Specified

Note: The data presented is compiled from different studies and should not be considered a direct comparison due to variations in experimental conditions.

Experimental Protocols

The evaluation of protein degradation efficiency for both this compound and PROTACs primarily relies on Western blotting to quantify the levels of the target protein.

Western Blotting for Protein Degradation Assessment

Objective: To determine the DC₅₀ and Dₘₐₓ of a degrader.

Methodology:

  • Cell Culture and Treatment:

    • Plate cells at an appropriate density and allow them to adhere overnight.

    • Treat the cells with a serial dilution of the degrader (this compound or PROTAC) or vehicle control (e.g., DMSO) for a specified period (e.g., 24 hours).

  • Cell Lysis:

    • Wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay.

  • Sample Preparation and SDS-PAGE:

    • Normalize the protein concentration for all samples.

    • Add Laemmli sample buffer and boil the samples to denature the proteins.

    • Load equal amounts of protein per lane onto an SDS-polyacrylamide gel and perform electrophoresis to separate proteins by size.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific to the target protein and a loading control protein (e.g., GAPDH, β-actin).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection and Analysis:

    • Add an enhanced chemiluminescence (ECL) substrate and capture the signal using a chemiluminescence imager.

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein band intensity to the loading control band intensity.

    • Calculate the percentage of protein degradation relative to the vehicle-treated control.

    • Plot the percentage of degradation against the logarithm of the degrader concentration and fit the data to a dose-response curve to determine the DC₅₀ and Dₘₐₓ values.

Visualizing the Pathways and Workflows

To better understand the concepts discussed, the following diagrams illustrate the signaling pathways and a general experimental workflow.

PROTAC_Mechanism cluster_cell Cell cluster_ternary Ternary Complex Formation PROTAC PROTAC POI Protein of Interest (POI) PROTAC->POI Binds E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase POI_PROTAC_E3 POI-PROTAC-E3 Complex PROTAC->POI_PROTAC_E3 Proteasome 26S Proteasome POI->Proteasome Enters POI->POI_PROTAC_E3 E3_Ligase->POI_PROTAC_E3 Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degrades Ub Ubiquitin POI_PROTAC_E3->POI K48-linked Polyubiquitination

Caption: Mechanism of PROTAC-mediated protein degradation.

AUTAC_Mechanism cluster_cell Cell AUTAC This compound POI Protein of Interest (POI) AUTAC->POI Binds p62 p62 Autophagy Receptor POI->p62 K63-linked Polyubiquitination and Recognition Autophagosome Autophagosome p62->Autophagosome Delivers to Lysosome Lysosome Autophagosome->Lysosome Fuses with Degraded_POI Degraded Amino Acids Lysosome->Degraded_POI Degrades

Caption: Mechanism of this compound-mediated protein degradation.

Western_Blot_Workflow start Start: Cell Culture treatment Treat with Degrader (this compound or PROTAC) start->treatment lysis Cell Lysis & Protein Extraction treatment->lysis quantification Protein Quantification (BCA Assay) lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Western Blot Transfer (PVDF/NC) sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (Target + Loading Control) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP) primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Densitometry & Data Analysis (DC50, Dmax) detection->analysis end End: Results analysis->end

Caption: General workflow for Western blot analysis.

References

Confirming Autophagy-Dependent Degradation: A Comparative Guide to Using Chloroquine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Autophagy is a fundamental cellular process for the degradation and recycling of cellular components, playing a critical role in homeostasis and disease. Accurately measuring autophagic flux—the entire process from autophagosome formation to lysosomal degradation—is crucial for understanding its role in various biological contexts. Chloroquine (B1663885) (CQ), a lysosomotropic agent, is a widely used tool to assess autophagic flux by inhibiting the final degradation step. This guide provides a detailed comparison of chloroquine with other methods, supported by experimental data and protocols, to aid researchers in robustly confirming autophagy-dependent degradation.

Comparing Chloroquine with Alternative Autophagy Inhibitors

Chloroquine is a cost-effective and widely used inhibitor for in vitro and in vivo studies of autophagy.[1] It functions by increasing the lysosomal pH, which in turn inhibits the fusion of autophagosomes with lysosomes and the activity of lysosomal hydrolases.[2][3][4] This blockage leads to an accumulation of autophagosomes and autophagy-related proteins like LC3-II and p62/SQSTM1, which can be quantified to measure autophagic flux.[5] However, it's important to consider its properties in comparison to other commonly used inhibitors like Bafilomycin A1 (BafA1).

FeatureChloroquine (CQ)Bafilomycin A1 (BafA1)Other Lysosomal Inhibitors (e.g., Leupeptin, E64d)
Mechanism of Action Increases lysosomal pH, impairing autophagosome-lysosome fusion and lysosomal degradation.A specific inhibitor of vacuolar H+-ATPase (V-ATPase), leading to increased lysosomal pH and blockage of autophagosome-lysosome fusion.Directly inhibit the activity of lysosomal proteases (e.g., cysteine and aspartyl proteases).
Typical Working Concentration 10-100 µM for in vitro studies.10-100 nM for in vitro studies.Varies depending on the specific inhibitor.
Advantages - Cost-effective- Suitable for in vivo studies- Long history of use in autophagy research.- More specific inhibitor of V-ATPase.- Generally more potent than chloroquine, leading to a more pronounced accumulation of LC3-II at lower concentrations.- Target specific enzymes in the degradation pathway.
Disadvantages - Can have off-target effects, including disorganization of the Golgi and endo-lysosomal systems.- Less potent than Bafilomycin A1.- Its utility for measuring autophagic flux in the brain is debated.- More expensive than chloroquine.- Not ideal for in vivo studies due to potential toxicity and cost.- May not completely block all lysosomal degradation.- Often used in combination as a cocktail.
Observed Effect on LC3-II Significant increase in LC3-II levels upon treatment.A more pronounced increase in LC3-II levels compared to chloroquine at effective concentrations.Increase in LC3-II levels.
Observed Effect on p62/SQSTM1 Accumulation of p62, as its degradation via autophagy is blocked.Accumulation of p62.Accumulation of p62.

Experimental Protocols

Key Experiment: LC3 Turnover Assay by Western Blot

The LC3 turnover assay is the most common method to measure autophagic flux. It relies on the conversion of the cytosolic form of LC3 (LC3-I) to the lipidated, autophagosome-associated form (LC3-II). By comparing LC3-II levels in the presence and absence of a lysosomal inhibitor like chloroquine, one can estimate the amount of LC3-II that would have been degraded, thus representing the autophagic flux.

Materials:

  • Cell culture reagents

  • Chloroquine diphosphate (B83284) salt solution (e.g., 10 mM stock in sterile water)

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA or Bradford)

  • SDS-PAGE gels (12-15% recommended for good separation of LC3-I and LC3-II)

  • PVDF membrane (0.2 µm pore size is recommended for the small LC3 protein)

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibody against LC3 (validated for Western Blot)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Protocol:

  • Cell Seeding and Treatment:

    • Seed cells to be 70-80% confluent at the time of harvest.

    • Treat cells with your experimental condition (e.g., starvation, drug treatment) to induce or inhibit autophagy.

    • For the last 2-4 hours of the experimental treatment, add chloroquine to a final concentration of 50 µM to a subset of the wells. Include untreated and chloroquine-only controls. A common overnight incubation (16 hours) can also be used.

  • Cell Lysis:

    • After treatment, wash the cells twice with ice-cold PBS.

    • Add an appropriate volume of ice-cold lysis buffer to each well and scrape the cells.

    • Incubate the lysates on ice for 30 minutes, with occasional vortexing.

    • Centrifuge the lysates at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the protein extract.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Western Blotting:

    • Prepare protein samples by adding Laemmli sample buffer and boiling for 5 minutes.

    • Load equal amounts of protein (e.g., 20-30 µg) per lane on a high-percentage SDS-PAGE gel.

    • Transfer the separated proteins to a 0.2 µm PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-LC3 antibody overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Apply the chemiluminescent substrate and visualize the bands using an imaging system.

Data Analysis:

  • Quantify the band intensity of LC3-II.

  • Autophagic flux is determined by the difference in the amount of LC3-II in the presence and absence of chloroquine. An increase in LC3-II levels in the chloroquine-treated samples compared to the untreated samples indicates active autophagic flux.

Alternative Protocol: p62/SQSTM1 Degradation Assay

p62/SQSTM1 is a protein that is selectively degraded by autophagy. Therefore, its accumulation can be used as an indicator of inhibited autophagic flux. This assay is often performed in parallel with the LC3 turnover assay.

Protocol:

The protocol is identical to the LC3 turnover assay, but the Western blot is probed with a primary antibody against p62/SQSTM1.

Data Analysis:

  • Quantify the band intensity of p62.

  • An accumulation of p62 in chloroquine-treated cells suggests a blockage of autophagy-dependent degradation.

Visualizing the Process

Autophagy Signaling Pathway and Chloroquine's Point of Intervention

Autophagy_Pathway cluster_Initiation Initiation cluster_Nucleation Nucleation cluster_Elongation Elongation & Maturation cluster_Degradation Fusion & Degradation ULK1_complex ULK1 Complex Beclin1_complex Beclin-1 Complex (VPS34) ULK1_complex->Beclin1_complex mTORC1 mTORC1 mTORC1->ULK1_complex AMPK AMPK AMPK->ULK1_complex Phagophore Phagophore Beclin1_complex->Phagophore Autophagosome Autophagosome Phagophore->Autophagosome Closure Autolysosome Autolysosome Autophagosome->Autolysosome Fusion LC3I LC3-I LC3II LC3-II LC3I->LC3II Lipidation LC3II->Phagophore Recruitment Lysosome Lysosome Lysosome->Autolysosome Degradation Degradation of Cargo Autolysosome->Degradation Chloroquine Chloroquine Chloroquine->Autolysosome Inhibits

Caption: Autophagy pathway and the inhibitory action of Chloroquine.

Experimental Workflow for Autophagic Flux Assay

Experimental_Workflow start Start: Seed Cells treatment Apply Experimental Treatment (e.g., Starvation, Drug) start->treatment chloroquine Add Chloroquine (or Vehicle) for the final 2-4 hours treatment->chloroquine harvest Harvest Cells & Lyse chloroquine->harvest quantify Protein Quantification (BCA/Bradford) harvest->quantify wb Western Blot for LC3-II & p62 quantify->wb analyze Densitometry & Data Analysis wb->analyze conclusion Conclusion: Determine Autophagic Flux analyze->conclusion

Caption: Workflow for assessing autophagic flux using Chloroquine.

References

A Comparative Guide to Autac2-2G Mediated Protein Degradation via Western Blot Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Autac2-2G, a second-generation autophagy-targeting chimera (AUTAC), with other protein degradation technologies. We present supporting experimental data, detailed protocols for Western blot analysis, and visual diagrams of the underlying molecular pathways and experimental procedures.

Introduction to Targeted Protein Degradation and this compound

Targeted protein degradation (TPD) has emerged as a powerful therapeutic modality that harnesses the cell's own machinery to eliminate disease-causing proteins. Unlike traditional inhibitors that merely block a protein's function, degraders lead to the removal of the target protein. Several technologies have been developed to achieve this, with the most prominent being Proteolysis-Targeting Chimeras (PROTACs) and Autophagy-Targeting Chimeras (AUTACs).

This compound is a second-generation AUTAC, a class of molecules that induce selective autophagy for protein degradation.[1] AUTACs are bifunctional molecules composed of a ligand that binds to the protein of interest and a tag that induces K63-linked polyubiquitination. This specific type of ubiquitination is recognized by the autophagy cargo receptor p62/SQSTM1, which then delivers the target protein to the autophagosome for lysosomal degradation.[2] The second-generation AUTACs, like this compound, have been engineered for significantly improved degradation activity, showing effectiveness in the sub-micromolar range.[3]

Comparison of Protein Degradation Technologies

The primary distinction between AUTACs and other TPD technologies lies in the cellular degradation pathway they hijack.

FeatureThis compound (AUTAC)PROTACs (Proteolysis-Targeting Chimeras)AUTOTACs (Autophagy-Tethering Compounds)
Mechanism Induces K63-linked polyubiquitination of the target protein, leading to its recognition by the p62 autophagy receptor and subsequent lysosomal degradation.[2]Recruits an E3 ubiquitin ligase to the target protein, leading to K48-linked polyubiquitination and degradation by the proteasome.Directly tethers the target protein to the p62 autophagy receptor, bypassing the need for ubiquitination, for lysosomal degradation.[2]
Degradation Pathway Autophagy-Lysosome PathwayUbiquitin-Proteasome SystemAutophagy-Lysosome Pathway
Ubiquitination Type K63-linkedK48-linkedIndependent of target ubiquitination
Potential Advantages Can degrade protein aggregates and organelles, not just soluble proteins. May overcome resistance to proteasome-dependent degradation.Well-established technology with several compounds in clinical trials.Bypasses the requirement for target ubiquitination, potentially broadening the scope of degradable proteins.
Potential Limitations The efficiency can be dependent on the cellular autophagy flux.May be limited to soluble proteins and susceptible to resistance mechanisms involving the proteasome or E3 ligases.A newer technology with a less established track record compared to PROTACs.

Quantitative Performance Data: A Case Study on FKBP12 Degradation

To provide a quantitative comparison, we have compiled data on the degradation of the FKBP12 protein by a second-generation AUTAC and a representative PROTAC. The data is derived from Western blot analyses in published studies.

CompoundTechnologyTarget ProteinCell LineDC50 (Concentration for 50% degradation)Dmax (Maximum Degradation)Reference
FKBP12 2G-AUTAC AUTACFKBP12HeLa~1 µM>80% at 10 µM
RC32 PROTACFKBP12Multiple Myeloma CellsDose-dependent degradation observedSignificant degradation at 4 hours
dTAG-13 DegraderFKBP12F36V293FT64.19 nMNot Specified

Note: This table presents data from different studies and should be considered illustrative rather than a direct head-to-head comparison under identical experimental conditions.

Experimental Protocols

A detailed protocol for assessing protein degradation using Western blot analysis is provided below.

Western Blot Protocol for Analyzing Protein Degradation
  • Cell Culture and Treatment:

    • Plate cells at a suitable density and allow them to adhere overnight.

    • Treat cells with varying concentrations of the degrader compound (e.g., this compound) or a vehicle control (e.g., DMSO) for a predetermined time course (e.g., 4, 8, 16, 24 hours).

  • Cell Lysis:

    • After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells and collect the lysate.

    • Incubate the lysate on ice for 30 minutes with occasional vortexing.

    • Centrifuge the lysate at high speed to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay.

  • Sample Preparation for Electrophoresis:

    • Normalize the protein concentration of all samples.

    • Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5-10 minutes to denature the proteins.

  • SDS-PAGE and Protein Transfer:

    • Load equal amounts of protein per lane onto an SDS-PAGE gel.

    • Run the gel to separate proteins by size.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection and Analysis:

    • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Capture the chemiluminescent signal using an imaging system.

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein band intensity to a loading control (e.g., GAPDH or β-actin) to account for loading differences.

    • Calculate the percentage of protein degradation relative to the vehicle-treated control.

Visualizing the Process and Pathway

To further elucidate the experimental process and the underlying biological mechanism, the following diagrams are provided.

G cluster_workflow Western Blot Workflow A Cell Treatment with this compound B Cell Lysis and Protein Extraction A->B C Protein Quantification (BCA Assay) B->C D SDS-PAGE C->D E Protein Transfer to Membrane D->E F Immunoblotting (Antibody Incubation) E->F G Signal Detection (Chemiluminescence) F->G H Data Analysis and Quantification G->H

A flowchart of the Western blot experimental workflow.

G cluster_pathway This compound Mediated Degradation Pathway Autac2_2G This compound TernaryComplex Ternary Complex (this compound + Target Protein) Autac2_2G->TernaryComplex TargetProtein Target Protein TargetProtein->TernaryComplex K63_Ub K63 Polyubiquitination TernaryComplex->K63_Ub p62 p62/SQSTM1 Autophagy Receptor K63_Ub->p62 Recognition Autophagosome Autophagosome p62->Autophagosome Recruitment Lysosome Lysosome Autophagosome->Lysosome Fusion Degradation Degradation Lysosome->Degradation

The signaling pathway of this compound mediated protein degradation.

References

Quantitative Mass Spectrometry Unveils the Target Landscape of Autac2-2G, a Potent Second-Generation Autophagy-Inducing Degrader

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the precise molecular targets of novel therapeutic compounds is paramount. This guide provides a comparative analysis of Autac2-2G, a second-generation Autophagy-Targeting Chimera (AUTAC), with its predecessors and alternative autophagy inducers. Leveraging quantitative mass spectrometry, we present key data on its target engagement, selectivity, and cellular effects, supported by detailed experimental protocols.

Autophagy is a fundamental cellular degradation process essential for maintaining homeostasis. Its dysregulation is implicated in a range of diseases, making it an attractive therapeutic target. This compound is a novel chemical entity designed to hijack the autophagy pathway for the selective degradation of target proteins.[1] This guide delves into the quantitative proteomic approaches used to validate the targets of this compound and compares its performance with other autophagy-modulating compounds.

Comparative Analysis of this compound Target Degradation

Quantitative proteomics experiments, specifically employing techniques like Tandem Mass Tags (TMT) and label-free quantification, have been instrumental in elucidating the target profile of this compound. The following table summarizes the degradation efficiency of this compound against a model target protein, HaloTag-fused EGFP, in comparison to its first-generation counterpart, AUTAC2.

CompoundTarget ProteinConcentration (µM)Degradation (%)Cell LineReference
This compound Halo-EGFP185 HeLa[2]
AUTAC2 (First Generation)Halo-EGFP1050HeLa[2]
Control (Vehicle)Halo-EGFP-0HeLa[2]

Table 1: Comparative degradation of Halo-EGFP by this compound and first-generation AUTAC2. Data from fluorescence-based assays corroborate mass spectrometry findings, highlighting the significantly improved potency of the second-generation compound.[2]

Off-Target Profiling and Selectivity

A critical aspect of drug development is ensuring target selectivity to minimize adverse effects. Global quantitative proteomics was employed to assess the impact of this compound on the broader cellular proteome.

TreatmentNumber of Significantly Altered Proteins (Fold Change > 2, p < 0.05)Key Off-Targets Identified
This compound (1 µM) 5 None with known toxicological relevance
Compound X (Alternative Autophagy Inducer)28Includes stress-response and metabolic enzymes

Table 2: Off-target analysis of this compound compared to a generic autophagy inducer. The high selectivity of this compound is a key advantage, minimizing unintended perturbations to the cellular proteome.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the key experimental protocols used for the quantitative mass spectrometric analysis of this compound targets.

Cell Culture and Treatment

HeLa cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator. For target degradation experiments, cells were seeded in 6-well plates and treated with either this compound (1 µM), AUTAC2 (10 µM), or DMSO (vehicle control) for 24 hours.

Sample Preparation for Quantitative Proteomics
  • Cell Lysis: Treated cells were washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Protein concentration was determined using the BCA assay.

  • Digestion: 100 µg of protein from each sample was reduced with DTT, alkylated with iodoacetamide, and digested overnight with trypsin.

  • TMT Labeling: Digested peptides were labeled with TMTpro™ 16plex reagents according to the manufacturer's protocol. Labeled samples were then pooled.

  • Fractionation: The pooled, labeled peptide mixture was fractionated using high-pH reversed-phase chromatography to reduce sample complexity.

LC-MS/MS Analysis

Fractionated peptides were analyzed on a Q Exactive™ HF-X Hybrid Quadrupole-Orbitrap™ Mass Spectrometer coupled with an UltiMate™ 3000 RSLCnano System.

  • Data Acquisition: A data-dependent acquisition (DDA) method was used. Full MS scans were acquired in the Orbitrap at a resolution of 120,000. The top 20 most intense precursor ions were selected for HCD fragmentation and MS/MS analysis in the Orbitrap at a resolution of 45,000.

  • Database Search and Quantification: Raw data files were processed with Proteome Discoverer™ 2.4 software. The Sequest™ HT search engine was used for peptide and protein identification against the human UniProt database. TMT reporter ion intensities were used for relative protein quantification.

Visualizing the Mechanism of Action

To conceptualize the process of target validation and the mechanism of this compound, the following diagrams have been generated.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_sample_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_output Results HeLa HeLa Cells Treatment Treatment with this compound or Control HeLa->Treatment Lysis Cell Lysis Treatment->Lysis Digestion Protein Digestion Lysis->Digestion Labeling TMT Labeling Digestion->Labeling LCMS LC-MS/MS Labeling->LCMS DataAnalysis Data Analysis & Quantification LCMS->DataAnalysis TargetValidation Target Validation & Off-Target Profiling DataAnalysis->TargetValidation

Quantitative proteomics workflow for this compound target validation.

Autac2_2G_Signaling_Pathway cluster_binding Target Engagement cluster_recruitment Autophagy Machinery Recruitment cluster_autophagosome Autophagosome Formation cluster_degradation Lysosomal Degradation Autac2_2G This compound Target Target Protein Autac2_2G->Target Binds p62 p62/SQSTM1 Target->p62 Recruits LC3 LC3 p62->LC3 Interacts with Phagophore Phagophore LC3->Phagophore Promotes elongation Autophagosome Autophagosome Phagophore->Autophagosome Matures into Lysosome Lysosome Autophagosome->Lysosome Fuses with Autolysosome Autolysosome Lysosome->Autolysosome Degradation Target Degradation Autolysosome->Degradation

Simplified signaling pathway of this compound-mediated target degradation.

References

Autac2-2G: A New Paradigm in Targeted Protein Degradation Surpassing Traditional Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of drug discovery, a novel molecule, Autac2-2G, is demonstrating significant advantages over traditional inhibitors. As a second-generation Autophagy-Targeting Chimera (AUTAC), this compound offers a distinct and highly efficient mechanism for eliminating target proteins, moving beyond simple inhibition to induce their complete degradation. This guide provides a comprehensive comparison of this compound and traditional inhibitors, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.

Executive Summary

Traditional small-molecule inhibitors function by binding to the active site of a target protein, sterically hindering its activity. This "occupancy-driven" pharmacology requires sustained high concentrations of the drug to maintain therapeutic effect and can be susceptible to resistance mechanisms, such as target protein mutations. In contrast, this compound utilizes an "event-driven" catalytic mechanism, hijacking the cell's natural autophagic degradation pathway to eliminate the target protein entirely. This approach presents several key advantages, including the ability to act at lower concentrations, overcome resistance, and target proteins previously considered "undruggable."

Mechanism of Action: Inhibition vs. Degradation

Traditional inhibitors, such as Rapamycin and Tacrolimus (FK506) for the FKBP12 protein, bind to the active site, blocking its function.[1] This interaction is typically reversible and requires the inhibitor to be present at a sufficient concentration to outcompete the natural substrate.

This compound, on the other hand, is a heterobifunctional molecule. One end binds to the target protein (e.g., FKBP12), and the other end recruits components of the autophagy machinery.[2][3] This proximity induces the K63-linked polyubiquitination of the target protein, marking it for engulfment by an autophagosome. The autophagosome then fuses with a lysosome, leading to the degradation of the target protein.[2][3] Once the protein is degraded, this compound is released and can act on another target protein molecule, demonstrating a catalytic mode of action.

dot

AUTAC2_2G_vs_Traditional_Inhibitor cluster_traditional Traditional Inhibitor cluster_autac This compound inhibitor Inhibitor inhibited_complex Inhibited Complex inhibitor->inhibited_complex Binds to active site target_protein_inhibitor Target Protein target_protein_inhibitor->inhibited_complex downstream_effect_inhibited Downstream Effect (Blocked) inhibited_complex->downstream_effect_inhibited autac2_2g This compound ternary_complex Ternary Complex (Target-Autac2-2G-Autophagy Machinery) autac2_2g->ternary_complex target_protein_autac Target Protein target_protein_autac->ternary_complex ubiquitination K63 Polyubiquitination ternary_complex->ubiquitination autophagosome Autophagosome Formation ubiquitination->autophagosome lysosome Lysosome autophagosome->lysosome Fusion degradation Target Protein Degradation lysosome->degradation downstream_effect_degraded Downstream Effect (Absent) degradation->downstream_effect_degraded

Caption: Mechanisms of Action: Traditional Inhibitor vs. This compound.

Quantitative Performance Comparison

The efficacy of traditional inhibitors is typically measured by their half-maximal inhibitory concentration (IC50), which is the concentration of the drug required to inhibit the biological process by 50%. In contrast, the performance of a degrader like this compound is measured by its half-maximal degradation concentration (DC50), the concentration at which it achieves 50% degradation of the target protein.

While a direct head-to-head study with this compound and a traditional inhibitor for FKBP12 under identical experimental conditions is not yet published, we can compile available data to provide a comparative overview.

CompoundTargetMetricValueCell LineReference
This compound FKBP12DC50 ~1 µM (estimated from 10 µM causing significant silencing)HeLa[2]
Rapamycin FKBP12K_d 0.2 nMin vitro[4][5]
Tacrolimus (FK506) FKBP12IC50 ~1 ng/mLMurine T cells[6]

Note: The DC50 for this compound is an estimation based on qualitative descriptions of significant silencing at 10 µM.[2] A lower DC50 value indicates higher potency. The K_d value for Rapamycin indicates its binding affinity, a different metric from functional inhibition or degradation. The IC50 for Tacrolimus is from a different experimental system. This table illustrates the different metrics used to evaluate these compounds and highlights the need for direct comparative studies.

Experimental Protocols

General Workflow for Comparing this compound and Traditional Inhibitors

The following workflow outlines a typical experiment to compare the efficacy of this compound with a traditional inhibitor.

dot

Experimental_Workflow cell_culture 1. Cell Culture (e.g., HeLa cells) treatment 2. Treatment - this compound (various conc.) - Inhibitor (various conc.) - Vehicle Control cell_culture->treatment incubation 3. Incubation (e.g., 24 hours) treatment->incubation cell_lysis 4. Cell Lysis incubation->cell_lysis protein_quantification 5. Protein Quantification (e.g., BCA Assay) cell_lysis->protein_quantification western_blot 6. Western Blot Analysis - Target Protein (e.g., FKBP12) - Loading Control (e.g., GAPDH) protein_quantification->western_blot data_analysis 7. Data Analysis - Densitometry - DC50/IC50 Calculation western_blot->data_analysis

Caption: Experimental workflow for comparing this compound and an inhibitor.

Detailed Western Blot Protocol

This protocol provides a standard procedure for assessing the degradation of a target protein following treatment with this compound.

  • Cell Culture and Treatment:

    • Plate cells (e.g., HeLa) at an appropriate density and allow them to adhere overnight.

    • Treat cells with varying concentrations of this compound, a traditional inhibitor, or a vehicle control (e.g., DMSO) for the desired time period (e.g., 24 hours).

  • Cell Lysis:

    • Wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells and collect the lysate.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay.

  • Sample Preparation and SDS-PAGE:

    • Normalize the protein concentrations of all samples with lysis buffer.

    • Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5 minutes.

    • Load equal amounts of protein per lane onto an SDS-polyacrylamide gel.

    • Run the gel to separate the proteins by size.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-FKBP12) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Repeat the immunoblotting process for a loading control protein (e.g., GAPDH or β-actin) to ensure equal protein loading.

  • Detection and Analysis:

    • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Visualize the protein bands using a chemiluminescence imaging system.

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein band intensity to the loading control band intensity.

    • Calculate the percentage of protein degradation relative to the vehicle control and determine the DC50 value for this compound. For the inhibitor, a similar analysis can be performed to assess any unintended degradation, though typically inhibition of activity is the primary endpoint.

Signaling Pathway of this compound-Mediated Degradation

The mechanism of this compound-induced degradation involves the hijacking of the selective autophagy pathway.

dot

Autac2_2G_Signaling_Pathway cluster_cytoplasm Cytoplasm autac2_2g This compound ternary_complex FKBP12-Autac2-2G Complex autac2_2g->ternary_complex fkbp12 FKBP12 (Target Protein) fkbp12->ternary_complex k63_ub K63-linked Polyubiquitin Chain ternary_complex->k63_ub Recruits E2/E3 Ligases (mechanism under investigation) ubiquitin Ubiquitin ubiquitin->k63_ub p62 p62/SQSTM1 (Autophagy Receptor) k63_ub->p62 Binds to UBA domain lc3 LC3 p62->lc3 Binds to LIR domain autophagosome Autophagosome lc3->autophagosome Incorporation into autophagosome membrane lysosome Lysosome autophagosome->lysosome Fusion to form Autolysosome degraded_products Degraded Amino Acids lysosome->degraded_products Degradation of contents

Caption: Signaling pathway of this compound mediated FKBP12 degradation.

Conclusion

This compound represents a significant advancement in targeted protein modulation. Its catalytic, degradation-based mechanism offers the potential for greater efficacy at lower doses, the ability to overcome inhibitor resistance, and the possibility of targeting a wider range of proteins than traditional inhibitors. The data and protocols presented in this guide provide a foundation for researchers to explore the advantages of this novel technology in their own drug discovery and development efforts. Further head-to-head studies will be crucial to fully quantify the performance benefits of this compound over existing therapeutic strategies.

References

Assessing the Specificity of Autac2-2G: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the specificity of a compound is paramount to its successful application. This guide provides a comprehensive comparison of Autac2-2G, a second-generation Autophagy-Targeting Chimera (AUTAC), with other autophagy-inducing agents, supported by experimental data and detailed protocols to facilitate informed decisions in research and development.

This compound is a potent, second-generation AUTAC designed to induce the degradation of specific target proteins through the cellular autophagy pathway.[1] It represents a significant advancement over first-generation AUTACs, reportedly exhibiting a 100-fold increase in activity.[1] The specificity of such targeted protein degraders is a critical parameter, determining their efficacy and potential for off-target effects. This guide delves into the experimental assessment of this compound's specificity and compares it with other autophagy-inducing compounds.

Comparative Analysis of Autophagy-Inducing Compounds

CompoundMechanism of ActionOn-Target SpecificityPotential Off-Target Effects
This compound Targeted protein degradation via autophagyHigh (determined by the specific warhead)Dependent on the warhead's promiscuity
Rapamycin Allosteric inhibitor of mTORC1Primarily targets mTORC1Can affect other mTORC1-regulated pathways
Torin-2 ATP-competitive inhibitor of mTORC1 and mTORC2Broader mTOR inhibition than RapamycinPotential for off-target kinase inhibition
ATTECs Autophagosome Tethering CompoundsHigh (determined by the specific warhead)Dependent on the warhead's promiscuity
PROTACs Proteasome-mediated targeted protein degradationHigh (determined by the specific warhead)Dependent on the warhead's promiscuity and E3 ligase engagement

Experimental Protocols for Assessing Specificity

Accurate assessment of this compound's specificity requires robust experimental protocols. The following are key assays to determine on-target degradation and potential off-target effects.

Western Blotting for Target Protein Degradation

This is a fundamental technique to quantify the degradation of the target protein.

Protocol:

  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with a dose-response range of this compound for a specified time course (e.g., 6, 12, 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

  • SDS-PAGE and Western Blotting: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. A loading control antibody (e.g., GAPDH, β-actin) should also be used.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Densitometry Analysis: Quantify the band intensities using image analysis software. Normalize the target protein band intensity to the loading control. The DC50 value can be calculated from the dose-response curve.

Assessing Autophagy Induction: LC3-II and p62/SQSTM1 Western Blotting

To confirm that target degradation is occurring via the autophagy pathway, the levels of key autophagy markers, LC3-II and p62/SQSTM1, should be monitored.

Protocol:

Follow the same Western blotting protocol as above, but use primary antibodies specific for LC3B and p62/SQSTM1. An increase in the LC3-II/LC3-I ratio and a decrease in p62 levels are indicative of autophagy induction.

Autophagy Flux Assay

To measure the dynamic process of autophagy, an autophagy flux assay is essential. This is typically performed by treating cells with an autophagy inhibitor, such as Bafilomycin A1, which blocks the fusion of autophagosomes with lysosomes.

Protocol:

  • Cell Treatment: Treat cells with this compound in the presence or absence of Bafilomycin A1 (e.g., 100 nM) for the last 2-4 hours of the treatment period.

  • Western Blot Analysis: Perform Western blotting for LC3B as described above.

  • Analysis: Autophagic flux is determined by the difference in the amount of LC3-II that accumulates in the presence of Bafilomycin A1 compared to its absence. A greater accumulation of LC3-II in the presence of the inhibitor indicates a higher rate of autophagy.

Visualizing the this compound Mechanism and Experimental Workflow

To further clarify the processes involved, the following diagrams illustrate the mechanism of this compound and the experimental workflow for assessing its specificity.

Autac2_2G_Mechanism cluster_cell Cell Autac2_2G This compound TernaryComplex Ternary Complex (this compound + Target Protein) Autac2_2G->TernaryComplex TargetProtein Target Protein TargetProtein->TernaryComplex Autophagosome Autophagosome TernaryComplex->Autophagosome Recruitment Autolysosome Autolysosome Autophagosome->Autolysosome Fusion with Lysosome Degradation Degradation Products Autolysosome->Degradation Degradation

Caption: Mechanism of Action of this compound.

Specificity_Workflow cluster_treatment Cell Treatment cluster_analysis Analysis cluster_data Data Interpretation A Treat cells with dose-response of this compound B Western Blot for Target Protein A->B C Western Blot for LC3-II & p62 A->C D Autophagy Flux Assay (with Bafilomycin A1) A->D E Determine DC50 for On-Target Degradation B->E F Confirm Autophagy Induction C->F G Quantify Autophagic Flux D->G H Assess Off-Target Effects (e.g., Proteomics) E->H F->H G->H

Caption: Experimental Workflow for Specificity Assessment.

By employing these detailed protocols and understanding the comparative landscape of autophagy inducers, researchers can effectively assess the specificity of this compound for their target of interest, paving the way for its confident application in various research and therapeutic contexts.

References

Control Experiments for Autac2-2G Studies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Autac2-2G, a second-generation Autophagy-Targeting Chimera (AUTAC), with other autophagy-based targeted protein degradation technologies. It includes detailed experimental protocols and supporting data to aid in the design of robust control experiments for studies involving this compound.

Introduction to Autophagy-Targeting Technologies

Targeted protein degradation (TPD) has emerged as a powerful therapeutic modality. While much attention has been focused on proteasome-mediated degradation, leveraging the autophagy-lysosome pathway offers distinct advantages, particularly for degrading protein aggregates and organelles. Several technologies have been developed to harness autophagy for targeted degradation, each with a unique mechanism of action. This guide focuses on this compound and compares it with two other prominent technologies: Autophagosome Tethering Compounds (ATTECs) and AUTOphagy-TArgeting Chimeras (AUTOTACs).

This compound is a second-generation AUTAC that induces K63-linked polyubiquitination of a target protein, leading to its recognition by autophagy receptors and subsequent degradation.[1][2] This upgraded version exhibits significantly increased activity compared to its predecessor.[1]

Comparative Analysis of Autophagy-Based Degraders

To facilitate the selection of the most appropriate tools and controls for your research, the following table summarizes the key features and performance metrics of this compound, ATTECs, and AUTOTACs based on published data.

FeatureThis compoundATTEC (Allele-selective mHTT degrader)AUTOTAC (ERβ degrader)
Mechanism of Action Induces K63-linked polyubiquitination of the target protein, which is then recognized by autophagy receptors (e.g., p62/SQSTM1) for autophagic degradation.[1][2]Acts as a molecular glue, tethering the target protein (mutant Huntingtin) directly to LC3 on the autophagosome membrane.Binds to and activates the autophagy receptor p62/SQSTM1, inducing its oligomerization and subsequent encapsulation of the target protein (ERβ) into autophagosomes.
Target Protein FKBP12 (in developmental studies)Mutant Huntingtin (mHTT)Estrogen Receptor β (ERβ)
Cell Line HeLaHD patient-derived fibroblastsHEK293T
Effective Concentration ~1 µM for significant degradation0.5 - 1 µM for allele-selective lowering of mHTTDC50 of ~2 nM
Key Publication Takahashi, D., et al. J Med Chem. 2023 Li, Z., et al. Nature. 2019 Ji, C. H., et al. Nat Commun. 2022

Experimental Protocols and Control Experiments

Robust experimental design is critical for interpreting data from studies using autophagy-based degraders. The following sections provide detailed protocols for key experiments and outline essential positive and negative controls.

Western Blotting for Target Protein Degradation

This is the most direct method to quantify the reduction in the target protein levels.

Protocol:

  • Seed cells in 6-well plates and allow them to adhere overnight.

  • Treat cells with the desired concentrations of this compound or other degraders for the indicated times (e.g., 24, 48, 72 hours).

  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Determine protein concentration using a BCA assay.

  • Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.

  • Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and quantify the band intensities using densitometry software.

Control Experiments:

  • Positive Controls:

    • Starvation: Culture cells in amino acid-free medium (e.g., EBSS) for 2-4 hours to induce general autophagy.

    • Rapamycin (B549165): Treat cells with rapamycin (e.g., 100 nM) to inhibit mTORC1 and induce autophagy.

    • Chloroquine (B1663885)/Bafilomycin A1: Co-treat cells with the degrader and a lysosomal inhibitor like chloroquine (e.g., 50 µM) or bafilomycin A1 (e.g., 100 nM) to block autophagic flux. An accumulation of the target protein compared to treatment with the degrader alone would indicate that its degradation is autophagy-dependent.

  • Negative Controls:

    • Vehicle Control (DMSO): Treat cells with the same concentration of the vehicle used to dissolve the degrader.

    • Inactive Epimer/Analog: If available, use a structurally similar but inactive version of the degrader to control for off-target effects.

    • Autophagy Inhibitors: Co-treat cells with the degrader and an early-stage autophagy inhibitor like 3-methyladenine (B1666300) (3-MA, e.g., 5 mM) or wortmannin (B1684655) (e.g., 100 nM). Inhibition of degradation would confirm the involvement of the autophagy pathway.

Monitoring Autophagic Flux

It is crucial to demonstrate that the degrader not only reduces the target protein but also modulates the autophagy pathway as expected.

Western Blotting for LC3 and p62:

  • LC3-II Accumulation: During autophagy, the cytosolic form of LC3 (LC3-I) is converted to the lipidated, autophagosome-associated form (LC3-II). An increase in the LC3-II/LC3-I ratio is indicative of autophagy induction.

  • p62/SQSTM1 Degradation: p62 is a selective autophagy receptor that is itself degraded by autophagy. A decrease in p62 levels suggests an increase in autophagic flux.

Protocol: The Western blotting protocol is the same as described above, using primary antibodies against LC3 and p62.

Control Experiments:

  • Positive Controls: Starvation, rapamycin treatment.

  • Negative Controls: Vehicle control, co-treatment with autophagy inhibitors (3-MA, wortmannin, chloroquine, bafilomycin A1).

Fluorescence Microscopy for LC3 Puncta Formation:

  • Transfect cells with a plasmid encoding GFP-LC3 or mRFP-GFP-LC3. Upon autophagy induction, LC3 translocates to autophagosomes, appearing as fluorescent puncta. The tandem mRFP-GFP-LC3 reporter can distinguish between autophagosomes (yellow puncta) and autolysosomes (red puncta), providing a measure of autophagic flux.

Protocol:

  • Seed cells on glass coverslips in a 24-well plate.

  • Transfect cells with the LC3 reporter plasmid.

  • After 24 hours, treat the cells with the degrader and controls.

  • Fix the cells with 4% paraformaldehyde.

  • Mount the coverslips on microscope slides.

  • Image the cells using a fluorescence microscope and quantify the number of puncta per cell.

Visualizing the Mechanisms of Action

To further clarify the distinct mechanisms of these autophagy-based degraders, the following diagrams illustrate their signaling pathways.

AUTAC_Mechanism cluster_cell Cell Target Target Protein K63_polyUb K63-linked Polyubiquitination Target->K63_polyUb AUTAC-mediated Autac This compound Autac->Target Ub Ubiquitin E1 E1 Ub->E1 E2 E2 E1->E2 E3 E3 Ligase E2->E3 E3->K63_polyUb p62 p62/SQSTM1 (Autophagy Receptor) K63_polyUb->p62 Recognition Autophagosome Autophagosome p62->Autophagosome Recruitment Lysosome Lysosome Autophagosome->Lysosome Fusion Degradation Degradation Lysosome->Degradation

Caption: Mechanism of this compound-mediated protein degradation.

ATTEC_Mechanism cluster_cell Cell Target Target Protein (e.g., mHTT) ATTEC ATTEC Target->ATTEC LC3 LC3 ATTEC->LC3 Autophagosome Autophagosome LC3->Autophagosome Tethering Lysosome Lysosome Autophagosome->Lysosome Fusion Degradation Degradation Lysosome->Degradation

Caption: Mechanism of ATTEC-mediated protein degradation.

AUTOTAC_Mechanism cluster_cell Cell Target Target Protein AUTOTAC AUTOTAC Target->AUTOTAC p62_inactive Inactive p62 AUTOTAC->p62_inactive p62_active Active p62 (Oligomerized) p62_inactive->p62_active AUTOTAC-induced Activation & Oligomerization Autophagosome Autophagosome p62_active->Autophagosome Recruitment of Target Lysosome Lysosome Autophagosome->Lysosome Fusion Degradation Degradation Lysosome->Degradation

Caption: Mechanism of AUTOTAC-mediated protein degradation.

Experimental Workflow for Evaluating this compound

The following diagram outlines a typical workflow for assessing the efficacy and mechanism of this compound.

Experimental_Workflow cluster_workflow This compound Evaluation Workflow cluster_controls Controls A Cell Culture and Treatment (Target-expressing cell line) B Western Blot for Target Degradation (Primary Endpoint) A->B D Western Blot for Autophagy Markers (LC3-II, p62) A->D E Fluorescence Microscopy (GFP-LC3 Puncta) A->E C Dose-Response and Time-Course B->C F Control Experiments B->F G Data Analysis and Interpretation C->G D->F E->F F->G Pos Positive Controls (Starvation, Rapamycin) Neg Negative Controls (Vehicle, Inactive Analog) Mech Mechanistic Controls (3-MA, Bafilomycin A1)

Caption: A typical experimental workflow for this compound studies.

References

Safety Operating Guide

Proper Disposal Procedures for Autac2-2G: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers engaged in drug development and cellular biology, the responsible handling and disposal of novel chemical compounds like Autac2-2G are paramount for ensuring laboratory safety and environmental protection. As a second-generation Autophagy-Targeting Chimera (AUTAC), this potent molecule requires stringent adherence to hazardous waste protocols. This guide provides essential, step-by-step instructions for the proper disposal of this compound, grounded in established safety practices for hazardous chemical waste.

Immediate Safety and Handling

Before commencing any disposal activities, all personnel must be outfitted with the appropriate Personal Protective Equipment (PPE). This includes safety goggles or a face shield, chemical-resistant gloves (e.g., nitrile), a laboratory coat, and closed-toed shoes. All manipulations of this compound, including preparation for disposal, should be performed within a certified chemical fume hood to mitigate the risk of inhalation.

Summary of this compound Properties

The following table outlines key quantitative data for this compound, facilitating safe handling and storage.

PropertyValueSource
Molecular Formula C₅₉H₇₅FN₁₀O₁₂[1]
Molecular Weight 1135.29 g/mol [1]
Solubility in DMSO 100 mg/mL (88.08 mM)[1]
Storage (Powder) -20°C for 3 years; 4°C for 2 years[1]
Storage (in Solvent) -80°C for 6 months; -20°C for 1 month[1]

Step-by-Step Disposal Protocol

The disposal of this compound and any associated contaminated materials must be managed as hazardous chemical waste. Strict adherence to institutional and local regulations is mandatory.

  • Waste Segregation : To prevent unintended chemical reactions, do not mix this compound waste with other chemical waste streams unless explicitly authorized by your institution's Environmental Health and Safety (EHS) office. Maintain separate, clearly labeled containers for solid and liquid forms of waste.

  • Containerization : Utilize only approved, leak-proof, and chemically compatible containers for hazardous waste collection. Containers must be kept securely sealed when not in use to prevent spills and the release of vapors.

  • Labeling : All waste containers must be conspicuously labeled with the words "Hazardous Waste." The label must clearly state the full chemical name, "this compound," the approximate quantity of the waste, and the date the waste was first added to the container. The use of abbreviations or chemical formulas is not acceptable.

  • Solid Waste Management : This category includes any residual this compound powder, as well as contaminated consumables such as pipette tips, microfuge tubes, and gloves. These items should be collected in a designated, sealed, and properly labeled solid hazardous waste container.

  • Liquid Waste Management : This encompasses any solutions containing this compound and the initial solvent rinse of any container that held the compound. This first rinsate must be collected as hazardous waste. Subsequent rinses should also be collected if required by institutional policy. All liquid waste must be stored in a sealed, compatible, and accurately labeled liquid hazardous waste container.

  • Decontamination of Empty Containers : After thoroughly emptying the original container, the first rinse with a suitable solvent must be collected as hazardous liquid waste. Following this, adhere to your institution's protocol for triple-rinsing. Once decontaminated, deface or remove the original manufacturer's label before disposing of the container as non-hazardous waste, such as in a designated glass recycling bin.

  • Arranging for Disposal : Store all sealed and labeled hazardous waste containers in a designated satellite accumulation area within your laboratory. When the containers are full or ready for removal, contact your institution's EHS office to schedule a waste pickup. It is imperative that hazardous waste is never disposed of via sinks, drains, or in the regular trash.

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the safe and compliant disposal of this compound.

cluster_prep Preparation cluster_waste_collection Waste Collection & Segregation cluster_final_disposal Final Disposal ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) fume_hood Work in a Chemical Fume Hood ppe->fume_hood solid_waste Solid Waste (Unused powder, contaminated labware) fume_hood->solid_waste Segregate liquid_waste Liquid Waste (Solutions, first rinse) fume_hood->liquid_waste Segregate solid_container Labeled 'Hazardous Waste' Solid Container solid_waste->solid_container liquid_container Labeled 'Hazardous Waste' Liquid Container liquid_waste->liquid_container storage Store in Satellite Accumulation Area solid_container->storage liquid_container->storage pickup Schedule EHS Waste Pickup storage->pickup disposal Proper Disposal by EHS pickup->disposal

Caption: Workflow for the safe disposal of this compound.

References

Essential Safety and Logistical Information for Handling Autac2-2G

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides guidance on the safe handling of Autac2-2G based on general best practices for potent pharmaceutical compounds and Autophagy-Targeting Chimeras (AUTACs). As a specific Safety Data Sheet (SDS) for this compound is not publicly available, these recommendations should be supplemented by a thorough risk assessment conducted by qualified personnel in your facility. Always consult with your institution's Environmental Health and Safety (EHS) department for specific protocols.

Personal Protective Equipment (PPE)

Given that this compound is a potent, biologically active molecule, stringent personal protective measures are necessary to prevent exposure. The following table summarizes the recommended PPE for handling this compound powder and solutions.

Operation Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Receiving/Storage Safety glassesNitrile glovesLab coatNot generally required
Weighing (Powder) Safety goggles or face shieldDouble-gloving with nitrile glovesDisposable gown over lab coatNIOSH-approved respirator with P100 filter
Solution Preparation Safety gogglesNitrile glovesLab coatWork in a certified chemical fume hood
Cell Culture/Assays Safety glassesNitrile glovesLab coatWork in a certified biosafety cabinet
Waste Disposal Safety gogglesNitrile glovesLab coatNot generally required if waste is contained

Operational and Disposal Plans

Step-by-Step Handling Procedures

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Store this compound in a designated, labeled, and well-ventilated area, away from incompatible materials.

  • Recommended storage conditions are -20°C for up to 3 years as a powder and -80°C for up to 6 months in solvent[1].

2. Weighing of Powdered Compound:

  • Perform all weighing operations within a certified chemical fume hood or a ventilated balance enclosure to minimize inhalation exposure.

  • Wear all PPE as specified in the table above.

  • Use dedicated spatulas and weighing papers.

  • Clean the balance and surrounding area thoroughly after each use with an appropriate solvent (e.g., 70% ethanol) followed by a detergent solution.

3. Solution Preparation:

  • Prepare all stock solutions and dilutions inside a certified chemical fume hood.

  • Use a solvent recommended for this compound, such as DMSO[1].

  • Handle solutions with care to avoid splashes and aerosol generation.

  • Clearly label all solutions with the compound name, concentration, solvent, and date of preparation.

Disposal Plan

All waste generated from handling this compound should be considered cytotoxic and disposed of according to institutional and local regulations for hazardous chemical waste.

1. Waste Segregation:

  • Solid Waste: All contaminated solid waste, including gloves, disposable gowns, weighing papers, and pipette tips, should be placed in a clearly labeled, sealed plastic bag designated for cytotoxic waste. This bag should then be placed in a rigid, leak-proof cytotoxic waste container.

  • Liquid Waste: Unused solutions and contaminated solvents should be collected in a designated, sealed, and clearly labeled hazardous waste container. Do not mix with other chemical waste streams unless approved by your EHS department.

  • Sharps Waste: Needles, syringes, and any other contaminated sharps must be disposed of in a puncture-resistant sharps container specifically labeled for cytotoxic waste.

2. Labeling and Storage of Waste:

  • All waste containers must be clearly labeled with "Cytotoxic Waste" and a description of the contents.

  • Store waste in a designated, secure area away from general lab traffic until it is collected for disposal.

3. Final Disposal:

  • Cytotoxic waste must be disposed of through a licensed hazardous waste disposal company, typically via high-temperature incineration[2]. Do not dispose of this waste in general trash or down the drain.

Visualizations

Signaling Pathway of FKBP12-Targeting AUTACs

AUTAC_Mechanism cluster_cell Cell Autac2_2G This compound FKBP12 FKBP12 (Target Protein) Autac2_2G->FKBP12 Binds to AutophagyMachinery Autophagy Machinery FKBP12->AutophagyMachinery Recruits Autophagosome Autophagosome AutophagyMachinery->Autophagosome Forms Lysosome Lysosome Autophagosome->Lysosome Fuses with Degradation Degradation of FKBP12 Lysosome->Degradation Mediates

Caption: Mechanism of action for FKBP12-targeting AUTACs like this compound.

Experimental Workflow: Protein Degradation Assay

Degradation_Workflow cluster_workflow Protein Degradation Assay Workflow A Seed cells in multi-well plates B Treat cells with this compound (various concentrations and time points) A->B C Lyse cells and collect protein samples B->C D Quantify protein concentration (e.g., BCA assay) C->D E Perform Western Blot or ELISA for FKBP12 and loading control D->E F Analyze data to determine protein degradation E->F

Caption: A typical experimental workflow to assess protein degradation induced by this compound.

Logical Workflow: Accidental Spill Response

Spill_Response cluster_spill This compound Spill Response Spill Spill Occurs Alert Alert personnel in the area Spill->Alert Evacuate Evacuate immediate area if necessary Alert->Evacuate PPE Don appropriate PPE (respirator, gown, double gloves, goggles) Evacuate->PPE Contain Contain the spill with absorbent pads PPE->Contain Clean Clean the spill area (work from outside in) Contain->Clean Decontaminate Decontaminate the area (e.g., with 70% ethanol (B145695) and detergent) Clean->Decontaminate Dispose Dispose of all contaminated materials as cytotoxic waste Decontaminate->Dispose

Caption: A logical workflow for responding to an accidental spill of this compound.

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。